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  • Product: 3-Hydroxy-3-phenylbutan-2-one
  • CAS: 3155-01-9

Core Science & Biosynthesis

Foundational

IUPAC name for C10H12O2

An In-Depth Technical Guide to Key Isomers of C10H12O2 for Researchers and Drug Development Professionals Abstract The molecular formula C10H12O2 represents a fascinating array of isomeric compounds, each possessing uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Key Isomers of C10H12O2 for Researchers and Drug Development Professionals

Abstract

The molecular formula C10H12O2 represents a fascinating array of isomeric compounds, each possessing unique structural features that translate into a diverse range of chemical, physical, and biological properties. This guide provides a comprehensive technical overview of five prominent isomers: Raspberry Ketone, Ethyl Cinnamate, Eugenol, Isoeugenol, and Thymoquinone. These compounds are of significant interest across the flavor, fragrance, and pharmaceutical industries. This document delves into the IUPAC nomenclature, synthesis methodologies, detailed spectroscopic analysis, and applications of each isomer, offering critical insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Concept of Isomerism in C10H12O2

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the formula C10H12O2, this structural diversity gives rise to a multitude of compounds with distinct functional groups and stereochemistry, leading to vastly different applications and biological activities. Understanding the nuances of each isomer is paramount for their effective utilization in research and development. This guide will explore the synthesis, characterization, and utility of five key isomers, providing a foundational understanding for their application in various scientific endeavors.

Raspberry Ketone: The Aromatic Phenolic

Raspberry Ketone, a natural phenolic compound, is renowned for imparting the characteristic aroma to raspberries.[1] Its applications extend beyond the flavor industry into cosmetics and as a nutraceutical with purported health benefits.[1]

IUPAC Name and Structure
  • IUPAC Name: 4-(4-hydroxyphenyl)butan-2-one

  • Structure:

    Caption: Chemical structure of Raspberry Ketone.

Synthesis Protocol

A common and efficient laboratory synthesis of Raspberry Ketone involves a two-step process: a Claisen-Schmidt condensation followed by catalytic hydrogenation.[2]

Step 1: Claisen-Schmidt Condensation

  • Reactants: 4-hydroxybenzaldehyde and acetone.

  • Procedure: In a reaction vessel, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. While stirring, slowly add acetone to the mixture at room temperature.

  • Reaction: The base catalyzes the condensation reaction between the aldehyde and the enolate of acetone, forming 4-(4-hydroxyphenyl)but-3-en-2-one.

  • Work-up: The product is typically precipitated by acidifying the reaction mixture and can be collected by filtration.

Step 2: Catalytic Hydrogenation

  • Reactant: 4-(4-hydroxyphenyl)but-3-en-2-one.

  • Catalyst: Palladium on carbon (Pd/C).

  • Procedure: Dissolve the product from Step 1 in a suitable solvent, such as ethanol, and place it in a hydrogenation apparatus. Add the Pd/C catalyst.

  • Reaction: Introduce hydrogen gas into the apparatus under pressure. The catalyst facilitates the reduction of the carbon-carbon double bond.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield Raspberry Ketone.

G Reactant1 4-hydroxybenzaldehyde Intermediate 4-(4-hydroxyphenyl)but-3-en-2-one Reactant1->Intermediate Claisen-Schmidt Condensation Reactant2 Acetone Reactant2->Intermediate Claisen-Schmidt Condensation Catalyst H2 / Pd/C Product Raspberry Ketone Catalyst->Product Catalytic Hydrogenation

Caption: Synthetic pathway for Raspberry Ketone.

Spectroscopic Analysis
Spectroscopic Data Raspberry Ketone
¹H NMR (CDCl₃, ppm) δ 7.08 (d, 2H), 6.78 (d, 2H), 2.85 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 208.5, 154.0, 133.0, 129.5, 115.3, 45.3, 29.8, 29.7
IR (cm⁻¹) 3380 (O-H), 1705 (C=O), 1605, 1515 (aromatic C=C)
Mass Spec (m/z) 164 (M+), 121, 107
Applications and Biological Activity

Raspberry Ketone is primarily used as a fragrance and flavoring agent.[1] It has also gained popularity as a weight-loss supplement, with some studies suggesting it may increase fat breakdown.[1] Additionally, research has indicated potential anti-inflammatory and antioxidant properties.[1]

Ethyl Cinnamate: The Fruity Ester

Ethyl Cinnamate is an ester known for its pleasant, fruity, cinnamon-like aroma. It is widely used in the perfume and flavor industries.

IUPAC Name and Structure
  • IUPAC Name: ethyl (E)-3-phenylprop-2-enoate

  • Structure:

    Caption: Chemical structure of Ethyl Cinnamate.

Synthesis Protocol

A common method for synthesizing Ethyl Cinnamate is through a Fischer esterification reaction.

Fischer Esterification

  • Reactants: Cinnamic acid and ethanol.

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).

  • Procedure: In a round-bottom flask, combine cinnamic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reaction: The mixture is refluxed. The acid protonates the carbonyl oxygen of the cinnamic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Work-up: After the reaction, the mixture is cooled, and the excess acid is neutralized. The product is then extracted with an organic solvent and purified by distillation.

G Reactant1 Cinnamic Acid Catalyst H₂SO₄ (cat.) Reactant2 Ethanol Product Ethyl Cinnamate Catalyst->Product Fischer Esterification

Caption: Synthesis of Ethyl Cinnamate via Fischer Esterification.

Spectroscopic Analysis
Spectroscopic Data Ethyl Cinnamate
¹H NMR (CDCl₃, ppm) δ 7.68 (d, 1H), 7.52-7.35 (m, 5H), 6.43 (d, 1H), 4.27 (q, 2H), 1.34 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 166.8, 144.7, 134.4, 130.3, 128.9, 128.1, 118.2, 60.5, 14.3
IR (cm⁻¹) 1715 (C=O, ester), 1635 (C=C), 1170 (C-O)
Mass Spec (m/z) 176 (M+), 131, 103
Applications

The primary application of Ethyl Cinnamate is as a fragrance and flavoring agent in food products, perfumes, and cosmetics. It is valued for its sweet, balsamic, and fruity aroma.

Eugenol and Isoeugenol: The Phenylpropanoid Isomers

Eugenol and Isoeugenol are structural isomers that are major components of essential oils like clove oil. They are widely used in dentistry, perfumes, and as flavorings.

IUPAC Names and Structures
  • Eugenol IUPAC Name: 2-methoxy-4-(prop-2-en-1-yl)phenol

  • Isoeugenol IUPAC Name: 2-methoxy-4-(prop-1-en-1-yl)phenol

  • Structures:

    Caption: Chemical structures of Eugenol and Isoeugenol.

Synthesis and Isomerization

Eugenol is typically isolated from natural sources like clove oil. Isoeugenol can be synthesized from eugenol through an isomerization reaction.

Isomerization of Eugenol to Isoeugenol

  • Reactant: Eugenol.

  • Reagent: A strong base, such as potassium hydroxide (KOH).

  • Procedure: Eugenol is heated with a solution of potassium hydroxide in a high-boiling point solvent like ethylene glycol.

  • Reaction: The strong base facilitates the migration of the double bond from the terminal position to a position conjugated with the aromatic ring.

  • Work-up: The reaction mixture is cooled, acidified, and the product is extracted with an organic solvent. Purification is achieved through distillation.

G Reactant Eugenol Reagent KOH, heat Product Isoeugenol Reagent->Product Isomerization

Caption: Isomerization of Eugenol to Isoeugenol.

Spectroscopic Analysis
Spectroscopic Data Eugenol Isoeugenol (trans-isomer)
¹H NMR (CDCl₃, ppm) δ 6.85-6.65 (m, 3H), 5.95 (m, 1H), 5.10 (m, 2H), 3.85 (s, 3H), 3.30 (d, 2H)δ 6.90-6.70 (m, 3H), 6.30 (d, 1H), 6.10 (dq, 1H), 3.88 (s, 3H), 1.85 (d, 3H)
¹³C NMR (CDCl₃, ppm) δ 146.5, 144.0, 137.9, 132.1, 121.2, 115.6, 114.3, 111.2, 55.9, 39.7δ 146.7, 145.8, 130.8, 125.9, 123.1, 119.6, 114.5, 108.4, 55.9, 18.4
IR (cm⁻¹) 3520 (O-H), 3080, 1640 (C=C), 1610, 1515 (aromatic C=C)3520 (O-H), 3050, 1605 (C=C), 1510 (aromatic C=C)
Mass Spec (m/z) 164 (M+), 149, 131, 103164 (M+), 149, 131, 103
Applications and Biological Activity

Eugenol is widely used in dentistry for its analgesic and antiseptic properties.[3] Both eugenol and isoeugenol are used in perfumes for their spicy, clove-like scent and as flavoring agents. Isoeugenol exhibits stronger antioxidant and antibacterial activity compared to eugenol, which is attributed to the conjugation of the double bond with the benzene ring.[1][4][5]

Mechanism of Antimicrobial Action of Eugenol

Eugenol's antimicrobial activity is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria.[6] Its hydrophobic nature allows it to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of intracellular components.[6]

G Eugenol Eugenol Membrane Bacterial Cytoplasmic Membrane Eugenol->Membrane Partitions into lipid bilayer Disruption Membrane Disruption Membrane->Disruption Increases permeability Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action of Eugenol.

Thymoquinone: The Bioactive Benzoquinone

Thymoquinone is the main active component of the volatile oil of Nigella sativa (black seed). It is a subject of extensive research due to its wide range of pharmacological activities.[7][8]

IUPAC Name and Structure
  • IUPAC Name: 2-isopropyl-5-methylcyclohexa-2,5-diene-1,4-dione

  • Structure:

    Caption: Chemical structure of Thymoquinone.

Synthesis Protocol

Thymoquinone can be synthesized by the oxidation of thymol.

Oxidation of Thymol

  • Reactant: Thymol.

  • Oxidizing Agent: A suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like ferric chloride.

  • Procedure: Thymol is dissolved in a solvent like glacial acetic acid. The catalyst is added, followed by the slow, dropwise addition of the oxidizing agent while maintaining a controlled temperature.

  • Reaction: The oxidizing agent converts the phenol group of thymol into a ketone, and a second ketone is formed on the aromatic ring, resulting in the benzoquinone structure of thymoquinone.

  • Work-up: After the reaction is complete, the crude product is isolated, often by extraction, and then purified, for example, by crystallization or chromatography.

G Reactant Thymol Reagent H₂O₂ / FeCl₃ Product Thymoquinone Reagent->Product Oxidation

Caption: Synthesis of Thymoquinone from Thymol.

Spectroscopic Analysis
Spectroscopic Data Thymoquinone
¹H NMR (CDCl₃, ppm) δ 6.75 (q, 1H), 6.55 (s, 1H), 3.20 (sept, 1H), 2.05 (d, 3H), 1.25 (d, 6H)
¹³C NMR (CDCl₃, ppm) δ 187.8, 187.4, 148.6, 146.3, 136.5, 133.2, 34.2, 21.8, 15.9
IR (cm⁻¹) 1660, 1645 (C=O, quinone), 1620 (C=C)
Mass Spec (m/z) 164 (M+), 136, 121, 93
Applications and Biological Activity

Thymoquinone has demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[7][9][10] Its therapeutic potential is being investigated for various conditions, including cancer, diabetes, and neurodegenerative diseases.[9] The antioxidant activity of thymoquinone is attributed to its ability to scavenge free radicals and induce antioxidant enzymes.[11]

Conclusion

The isomers of C10H12O2 presented in this guide—Raspberry Ketone, Ethyl Cinnamate, Eugenol, Isoeugenol, and Thymoquinone—showcase the profound impact of structural variations on the chemical and biological properties of organic molecules. From the pleasant aromas of Raspberry Ketone and Ethyl Cinnamate to the potent medicinal properties of Eugenol, Isoeugenol, and Thymoquinone, these compounds offer a wealth of opportunities for researchers and professionals in drug development. A thorough understanding of their synthesis, characterization, and biological activities is crucial for harnessing their full potential in various scientific and industrial applications.

References

  • Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Upd
  • Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem.
  • Eugenol | C10H12O2 | CID 3314 - PubChem.
  • Raspberry Ketone - Molecule of the Month - May 2012. University of Bristol.
  • Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules.
  • A comprehensive review on eugenol's antimicrobial properties and industry applications: A transformation from ethnomedicine to industry.
  • Biological Properties and Prospects for the Application of Eugenol—A Review.
  • Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint.
  • Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling p
  • Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne p
  • Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne p
  • Thymoquinone and its pharmacological perspective: A review.
  • One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer C
  • Thymoquinone Pharmacological Overview. Hilaris Publisher.
  • Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. Journal of Health Science.
  • A comprehensive review: thymoquinone its structural characterization, nanocomposites, biological activity, & its therapeutic perspective. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Exploratory

Spectroscopic Profiling and Synthesis of 3-Hydroxy-3-phenylbutan-2-one: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the characterization of chiral building blocks and α -hydroxy ketones not merely as a checklist of analytical peaks, but as a holistic, self-validating syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of chiral building blocks and α -hydroxy ketones not merely as a checklist of analytical peaks, but as a holistic, self-validating system. 3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9), with the molecular formula C₁₀H₁₂O₂, is a highly versatile aromatic ketone utilized extensively as a synthetic intermediate in medicinal chemistry and materials science[1].

Because this molecule features both a tertiary alcohol and a methyl ketone adjacent to a phenyl ring, its synthesis and subsequent analytical validation require rigorous control. This whitepaper details the mechanistic causality behind its synthesis, provides a step-by-step experimental workflow, and establishes a comprehensive spectroscopic profile (NMR, IR, MS) to ensure absolute structural integrity[2].

Mechanistic Synthesis & Experimental Workflow

The most robust route to synthesize 3-hydroxy-3-phenylbutan-2-one is via a Grignard addition of phenylmagnesium bromide to 2,3-butanedione (diacetyl). The protocol below is engineered to maximize the yield of the mono-addition product while suppressing unwanted pinacol coupling or di-addition[3].

Step-by-Step Protocol
  • Preparation of the Grignard Reagent: Suspend magnesium turnings (3.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add bromobenzene (1.5 equiv) dropwise.

    • Causality: Anhydrous conditions are critical. Trace water will rapidly protonate the highly nucleophilic phenylmagnesium bromide intermediate, destroying the reagent and yielding benzene as a dead-end byproduct.

  • Nucleophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Introduce 2,3-butanedione (1.0 equiv) dropwise into the stirring Grignard solution.

    • Causality: The nucleophilic attack of the phenyl carbanion on the carbonyl carbon is highly exothermic. Strict temperature control at 0°C prevents thermal runaway and thermodynamically favors mono-addition, preventing the Grignard reagent from attacking the second carbonyl group.

  • Acidic Quench and Hydrolysis: Cautiously quench the reaction mixture with 0.1 M HCl.

    • Causality: The acid serves a dual purpose: it hydrolyzes the intermediate magnesium alkoxide to yield the final tertiary alcohol, and it solubilizes the resulting magnesium salts into the aqueous layer to facilitate clean biphasic separation.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography (15% ethyl acetate in hexanes).

GrignardWorkflow Step1 Bromobenzene + Mg (Anhydrous THF) Step2 Phenylmagnesium Bromide (Grignard Reagent) Step1->Step2 Reflux, Inert Atm Step3 2,3-Butanedione Addition (0°C, Dropwise) Step2->Step3 Temperature Control Step4 Nucleophilic Attack (C-C Bond Formation) Step3->Step4 Exothermic Reaction Step5 Acidic Quench (0.1M HCl) Step4->Step5 Hydrolysis of Alkoxide Step6 3-Hydroxy-3-phenylbutan-2-one (Target Compound) Step5->Step6 Extraction & Chromatography

Caption: Grignard synthesis workflow for 3-Hydroxy-3-phenylbutan-2-one.

Comprehensive Spectroscopic Characterization

To validate the success of the synthesis, we rely on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data below represents the canonical profile of the purified compound[4][5].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.43Doublet (d)2HAromatic ortho-protons
7.35Triplet (t)2HAromatic meta-protons
7.26Triplet (t)1HAromatic para-proton
6.06Singlet (s)1HHydroxyl proton (-OH)
2.02Singlet (s)3HAcetyl methyl (-C(=O)CH₃)
1.52Singlet (s)3HTertiary methyl (-C(OH)CH₃)
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
209.7Quaternary (C=O)Carbonyl carbon
141.4Quaternary (Ar-C)Aromatic ipso-carbon
128.7Methine (Ar-CH)Aromatic meta-carbons
128.0Methine (Ar-CH)Aromatic ortho-carbons
126.0Methine (Ar-CH)Aromatic para-carbon
79.8Quaternary (C-OH)Tertiary alcohol carbon
24.0Methyl (CH₃)Acetyl methyl carbon
23.4Methyl (CH₃)Tertiary methyl carbon
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
TechniqueSignal / m/zAssignment / Fragmentation Loss
IR 3200–3600 cm⁻¹ (Broad)O-H stretching vibration (hydrogen-bonded)
IR 1710 cm⁻¹ (Sharp)C=O stretching vibration (ketone)
MS (EI) m/z 164Molecular Ion [M]⁺
MS (EI) m/z 121[M - 43]⁺ (Loss of acetyl radical, CH₃CO•)
MS (EI) m/z 43[CH₃CO]⁺ (Acetyl cation)
Mechanistic Causality in Spectroscopic Signals

Understanding why these signals appear is just as important as knowing where they appear:

  • The Hydroxyl Shift (NMR): In DMSO-d₆, the hydroxyl proton appears as a distinct singlet at 6.06 ppm. DMSO is a strong hydrogen-bond acceptor, which heavily deshields the proton and prevents rapid intermolecular exchange, resulting in a sharp, downfield signal. In non-polar solvents like CDCl₃, this peak is often broader and shifted upfield (~5.5 ppm) due to variable hydrogen bonding[4][5].

  • Carbonyl Deshielding (NMR/IR): The ¹³C NMR shift at 209.7 ppm and the IR stretch at 1710 cm⁻¹ perfectly corroborate an aliphatic ketone. The adjacent electronegative hydroxyl group exerts an inductive electron-withdrawing effect, slightly altering the electron density of the C=O bond compared to a standard unfunctionalized ketone[4].

  • Alpha-Cleavage (MS): The dominant m/z 43 peak is a hallmark of methyl ketones. Upon electron ionization, the molecule undergoes highly favored α -cleavage to eject an acetyl radical, leaving behind a highly stable, phenyl-conjugated tertiary carbocation (m/z 121)[6].

Self-Validating Quality Control Logic

In drug development and advanced materials research, a single analytical method is never sufficient. We employ an orthogonal self-validation system where the blind spots of one technique are covered by the strengths of another. MS provides the exact mass but cannot definitively prove atomic connectivity. IR confirms the presence of the -OH and C=O functional groups but lacks skeletal insight. NMR maps the exact carbon-hydrogen framework but can sometimes obscure exchangeable protons. Only when all three vectors align is the structural integrity of 3-hydroxy-3-phenylbutan-2-one guaranteed.

ValidationSystem Sample Purified Isolate NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy (ATR/KBr) Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS NMR_Data Verify Carbon Skeleton & Proton Environments NMR->NMR_Data IR_Data Confirm Functional Groups (-OH, C=O) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Validated Validated Structure: 3-Hydroxy-3-phenylbutan-2-one NMR_Data->Validated Connectivity IR_Data->Validated Functionality MS_Data->Validated Exact Mass

Caption: Orthogonal self-validation system using NMR, IR, and MS data.

References

  • Title: 3-Hydroxy-3-phenylbutan-2-one | C10H12O2 | CID 233220 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Silver(I)-Promoted Cascade Reaction of Propargylic Alcohols, Carbon Dioxide, and Vicinal Diols Source: ACS Omega URL: [Link]

  • Title: Proline-Supported Dehydroxylation of α -Ketols (Supporting Information) Source: The Royal Society of Chemistry URL: [Link]

Sources

Foundational

The Biological Activities and Therapeutic Potential of α-Hydroxy Ketones: A Technical Guide

Executive Summary As a Senior Application Scientist in drug discovery and biocatalysis, I frequently encounter molecular scaffolds that serve as the foundational backbone for diverse therapeutic agents. Among these, α-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery and biocatalysis, I frequently encounter molecular scaffolds that serve as the foundational backbone for diverse therapeutic agents. Among these, α-hydroxy ketones (AHKs) stand out as privileged pharmacophores. Characterized by a hydroxyl group and a ketone group on adjacent carbon atoms, this motif is ubiquitous in bioactive natural products, antidepressants, and highly specific enzyme inhibitors. This guide explores the mechanistic causality behind their biological activity, details the stereoselective synthesis required for their development, and provides a self-validating experimental workflow for researchers.

Pharmacological Mechanisms of Action

Transition-State Mimicry in Protease Inhibition

The biological activity of AHKs is heavily reliant on their ability to act as transition-state analogs. In the context of aspartyl proteases, such as human renin (a critical target for antihypertensive drugs), the activated ketone functionality is paramount.

However, the causality of their potency differs significantly from other ketone classes. Unlike trifluoromethyl ketones—which derive their inhibitory potency primarily from their ability to become hydrated in the active site—AHKs benefit predominantly from hydrophobic and hydrogen-bonding interactions. According to foundational studies on 1[1], the adjacent hydroxyl group anchors the inhibitor within the active site. This structural mimicry of the tetrahedral intermediate of peptide bond cleavage allows AHKs to achieve high-affinity binding without requiring hydration, making them 150–300-fold more active than their simple alcohol counterparts.

Antitumor and Antimicrobial Efficacy

Beyond synthetic inhibitors, AHKs are core structural components in natural products with profound biological activities. They are critical to the function of farnesyl transferase inhibitors (e.g., Kurasoin A and B) and antitumor antibiotics (e.g., Olivomycin A and Chromomycin A3). The biological activity here is strictly stereodependent; the spatial orientation of the α-stereocenter governs the molecule's interaction with the target protein's binding pocket, necessitating highly enantioselective synthesis during drug development 2[2].

Biocatalytic Synthesis: Achieving Stereocontrol

Because the therapeutic viability of AHKs is tied to their stereochemistry, traditional chemical syntheses often fall short due to a lack of selectivity or the requirement for toxic metal catalysts. Biocatalysis offers unparalleled regio- and stereoselectivity. The most efficient method utilizes thiamine diphosphate (ThDP)-dependent lyases to catalyze the umpolung carboligation of aldehydes 3[3].

Mechanistically, the ThDP cofactor binds a donor aldehyde, facilitating decarboxylation to form an active enamine carbanion. This nucleophilic intermediate then attacks an acceptor aldehyde to yield an enantiopure α-hydroxy ketone.

G Donor Donor Aldehyde ThDP ThDP-dependent Lyase Donor->ThDP Binds to Carbanion Active Enamine Carbanion (Umpolung Intermediate) ThDP->Carbanion Decarboxylation Product Enantiopure α-Hydroxy Ketone Carbanion->Product Nucleophilic Attack Acceptor Acceptor Aldehyde Acceptor->Product Electrophilic Target

Fig 1. ThDP-dependent Umpolung Carboligation pathway.

Quantitative Data Summaries

To guide experimental design, the following tables summarize the quantitative pharmacological and synthetic data associated with AHKs.

Table 1: Inhibitory Potency of Ketone-Based Transition-State Analogs against Human Renin

Compound Class Specific Derivative IC50 (nM) Mechanistic Driver
Trifluoromethyl Alcohol Compound 12 4000 Weak binding
Simple Methyl Alcohol Compound 7 3200 Weak binding
α-Diketone Compound 44 28 H-bonding / Hydrophobic interactions
α-Hydroxy Ketone Compound 42 15 H-bonding / Hydrophobic interactions

| α-Hydroxy Ester | Compound 30 | 4.7 | H-bonding / Hydrophobic interactions |

Table 2: Quantitative Comparison of Biocatalytic AHK Synthesis Strategies 4[4]

Biocatalytic Method Enzyme Class Yield Potential Enantiomeric Excess (ee) Production Scale
Umpolung Carboligation ThDP-dependent Lyases >90% >99% 80–100 g/L
Dynamic Kinetic Resolution Hydrolases (Lipases) ~50% (Max) >95% Analytical / Bench

| Whole-Cell Redox | Alcohol Dehydrogenases | >80% | >96% | Bench / Pilot |

Self-Validating Experimental Workflow

To ensure scientific integrity in drug development, any synthetic protocol must be self-validating. The following workflow details the biocatalytic production of an AHK and its subsequent biological validation.

Workflow Phase1 1. Biocatalyst Prep (ThDP-Lyase) Phase2 2. Biphasic Reaction (MTBE / Buffer) Phase1->Phase2 Purified Enzyme Phase3 3. Chiral HPLC (ee > 99%) Phase2->Phase3 Extracted AHK Phase4 4. Target Assay (Enzyme Inhibition) Phase3->Phase4 Pure Enantiomer

Fig 2. End-to-end workflow from biocatalytic synthesis to biological validation.

Protocol: Biocatalytic Synthesis and Kinetic Validation of (R)-α-Hydroxy Ketones

Step 1: Biocatalyst Preparation and Reaction Setup

  • Methodology: Suspend recombinant E. coli whole cells overexpressing benzaldehyde lyase (BAL) in a 50 mM potassium phosphate buffer (pH 7.0). Introduce the substrate aldehydes dissolved in methyl tert-butyl ether (MTBE) to create a 1:1 biphasic system.

  • Causality: Aldehydes are highly toxic to enzymes at elevated concentrations. The biphasic MTBE/buffer system acts as a thermodynamic sink, partitioning the toxic substrates and products into the organic phase while the enzymatic reaction proceeds safely in the aqueous phase, preserving enzyme longevity.

Step 2: Product Isolation and Chiral Validation

  • Methodology: After 24 hours of agitation at 25°C, separate the organic phase, evaporate the MTBE, and purify the crude AHK via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) with a Daicel Chiralcel OD-H column.

  • Causality: This step validates the synthetic mechanism. If the enantiomeric excess (ee) is >99%, the ThDP-dependent umpolung carboligation functioned correctly. If a racemate is detected, it indicates spontaneous, non-enzymatic aldol condensation occurred, invalidating the batch.

Step 3: Target Engagement (Enzyme Inhibition Assay)

  • Methodology: Incubate the purified enantiopure AHK with human renin and a FRET-based peptide substrate. Measure fluorescence at Ex/Em = 340/490 nm to calculate the IC50.

  • Causality: This closes the self-validation loop. If the Chiral HPLC confirms an ee >99% but the FRET assay shows no inhibition, the structural hypothesis (target engagement) is flawed. Conversely, if inhibition is observed, the biological activity of the specific AHK stereoisomer is definitively confirmed, proving both the synthesis and the pharmacological theory.

References

  • Activated Ketone Based Inhibitors of Human Renin - PubMed.
  • Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed.
  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions - MDPI.
  • Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC.

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 3-Hydroxy-3-phenylbutan-2-one

Abstract This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 3-Hydroxy-3-phenylbutan-2-one, a versatile chiral building block with significant applications...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 3-Hydroxy-3-phenylbutan-2-one, a versatile chiral building block with significant applications in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound. We will delve into its intrinsic chemical properties, potential degradation pathways, and provide field-proven best practices for maintaining its integrity over time. Furthermore, this guide outlines detailed methodologies for conducting stability assessments to ensure the reliability and reproducibility of experimental outcomes.

Introduction: Understanding the Molecule

3-Hydroxy-3-phenylbutan-2-one is a tertiary α-hydroxy ketone characterized by a chiral center at the carbon bearing the hydroxyl and phenyl groups. Its structure dictates its reactivity and, consequently, its stability profile. As a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, a thorough understanding of its stability is paramount.[1]

Chemical and Physical Properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[2][3][4]
Molecular Weight 164.20 g/mol [3][4]
Appearance Colorless to pale yellow crystalline solid[1]
Boiling Point 88-90 °C at 2 Torr[3]
Density 1.0915 g/cm³[3]
Solubility Soluble in organic solvents, slightly soluble in water[1]

Potential Degradation Pathways

The stability of 3-Hydroxy-3-phenylbutan-2-one is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for establishing appropriate storage and handling protocols.

Acid- and Base-Catalyzed Rearrangement (α-Ketol Rearrangement)

A significant degradation pathway for α-hydroxy ketones is the α-ketol or acyloin rearrangement. This process can be catalyzed by both acids and bases and involves the migration of a substituent.[5][6] In the case of 3-Hydroxy-3-phenylbutan-2-one, this could lead to the formation of an isomeric product. The reaction is reversible, with the equilibrium favoring the more stable isomer.[5][6]

cluster_0 Acid/Base Catalyzed Rearrangement 3_Hydroxy_3_phenylbutan_2_one 3-Hydroxy-3-phenylbutan-2-one Isomeric_Product Isomeric Product 3_Hydroxy_3_phenylbutan_2_one->Isomeric_Product H+ or OH-

Caption: Acid/Base Catalyzed Rearrangement of 3-Hydroxy-3-phenylbutan-2-one.

Photodegradation

Ketones are known to be susceptible to photodegradation through Norrish Type I and Type II reactions upon exposure to UV light.[1][7][8] Norrish Type I reactions involve the cleavage of the α-carbon-carbonyl bond, leading to the formation of radical species.[8] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Given the presence of a benzoyl moiety, 3-Hydroxy-3-phenylbutan-2-one is expected to absorb UV radiation and be prone to photodegradation.

cluster_1 Photodegradation Pathway Compound 3-Hydroxy-3-phenylbutan-2-one Excited_State Excited State Compound->Excited_State UV Light (hν) Radical_Pair Radical Pair (Norrish Type I) Excited_State->Radical_Pair Degradation_Products Degradation Products Radical_Pair->Degradation_Products

Caption: General Photodegradation Pathway for Ketones.

Oxidation

The tertiary alcohol functionality in 3-Hydroxy-3-phenylbutan-2-one renders it resistant to oxidation under standard conditions.[9][10][11][12][13] This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to form a carbonyl group.[9][10][12] However, under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 3-Hydroxy-3-phenylbutan-2-one, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of potential degradation reactions.
Light Store in an amber, tightly sealed vial. Protect from light.To prevent photodegradation.[14]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize contact with atmospheric oxygen and moisture.
Moisture Keep the container tightly closed in a dry place.To prevent potential hydrolysis or moisture-mediated degradation.
pH Avoid contact with strong acids and bases.To prevent acid- or base-catalyzed rearrangement.

For solutions, it is advisable to prepare them fresh for each use. If storage of a solution is necessary, it should be for a short duration at 2-8°C in a tightly sealed, light-resistant container, and under an inert atmosphere.

Experimental Protocol: Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2][15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16]

HPLC Method Development Workflow

Start Define Method Objectives Column_Screening Column & Mobile Phase Screening Start->Column_Screening Gradient_Optimization Gradient Optimization Column_Screening->Gradient_Optimization Forced_Degradation Perform Forced Degradation Studies Gradient_Optimization->Forced_Degradation Peak_Purity Assess Peak Purity Forced_Degradation->Peak_Purity Method_Validation Method Validation (ICH Guidelines) Peak_Purity->Method_Validation Final_Method Final Stability-Indicating Method Method_Validation->Final_Method

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[17][18]

Objective: To generate potential degradation products of 3-Hydroxy-3-phenylbutan-2-one under various stress conditions.

Materials:

  • 3-Hydroxy-3-phenylbutan-2-one

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Hydroxy-3-phenylbutan-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by the developed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Conclusion

The stability of 3-Hydroxy-3-phenylbutan-2-one is primarily influenced by its susceptibility to acid- and base-catalyzed rearrangement and photodegradation. Its tertiary alcohol structure provides inherent resistance to oxidation. By adhering to the recommended storage conditions of a cool, dark, and dry environment under an inert atmosphere, the integrity of this valuable chemical intermediate can be effectively preserved. The implementation of robust stability-indicating analytical methods, validated through forced degradation studies, is essential for ensuring the quality and reliability of research and development outcomes involving 3-Hydroxy-3-phenylbutan-2-one.

References

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  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note - Save My Exams. (2026, February 24). Retrieved March 15, 2026, from [Link]

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  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, April 14). Retrieved March 15, 2026, from [Link]

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  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). Retrieved March 15, 2026, from [Link]

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    • Carbanions I 1.1 Introduction 1.2 Acidity of Aldehydes and Ketones: Enolate Ions Acidity of α-hydrogens: (n.d.). Retrieved March 15, 2026, from [Link]

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Foundational

3-Hydroxy-3-phenylbutan-2-one: Comprehensive Physicochemical Profiling, Synthesis, and Analytical Methodologies

Executive Summary As a Senior Application Scientist in drug development, understanding the precise physicochemical behavior and synthetic pathways of intermediate building blocks is critical for designing scalable, high-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, understanding the precise physicochemical behavior and synthetic pathways of intermediate building blocks is critical for designing scalable, high-yield active pharmaceutical ingredients (APIs). 3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9) is a highly versatile α-hydroxyketone utilized extensively in organic synthesis and pharmaceutical research[1]. Serving as a chiral building block, it is a foundational precursor for complex therapeutics, including beta-blockers and targeted small molecules[2]. This technical guide provides an authoritative, self-validating framework for its structural elucidation, mechanistic synthesis, and analytical resolution.

Physicochemical Profiling & Structural Elucidation

The molecular formula of 3-hydroxy-3-phenylbutan-2-one is C₁₀H₁₂O₂ , corresponding to a molecular weight of 164.20 g/mol [1]. Structurally, the molecule features a stereocenter at the C3 position, allowing it to exist as distinct enantiomers[1]. This chirality necessitates precise stereochemical control during synthesis and robust analytical resolution during downstream API formulation. The presence of both a hydroxyl hydrogen-bond donor and a carbonyl hydrogen-bond acceptor endows the molecule with a Topological Polar Surface Area (TPSA) of 37.3 Ų, optimizing its reactivity profile for subsequent derivatization[3].

Table 1: Quantitative Physicochemical Data
ParameterValueReference
Molecular Formula C₁₀H₁₂O₂[1],[2]
Molecular Weight 164.20 g/mol [1],
Exact Mass 164.0837 Da[3]
CAS Registry Number 3155-01-9[4],[2]
Boiling Point 267.1°C at 760 mmHg[1],[2]
Density ~1.089 g/cm³[1],[2]
LogP (Hydrophobicity) 1.34[1],[4]
H-Bond Donors / Acceptors 1 / 2[3]

Mechanistic Synthesis & Workflow

The industrial and laboratory-scale synthesis of 3-hydroxy-3-phenylbutan-2-one is classically achieved via a highly controlled Grignard reaction[1]. The protocol relies on the nucleophilic addition of phenylmagnesium bromide to the dicarbonyl substrate, 2,3-butanedione[5].

Causality of Experimental Design: The choice of a dual-solvent system (Tetrahydrofuran and Toluene) is deliberate. THF acts as a stabilizing coordinating solvent for the Grignard reagent, while toluene acts as a thermodynamic buffer to absorb the exothermic shock of the reaction[1]. Because 2,3-butanedione possesses two reactive carbonyl groups, the reaction temperature must be strictly maintained at -6°C ± 4°C[5]. This cryogenic threshold kinetically favors mono-addition; elevated temperatures would provide the activation energy required for the Grignard reagent to attack the second carbonyl group, resulting in unwanted diol byproducts.

Step-by-Step Protocol: Grignard Synthesis
  • Reagent Preparation: Dissolve 480 g of 2,3-butanedione in a solvent matrix comprising 1.95 L of anhydrous THF and 3.25 L of Toluene under an inert argon atmosphere to prevent atmospheric moisture degradation[5].

  • Cryogenic Control: Chill the reaction vessel to -6°C ± 4°C using a calibrated dry ice/acetone bath[5].

  • Nucleophilic Addition: Slowly add 6.13 moles of phenylmagnesium bromide dropwise.

    • Self-Validation Step: Monitor the internal temperature continuously via a thermocouple. Halt the addition immediately if the temperature exceeds -2°C to prevent di-addition.

  • Reaction Quench: Once Thin-Layer Chromatography (TLC) confirms the consumption of the limiting reagent, quench the reaction mixture with 5% sulfuric acid until the aqueous layer reaches a pH of 4.5 ± 1[5]. This acidic quench is required to hydrolyze the intermediate magnesium alkoxide salt into the final hydroxyl group.

  • Isolation & Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and perform vacuum distillation at 88°-93°C (1.2-3 mm Hg) to isolate the pure compound (Typical yield: ~56.6%)[5].

Synthesis N1 2,3-Butanedione (Substrate) N3 THF / Toluene Solvent System (Controlled at -6°C ± 4°C) N1->N3 N2 Phenylmagnesium Bromide (Grignard Reagent) N2->N3 N4 Magnesium Alkoxide Intermediate N3->N4 Mono-addition N5 Acidic Quench (5% H2SO4 to pH 4.5) N4->N5 Hydrolysis N6 3-Hydroxy-3-phenylbutan-2-one (Target API Precursor) N5->N6 Vacuum Distillation

Workflow for the Grignard synthesis of 3-hydroxy-3-phenylbutan-2-one from 2,3-butanedione.

Analytical Characterization & Chiral Resolution

Accurate quantification and stereochemical resolution of 3-hydroxy-3-phenylbutan-2-one are paramount for its validation in API manufacturing[1]. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) serves as the gold standard for this analysis[4]. Post-synthesis, structural integrity is orthogonally verified via FT-IR and 1H-NMR spectroscopy[6]. For routine high-throughput screening, reference standards are widely cataloged under CAS 3155-01-9,[7].

Causality of Analytical Parameters: The methodology employs a Newcrom R1 column, engineered specifically with low silanol activity[4]. This prevents secondary electrostatic interactions (peak tailing) with the polar hydroxyl group of the analyte. The mobile phase incorporates phosphoric acid to maintain a low pH, keeping the hydroxyl group protonated and ensuring consistent retention times. However, if the workflow requires Mass Spectrometry (MS) detection, phosphoric acid must be substituted with formic acid; non-volatile phosphates will precipitate and irreversibly foul the MS ionization source[4].

Step-by-Step Protocol: RP-HPLC Quantification
  • Sample Preparation: Dissolve the synthesized 3-hydroxy-3-phenylbutan-2-one in a diluent of 50:50 Acetonitrile (MeCN) and LC-MS grade water.

  • System Suitability (Self-Validation): Run a blank injection followed by a reference standard. Verify that baseline stability is achieved and the theoretical plate count exceeds 5,000 before proceeding.

  • Column Equilibration: Equilibrate the Newcrom R1 column with the mobile phase (MeCN, Water, and 0.1% H₃PO₄ for UV detection, or 0.1% Formic Acid for MS compatibility)[4].

  • Isocratic Elution: Inject 10 µL of the sample. Maintain an isocratic flow rate to separate the analyte from synthetic impurities (e.g., diol byproducts).

  • Detection: Monitor the eluent via a UV/Vis detector (targeting the phenyl ring absorbance) or via MS to confirm the exact monoisotopic mass of 164.0837 Da[3],[8].

HPLC S1 Sample Preparation (Dissolution in MeCN/H2O) S2 RP-HPLC Injection (Newcrom R1 Column) S1->S2 S3 Isocratic Elution (MeCN / Water / H3PO4) S2->S3 S4 UV/Vis or MS Detection (Swap H3PO4 for Formic Acid if MS) S3->S4 Stereoisomer Separation S5 Chromatogram Analysis (Purity & Chiral Resolution) S4->S5

Reverse-phase HPLC analytical workflow for 3-hydroxy-3-phenylbutan-2-one.

Downstream Applications & Derivatization in Drug Development

In medicinal chemistry, the structural duality of 3-hydroxy-3-phenylbutan-2-one—housing both an alcohol and a ketone—allows for highly versatile derivatization[9]. The hydroxyl group can be activated as a leaving group, or the carbonyl can be utilized for C-C bond formation, facilitating the synthesis of complex heterocyclic APIs and advanced fragrances[9].

Table 2: Strategic Derivatization Pathways[10]
Derivative TypeReagents & ConditionsApplication in Drug Design
Cyanohydrin HCN (acidic) or TMSCN (Lewis acid catalyst)Introduces a nitrile group for subsequent hydrolysis to carboxylic acids or reduction to amines.
Mesylate / Tosylate MsCl or TsCl in the presence of an amine baseConverts the hydroxyl into a superior leaving group to facilitate nucleophilic substitution reactions.
Esters Acyl chlorides or anhydrides + baseProtects the hydroxyl group or modulates the lipophilicity (LogP) of the target API.
Imines / Enamines Primary or secondary amines + acid catalystProtects the carbonyl group or serves as a reactive intermediate for cross-coupling reactions.

References[1] Benchchem. "3-Hydroxy-3-phenylbutan-2-one | CAS 3155-01-9". Benchchem. 5]">https://www.benchchem.com[5] SIELC Technologies. "3-hydroxy-3-phenylbutan-2-one". SIELC Technologies. 2]">https://www.sielc.com[2] Lookchem. "Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one". Lookchem. 4]">https://www.lookchem.com[4] Sigma-Aldrich. "CAS 3155-01-9". MilliporeSigma. 8]">https://www.sigmaaldrich.com[8] BLD Pharm. "3155-01-9 | 3-Hydroxy-3-phenylbutan-2-one". BLD Pharm. 3]">https://www.bldpharm.com[3] Guidechem. "3-hydroxy-3-phenyl-butan-2-one 3155-01-9 wiki". Guidechem. 9]">https://www.guidechem.com[9] PubChemLite. "IBWFPYRVHYLXEU-UHFFFAOYSA-N - Explore". Université du Luxembourg. 7]">https://pubchem.ncbi.nlm.nih.gov[7] The Royal Society of Chemistry. "SUPPORTING INFORMATION Proline-Supported Dehydroxylation of α-Ketols". RSC. 6]">https://www.rsc.org[6] PrepChem. "Synthesis of 3-hydroxy-3-phenylbutan-2-one". PrepChem. 10]">https://www.prepchem.com[10] Benchchem. "3-Hydroxy-3-phenylbutan-2-one | CAS 3155-01-9 Derivatization". Benchchem. https://www.benchchem.com

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Exploratory

Safety and handling of 3-Hydroxy-3-phenylbutan-2-one

An In-Depth Technical Guide to the Safe Handling and Application of 3-Hydroxy-3-phenylbutan-2-one for Research and Development Professionals Introduction 3-Hydroxy-3-phenylbutan-2-one (CAS No. 3155-01-9) is an α-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Hydroxy-3-phenylbutan-2-one for Research and Development Professionals

Introduction

3-Hydroxy-3-phenylbutan-2-one (CAS No. 3155-01-9) is an α-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group adjacent to a ketone.[1] This structure, specifically featuring a tertiary alcohol, makes it a valuable and sterically defined building block in organic synthesis. For researchers in drug development, its utility as a chiral intermediate in the synthesis of complex pharmaceutical agents is of particular interest.[2] The tertiary alcohol moiety, for instance, can enhance drug-like properties by increasing solubility and metabolic stability, as it is resistant to oxidation compared to primary or secondary alcohols.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the safe handling, storage, and emergency protocols for 3-Hydroxy-3-phenylbutan-2-one. Beyond mere compliance, it aims to instill a foundational understanding of the causality behind these safety measures, linking them directly to the compound's chemical properties and reactivity. This ensures that laboratory practices are not just followed, but are also intelligently applied and adapted.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the bedrock of its safe handling. 3-Hydroxy-3-phenylbutan-2-one is a colorless to pale yellow crystalline solid.[2] Its solubility in organic solvents and slight solubility in water influence both its applications in synthesis and the appropriate response to spills.[2]

PropertyValueSource(s)
CAS Number 3155-01-9[4][5]
Molecular Formula C₁₀H₁₂O₂[2][6]
Molecular Weight 164.20 g/mol [2][7]
Appearance Colorless to pale yellow crystalline solid[2]
Boiling Point 267.1°C at 760 mmHg[2]
Flash Point 111.2°C[2]
Density ~1.089 g/cm³[2][7]
pKa 12.40 ± 0.29 (Predicted)[2][8]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Hydroxy-3-phenylbutan-2-one is classified with significant hazards that demand rigorous control measures.[4][8] A systematic approach to risk assessment is non-negotiable before any handling of this substance.

GHS Hazard Classifications
  • H315: Causes skin irritation. [4][8]

    • Causality: As an organic compound, prolonged contact can lead to defatting of the skin, causing dryness, redness, and irritation.

  • H318: Causes serious eye damage. [4][8]

    • Causality: This is the most severe hazard. The chemical structure can interact destructively with the proteins and lipids in the cornea, potentially leading to irreversible damage. The risk is high both from direct splashes of solutions and from airborne crystalline dust.

  • H335: May cause respiratory irritation. [4][8]

    • Causality: Inhalation of the compound as a dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

The designated GHS signal word is "Danger" , reflecting the potential for serious eye damage.[4]

Risk_Assessment_Workflow cluster_0 Risk Assessment & Mitigation Workflow Identify Step 1: Identify Hazards (H315, H318, H335) Assess Step 2: Assess Exposure Risk (Weighing, Transfer, Reaction) Identify->Assess Analyze task Implement Step 3: Implement Controls (Engineering, PPE, Admin) Assess->Implement Select appropriate measures Review Step 4: Review & Refine (Post-procedure Debrief) Implement->Review Validate effectiveness

Caption: A systematic workflow for assessing and mitigating risks.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Fume Hood: All handling of 3-Hydroxy-3-phenylbutan-2-one, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure (H335).[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards. The logic is to create an impermeable barrier between the researcher and the chemical.

PPE_Selection_Logic cluster_1 PPE Selection Protocol Hazard Primary Hazard: Serious Eye Damage (H318) Eye_Protection Mandatory: Chemical Splash Goggles + Face Shield Hazard->Eye_Protection Skin Secondary Hazard: Skin Irritation (H315) Hand_Protection Mandatory: Nitrile Gloves Skin->Hand_Protection Body_Protection Mandatory: Lab Coat Skin->Body_Protection Resp Secondary Hazard: Respiratory Irritation (H335) Resp_Protection Control: Chemical Fume Hood Resp->Resp_Protection

Caption: Logic for selecting PPE based on specific hazards.

  • Eye and Face Protection (P280): Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles in combination with a face shield are mandatory, especially when handling solutions or more than a few grams of the solid.[4][9]

  • Skin Protection (P280):

    • Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]

    • Lab Coat: A full-length lab coat should be worn and kept fastened to protect against skin contact.

  • Hygiene Practices (P264): Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4][8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

First-Aid Measures
  • If Inhaled (P304 + P340): Immediately move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[4][8]

  • If on Skin (P302 + P352): Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4][8][9]

  • If in Eyes (P305 + P351 + P338): This is a medical emergency. Immediately and continuously rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from a specialist. [4][8]

  • If Swallowed: Clean the mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[9]

Spill Management
  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE (goggles, face shield, gloves, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material carefully to avoid creating dust and place it into a suitable, labeled container for chemical waste.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Storage and Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions (P403 + P233, P405): Store in a cool, dry, and well-ventilated area.[4][8][9] The container must be kept tightly closed to prevent moisture absorption and contamination.[4] The substance should be stored in a locked cabinet or area with restricted access.[4][8] Keep away from direct sunlight and incompatible materials (e.g., strong oxidizing agents).[9]

  • Disposal (P501): Dispose of the contents and container in accordance with all local, state, and federal regulations.[4] Never dispose of chemical waste down the drain. Consult your institution's EHS department for specific disposal protocols.

Application Spotlight: Synthesis and Reactivity

For drug development professionals, understanding the synthesis of 3-Hydroxy-3-phenylbutan-2-one provides context for its handling. A common and effective method is the Grignard reaction.[7][10]

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of 3-Hydroxy-3-phenylbutan-2-one from phenylmagnesium bromide and 2,3-butanedione.

Causality: The Grignard reagent (phenylmagnesium bromide) acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of 2,3-butanedione. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3-butanedione in a mixture of anhydrous tetrahydrofuran (THF) and toluene to a reaction vessel. Cool the vessel to approximately -5°C to 0°C using an ice-salt bath to control the exothermic reaction.

  • Grignard Addition: Add a solution of phenylmagnesium bromide dropwise to the cooled 2,3-butanedione solution, maintaining the internal temperature below 5°C.

  • Quenching: Once the addition is complete, allow the reaction to stir for a designated period. Then, carefully quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 5% sulfuric acid or saturated ammonium chloride) while keeping the temperature low.[10]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate to recover all the product.

  • Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified via vacuum distillation to yield pure 3-Hydroxy-3-phenylbutan-2-one.[10]

Synthesis_Workflow cluster_2 Grignard Synthesis Workflow Reactants Reactants: Phenylmagnesium Bromide 2,3-Butanedione Reaction Step 1: Grignard Reaction (Anhydrous THF/Toluene, <5°C) Reactants->Reaction Quench Step 2: Acidic Quench (e.g., 5% H₂SO₄) Reaction->Quench Workup Step 3: Liquid-Liquid Extraction Quench->Workup Purification Step 4: Vacuum Distillation Workup->Purification Product Final Product: 3-Hydroxy-3-phenylbutan-2-one Purification->Product

Caption: Step-by-step workflow for the synthesis of the title compound.

Conclusion

3-Hydroxy-3-phenylbutan-2-one is a compound of significant utility in modern synthetic and medicinal chemistry. Its value, however, is matched by its potential hazards, particularly the risk of serious eye damage. By adopting a safety-first mindset grounded in a thorough understanding of the compound's chemical nature, researchers can handle this valuable intermediate with confidence and precision. Adherence to engineering controls, meticulous use of personal protective equipment, and preparedness for emergencies are the cornerstones of a safe and productive research environment.

References

  • PrepChem. (n.d.). Synthesis of 3-hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Highly Enantioselective Synthesis of the Odorant, 3-hydroxy-4-phenylbutan-2-one. Retrieved from [Link]

  • Sciencemadness.org. (2007, December 25). Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, December 29). Hydroxyacetone. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-3-phenylbutan-2-one (C10H12O2). Retrieved from [Link]

  • ResearchGate. (2017, March 14). Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]

  • PubMed. (2013, December 15). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2015, April 18). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Retrieved from [Link]

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H NMR Structural Elucidation and Quantitative Analysis of 3-Hydroxy-3-phenylbutan-2-one

Executive Summary & Chemical Context 3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9) is a highly versatile α-hydroxy ketone (acyloin) building block frequently utilized in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9) is a highly versatile α-hydroxy ketone (acyloin) building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and chiral ligands. The molecule features a chiral center at C3, a tertiary hydroxyl group, an acetyl group, and a phenyl ring. It is typically synthesized via the Grignard addition of phenylmagnesium bromide to 2,3-butanedione[1] or through highly stereoselective enzymatic acyloin condensations[2].

For researchers and drug development professionals, verifying the structural integrity and purity of this intermediate is a critical quality control step. This application note provides a comprehensive, self-validating protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-hydroxy-3-phenylbutan-2-one, detailing solvent-dependent chemical shifts, mechanistic signal assignments, and quantitative data interpretation.

Predictive Framework: The Causality of Chemical Shifts

Understanding the physical chemistry behind NMR chemical shifts prevents misassignment and ensures high-confidence structural elucidation. The ¹H NMR spectrum of 3-hydroxy-3-phenylbutan-2-one consists of four distinct proton environments, each governed by specific electronic and anisotropic effects:

  • Phenyl Ring Protons (δ 7.20 – 7.50 ppm): The five aromatic protons appear as a multiplet (or overlapping doublet/triplets at higher resolutions)[3]. This significant downfield shift is caused by the diamagnetic anisotropy of the aromatic π-electron system, which generates an induced magnetic field that heavily deshields the equatorial protons.

  • Tertiary Hydroxyl Proton (-OH, δ 4.50 ppm or 6.06 ppm): The chemical shift of this exchangeable proton is highly solvent-dependent. In non-polar deuterated chloroform (CDCl₃), it appears as a broad singlet around δ 4.50 ppm due to weak intermolecular hydrogen bonding[4]. However, in highly polar dimethyl sulfoxide-d₆ (DMSO-d₆), strong hydrogen bonding between the hydroxyl proton and the sulfoxide oxygen heavily deshields the proton, pushing it downfield to δ 6.06 ppm[3].

  • Acetyl Methyl Protons (-C(=O)CH₃, δ 2.02 – 2.08 ppm): This three-proton singlet is deshielded by the adjacent carbonyl group[4]. The electronegative oxygen pulls electron density away via the inductive effect, while the carbonyl π-bond creates an anisotropic deshielding cone, resulting in a shift to ~2.08 ppm in CDCl₃.

  • Chiral Center Methyl Protons (-C(OH)(CH₃)-, δ 1.52 – 1.75 ppm): This three-proton singlet is attached directly to the chiral C3 carbon. While the adjacent hydroxyl group is electronegative, it lacks the strong anisotropic deshielding effect of a carbonyl π-system. Consequently, these protons are more shielded than the acetyl methyl protons, appearing at ~1.75 ppm in CDCl₃[4] and ~1.52 ppm in DMSO-d₆[3].

PeakAssignment Start 1H NMR Spectrum 3-Hydroxy-3-phenylbutan-2-one Aro δ 7.2 - 7.5 ppm Multiplet (5H) Start->Aro OH δ 4.50 (CDCl3) / 6.06 (DMSO) Singlet (1H) Start->OH Me1 δ 2.02 - 2.08 ppm Singlet (3H) Start->Me1 Me2 δ 1.52 - 1.75 ppm Singlet (3H) Start->Me2 Ph Phenyl Ring Protons Anisotropic Deshielding Aro->Ph Hydroxyl Tertiary Hydroxyl (-OH) Solvent-Dependent OH->Hydroxyl Acetyl Acetyl Methyl Adjacent to Carbonyl Me1->Acetyl Chiral Chiral Center Methyl Adjacent to Hydroxyl Me2->Chiral

Logical decision tree for 1H NMR peak assignment and structural elucidation.

Standard Operating Procedure (SOP): Sample Prep & Acquisition

To ensure reproducibility and quantitative accuracy, follow this self-validating experimental workflow.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of 3-hydroxy-3-phenylbutan-2-one.

  • Solvent Selection & Solubilization: Dissolve the sample in 0.6 mL of CDCl₃ (for standard structural verification) or DMSO-d₆ (if investigating hydrogen bonding dynamics). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the liquid column height is approximately 4–5 cm to prevent vortexing artifacts during spinning.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the chosen solvent. Perform gradient shimming (Z1-Z3 axes) until the TMS signal linewidth at half-height is < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D ¹H pulse program (e.g., zg30).

    • Relaxation Delay (D1): Set to 2–3 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for accurate quantitative integration.

    • Number of Scans (NS): 16 to 32 scans to achieve an optimal signal-to-noise ratio (SNR).

  • Data Processing: Apply a Fourier Transform (FT), perform manual phase correction (zero and first order), and apply a polynomial baseline correction. Calibrate the TMS peak exactly to δ 0.00 ppm.

Workflow A Sample Prep 10-15 mg in 0.6 mL B Lock & Shim Optimize Homogeneity A->B C Data Acquisition (zg30, 16-32 scans) B->C D Self-Validation D2O Shake Test C->D E Data Processing FT, Phase, Integrate C->E D->E

Workflow for 1H NMR acquisition and validation of 3-hydroxy-3-phenylbutan-2-one.

Quantitative Data Interpretation

The following table summarizes the expected quantitative data for 3-hydroxy-3-phenylbutan-2-one across two common NMR solvents, synthesized from peer-reviewed empirical data[4],[3].

Proton EnvironmentMultiplicityIntegrationShift in CDCl₃ (ppm)[4]Shift in DMSO-d₆ (ppm)[3]
Phenyl Ring (-C₆H₅) Multiplet (m)5H7.407.26 – 7.43
Hydroxyl (-OH) Broad Singlet (s)1H4.506.06
Acetyl Methyl (-C(=O)CH₃) Singlet (s)3H2.082.02
Chiral Methyl (-C(OH)CH₃) Singlet (s)3H1.751.52

Self-Validating Systems & Troubleshooting

To establish a high-trust analytical environment, the protocol must be self-validating. Implement the following checks to confirm assignments and assess purity:

  • The D₂O Shake Test (Hydroxyl Validation): To unambiguously differentiate the tertiary hydroxyl proton from potential impurities, add 1–2 drops of Deuterium Oxide (D₂O) directly to the CDCl₃ NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The broad singlet at δ 4.50 ppm will disappear due to rapid proton-deuterium exchange ( R−OH+D2​O⇌R−OD+HDO ). The emergence of a new HDO peak at ~4.7 ppm confirms the successful exchange.

  • Integration Integrity Check: The integral ratios must strictly adhere to a 5 : 1 : 3 : 3 relationship. Any deviation in the methyl region (e.g., an inflated integral at ~2.1 ppm) strongly suggests contamination by unreacted 2,3-butanedione starting material, which presents as a sharp singlet at δ ~2.3 ppm.

  • Water Contamination: Trace water in CDCl₃ appears at δ 1.56 ppm, which can dangerously overlap with the chiral center methyl group (δ 1.75 ppm). If the 1.75 ppm peak integrates higher than 3H relative to the aromatic region, dry the sample over anhydrous magnesium sulfate and re-run the analysis.

References

  • Synthesis of 3-Hydroxy-3-phenyl-2-butanone Source: PrepChem URL
  • Silver(I)
  • 3-Phenylbutan-2-one (Chemical Context & Grignard Synthesis)
  • ThDP-dependent branching and related modifications in keto sugars of natural products Source: University of Freiburg URL

Sources

Application

Application Note &amp; Protocol: ¹³C NMR Spectral Analysis of 3-Hydroxy-3-phenylbutan-2-one

Executive Summary 3-Hydroxy-3-phenylbutan-2-one is a highly versatile α-hydroxy ketone (acyloin) that serves as a critical intermediate in organic synthesis, medicinal chemistry, and materials science. Accurate structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-phenylbutan-2-one is a highly versatile α-hydroxy ketone (acyloin) that serves as a critical intermediate in organic synthesis, medicinal chemistry, and materials science. Accurate structural verification of this compound relies heavily on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive, self-validating protocol for acquiring and interpreting the ¹³C NMR spectrum of 3-hydroxy-3-phenylbutan-2-one, detailing the mechanistic causality behind its unique chemical shifts and the experimental parameters required for high-fidelity data acquisition.

Structural Context & Mechanistic Causality of Chemical Shifts

Understanding the ¹³C NMR spectrum of 3-hydroxy-3-phenylbutan-2-one requires analyzing the distinct electronic microenvironments within the molecule. As documented in 1[1], the molecule contains four distinct carbon types: a ketone carbonyl, an oxygen-bearing quaternary carbon, an aromatic ring, and two aliphatic methyl groups.

The causality behind the observed chemical shifts is governed by inductive effects, hybridization, and magnetic anisotropy:

  • Ketone Carbonyl (C2): The sp² hybridized carbon is subjected to extreme deshielding due to the strong inductive electron-withdrawing effect of the double-bonded oxygen. This pushes the resonance far downfield to approximately 209.7 ppm .

  • Aromatic Carbons (Phenyl Ring): The circulating π-electrons of the phenyl ring create a local magnetic field (magnetic anisotropy). The ipso-carbon, directly attached to the electron-withdrawing C3 quaternary center, is the most deshielded aromatic carbon (141.4 ppm ). The ortho, meta, and para carbons resonate between 126.0 and 128.7 ppm .

  • Oxygen-Bearing Quaternary Carbon (C3): Typically, a tertiary alcohol carbon resonates around 70 ppm. However, C3 is flanked by a highly electronegative hydroxyl group, an electron-withdrawing carbonyl, and a phenyl ring. This combined inductive stripping of electron density deshields C3, shifting it downfield to 79.8 ppm .

  • Aliphatic Methyls (C1, C4): The methyl group adjacent to the carbonyl (C1) and the methyl group on the quaternary center (C4) are relatively shielded, appearing upfield at 24.0 ppm and 23.4 ppm , respectively.

Chemical_Shifts Molecule 3-Hydroxy-3-phenylbutan-2-one Carbonyl C2 (Ketone) ~209.7 ppm Molecule->Carbonyl Deshielded by O Quaternary C3 (Tertiary Alcohol) ~79.8 ppm Molecule->Quaternary Deshielded by OH & Ph Aromatic Phenyl Ring 126.0 - 141.4 ppm Molecule->Aromatic Magnetic Anisotropy Aliphatic Methyls (C1, C4) 23.4 - 24.0 ppm Molecule->Aliphatic Shielded Alkyls

Caption: Causality of ¹³C NMR chemical shifts based on local electronic environments.

Quantitative ¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shifts for 3-hydroxy-3-phenylbutan-2-one (acquired at 100.6 MHz in CDCl₃). These values are corroborated by authoritative literature, including 2[2] and3[3].

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (¹H Decoupled)Mechanistic Rationale
C2 (Ketone C=O) 209.7Singlet (C)Extreme deshielding via sp² oxygen electronegativity.
C-ipso (Aromatic) 141.4Singlet (C)Quaternary aromatic carbon bonded to the C3 center.
C-ortho / C-meta 128.7, 128.0Singlet (CH)Aromatic methine carbons influenced by ring current.
C-para (Aromatic) 126.0Singlet (CH)Aromatic methine carbon furthest from the chiral center.
C3 (Quaternary C-OH) 79.8Singlet (C)Deshielded by adjacent hydroxyl, carbonyl, and phenyl groups.
C1 (Carbonyl CH₃) 24.0Singlet (CH₃)Alkyl carbon adjacent to the electron-withdrawing ketone.
C4 (Hydroxyl CH₃) 23.4Singlet (CH₃)Alkyl carbon attached to the oxygen-bearing quaternary center.

(Note: In deuterated analogs such as 1-deuteriobutan-2-one, the C1 methyl shift may present as a triplet due to C-D coupling, but the fundamental chemical shift remains functionally identical).

Optimized Experimental Protocol for ¹³C NMR Acquisition

To ensure reproducibility and data integrity, the following step-by-step methodology incorporates self-validating checkpoints. This workflow prevents common pitfalls such as missing quaternary carbon signals or poor resolution of the closely spaced aliphatic methyl peaks.

Phase 1: Sample Preparation
  • Mass & Solvation: Weigh 35–50 mg of high-purity 3-hydroxy-3-phenylbutan-2-one into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check (Clarity): Visually inspect the solution. It must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity, broadening the peaks and obscuring the 23.4/24.0 ppm methyl separation. If cloudy, filter through a glass-wool plug into the 5 mm NMR tube.

Phase 2: Spectrometer Configuration & Acquisition
  • Lock and Shim: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform a gradient shim (Z-axis) to optimize field homogeneity.

  • Parameter Optimization (The Causality of D1): Set the relaxation delay (D1) to a minimum of 2.0 to 3.0 seconds .

    • Expert Insight: Quaternary carbons (C2, C3, and C-ipso) lack attached protons, meaning they rely on less efficient dipole-dipole interactions for spin-lattice relaxation (T₁). If D1 is too short, these nuclei will not fully relax between pulses, resulting in artificially weak or entirely missing signals at 209.7, 141.4, and 79.8 ppm.

  • Acquisition: Set the number of scans (NS) to at least 512. Since the ¹³C isotope has a natural abundance of only ~1.1%, a high scan count is mandatory to achieve a sufficient Signal-to-Noise Ratio (SNR).

Phase 3: Data Processing & Validation
  • Fourier Transform (FT): Apply a Line Broadening (LB) factor of 1.0 Hz to the Free Induction Decay (FID) prior to FT. This suppresses high-frequency noise without aggressively degrading the resolution of the aliphatic peaks.

  • Phase & Baseline Correction: Manually apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction to ensure accurate peak integration (if required) and automated peak picking.

  • Self-Validation Check (Referencing): Calibrate the spectrum by setting the internal TMS singlet to exactly 0.00 ppm. Next, verify the central peak of the CDCl₃ solvent triplet. It must align precisely at 77.00 ppm . If it deviates, this indicates a referencing error or field drift, and the calibration must be repeated.

NMR_Workflow Prep 1. Sample Preparation (Dissolve in CDCl3 + TMS) Lock 2. Lock & Shim (Optimize Z-axis gradients) Prep->Lock Acq 3. NMR Acquisition (Set D1 > 2s for Quaternary C) Lock->Acq Process 4. Data Processing (FT, Phase & Baseline Corr.) Acq->Process Validate 5. Protocol Validation (Reference CDCl3 to 77.0 ppm) Process->Validate

Caption: Self-validating workflow for ¹³C NMR acquisition of 3-Hydroxy-3-phenylbutan-2-one.

References

  • Silver(I)-Promoted Cascade Reaction of Propargylic Alcohols, Carbon Dioxide, and Vicinal Diols: Thermodynamically Favorable Route to Cyclic Carbonates. ACS Omega. 2[2]

  • 3-Phenylbutan-2-one chemical properties and structure. Benchchem. 1[1]

  • Proline-Supported Dehydroxylation of α-Ketols (Supporting Information). The Royal Society of Chemistry. 3[3]

Sources

Method

HPLC purification protocol for 3-Hydroxy-3-phenylbutan-2-one

Title: High-Resolution HPLC Purification and Chiral Separation Protocol for 3-Hydroxy-3-phenylbutan-2-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced App...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution HPLC Purification and Chiral Separation Protocol for 3-Hydroxy-3-phenylbutan-2-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Introduction & Scientific Grounding

3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9) is a sterically hindered α -hydroxy ketone (tertiary alcohol) that serves as a critical chiral building block in asymmetric synthesis and pharmaceutical development. Because its biological and catalytic reactivity is highly dependent on its stereochemistry, achieving high enantiomeric purity is paramount.

Synthesizing this compound—typically via a Grignard reaction between bromobenzene and 2,3-butanedione[1]—yields a racemic mixture alongside unreacted starting materials and magnesium salts. A common, fatal error in chromatographic workflows is the direct injection of this crude mixture onto a chiral high-performance liquid chromatography (HPLC) column. The highly functionalized stationary phases of chiral columns are extremely sensitive to chemical fouling and high-polarity impurities.

As a Senior Application Scientist, I mandate a two-dimensional purification strategy : an initial achiral normal-phase flash chromatography step to isolate the target α -ketol[1], followed by high-resolution chiral HPLC to resolve the enantiomers[2][3].

Mechanistic Causality: Why Chiralcel OD-H?

Enantiomeric resolution of tertiary alcohols requires a stationary phase capable of forming transient, stereoselective diastereomeric complexes. We utilize a Chiralcel OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support. The separation mechanism is driven by three synergistic interactions:

  • Hydrogen Bonding: The carbamate groups on the stationary phase act as H-bond donors/acceptors for the hydroxyl and carbonyl groups of 3-hydroxy-3-phenylbutan-2-one.

  • π−π Stacking: The phenyl ring of the analyte interacts with the 3,5-dimethylphenyl groups of the stationary phase.

  • Steric Inclusion: The chiral grooves of the cellulose polymer selectively accommodate one enantiomer more favorably than the other, dictating differential retention times.

Experimental Workflow Visualization

Workflow N1 Crude Synthesis (Grignard Reaction) N2 Flash Chromatography (15% EtOAc/Hexane) N1->N2 Remove salts & catalysts N3 Sample Preparation (Mobile Phase Dissolution) N2->N3 Isolate alpha-ketol N4 Chiral HPLC (Chiralcel OD-H) N3->N4 Inject (10-20 µL) N5 Fraction Recovery (Enantiomeric Resolution) N4->N5 Hexane/IPA (95:5)

Fig 1: Two-dimensional purification workflow for 3-Hydroxy-3-phenylbutan-2-one.

Step-by-Step Experimental Protocols

Phase 1: Pre-Purification via Flash Chromatography

Objective: Remove highly polar impurities, residual bromobenzene, and metal salts to protect the chiral HPLC column.

  • Column Preparation: Pack a glass column with Silica Gel 60 (particle size 0.040–0.063 mm)[1].

  • Sample Loading: Dissolve the crude concentrated organic extract in a minimum volume of dichloromethane (DCM) or the starting eluent. Dry-loading onto a small amount of silica is recommended for optimal band symmetry.

  • Elution: Elute using an isocratic mixture of 15% Ethyl Acetate in Hexane[1].

  • Monitoring: Monitor fractions via Thin-Layer Chromatography (TLC) using UV light (254 nm) and a vanillin stain for visualization[1]. The α -hydroxy ketone will present as a distinct, UV-active spot.

  • Recovery: Pool the fractions containing pure racemic 3-hydroxy-3-phenylbutan-2-one and concentrate under high vacuum[1].

Phase 2: High-Resolution Chiral HPLC Separation

Objective: Baseline resolution of the (R) and (S) enantiomers.

  • System Setup: Utilize an HPLC system (e.g., Agilent 1100/1260 series) equipped with a photodiode array detector (DAD) and an online degasser[4].

  • Column Equilibration: Install a Chiralcel OD-H column (250 × 4.6 mm, 5 µm) equipped with a compatible guard column[4]. Flush the system with the mobile phase (n-Hexane / 2-Propanol, 95:5 v/v) at 0.75 mL/min until a stable baseline is achieved (typically 10-15 column volumes)[3].

  • Sample Preparation: Dissolve the pre-purified racemic mixture strictly in the mobile phase to prevent solvent-induced peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10–20 µL of the sample. Monitor the elution at 210 nm (optimal for the carbonyl π→π∗ transition) and 254 nm (aromatic ring)[3].

Phase 3: System Suitability & Self-Validation

To ensure the protocol is a self-validating system , you must run a System Suitability Test (SST) prior to sample analysis:

  • Validation Metric: Inject a known racemic standard. Calculate the resolution factor ( Rs​ ) between the two peaks.

  • Acceptance Criteria: The system is only validated for preparative collection or quantitative analysis if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , adjust the isopropanol modifier concentration (e.g., drop to 98:2 v/v) to increase retention and selectivity[5].

Chromatographic Data Presentation

The following table summarizes the optimized quantitative parameters and expected retention data for the chiral separation of 3-hydroxy-3-phenylbutan-2-one.

ParameterSpecificationMechanistic Rationale
Stationary Phase Chiralcel OD-H (250 × 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) provides chiral grooves for stereoselective H-bonding[4].
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)Non-polar bulk solvent with a protic modifier to tune elution strength without disrupting chiral recognition[2][3].
Flow Rate 0.75 mL/minOptimizes longitudinal diffusion and mass transfer for baseline resolution[3].
Column Temperature 25 °C (Isothermal)Maintains consistent thermodynamic partitioning; chiral resolution is highly temperature-dependent[2][3].
Detection UV-DAD at 210 nm & 254 nm210 nm captures the carbonyl transition; 254 nm captures the aromatic ring[3].
Expected tR​ (Peak 1) ~11.0 min(S)-enantiomer. Less sterically hindered interaction with the chiral stationary phase[3].
Expected tR​ (Peak 2) ~13.1 - 14.6 min(R)-enantiomer. Forms a stronger transient diastereomeric complex with the stationary phase[2].

(Note: Exact retention times may vary slightly based on system dead volume, exact flow rate adjustments, and column aging. At a reduced flow rate of 0.5 mL/min, retention times will shift to ~13.1 min and ~14.6 min respectively[2]).

References

  • Source: rsc.
  • Source: benchchem.
  • Source: benchchem.
  • Supporting Information - Chiral-phase high performance liquid chromatography (HPLC)
  • Source: uni-freiburg.de (FreiDok plus)
  • Source: uni-freiburg.de (FreiDok plus)

Sources

Application

Application Note: Synthesis, Mechanisms, and Utilization of 3-Hydroxy-3-phenylbutan-2-one

Executive Summary 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9) is a highly versatile α-hydroxy ketone (α-ketol) utilized extensively as a chiral building block and synthetic intermediate in organic chemistry and pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9) is a highly versatile α-hydroxy ketone (α-ketol) utilized extensively as a chiral building block and synthetic intermediate in organic chemistry and pharmaceutical development[1][2]. Structurally characterized by adjacent ketone and tertiary alcohol moieties, this compound exhibits unique reactivity that makes it invaluable for studying organocatalytic dehydroxylation and serving as a thermodynamic driver in cascade cyclization reactions[3][4].

This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and analytical parameters for generating and applying this compound.

Physicochemical Properties & Analytical Data

Successful integration of 3-hydroxy-3-phenylbutan-2-one into synthetic workflows requires a precise understanding of its physical properties. For analytical quantification and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard, typically utilizing a mixed mobile phase of acetonitrile, water, and phosphoric acid[2].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Registry Number 3155-01-9
Boiling Point 267.1 °C at 760 mmHg
Density 1.089 g/cm³
Predicted LogP 1.34
Appearance Colorless to pale yellow oil/crystalline solid

(Data aggregated from chemical reference standards[1][2])

Core Synthesis Protocol: Controlled Grignard Addition

Mechanistic Causality

The primary synthetic route to 3-hydroxy-3-phenylbutan-2-one is the mono-addition of a Grignard reagent (phenylmagnesium bromide) to 2,3-butanedione[3][5]. Because 2,3-butanedione is a highly reactive, symmetrical α-diketone, the critical challenge is preventing double-addition (which yields a biologically inactive diol) and enolization-driven side reactions.

To enforce chemoselectivity, strict cryogenic control (-6 °C ± 4 °C) is mandatory[5]. Furthermore, the reaction must be quenched with a mild acid (e.g., 5% H₂SO₄ or 0.1 M HCl) at low temperatures. A harsh or warm quench will trigger the acid-catalyzed dehydration of the newly formed tertiary alcohol, leading to an undesired enone byproduct[3][5].

Step-by-Step Methodology
  • Preparation: Dissolve 2,3-butanedione (1.0 equiv., e.g., 11.60 mmol) in a mixture of anhydrous THF and Toluene (approx. 1:1.6 v/v) under a strictly inert nitrogen atmosphere[3][5].

  • Cooling: Submerge the reaction vessel in an ice/salt or dry ice/acetone bath to bring the internal temperature to -6 °C[5].

  • Addition: Add phenylmagnesium bromide (1.0 to 1.5 equiv.) dropwise. Critical: Modulate the addition rate to ensure the internal temperature never exceeds -2 °C[3][5].

  • Propagation: Allow the reaction to stir for 2 to 5 hours. Monitor the disappearance of the starting diketone via TLC or HPLC[3].

  • Quenching: Slowly introduce 5% sulfuric acid (or 0.1 M HCl) until the aqueous layer reaches a pH of 4.5 ± 1[3][5].

  • Extraction: Extract the aqueous layer four times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under high vacuum[3].

  • Purification: Isolate the pure α-ketol via vacuum distillation (88°–93° C at 1.2–3 mm Hg) or flash column chromatography (15% ethyl acetate in hexane)[3][5].

G A 2,3-Butanedione in THF/Toluene B Add PhMgBr (T = -6 °C) A->B C Quench (5% H2SO4 or HCl) B->C D Extraction (Diethyl Ether) C->D E Purification (Distillation/Flash Chro.) D->E F 3-Hydroxy-3-phenyl butan-2-one E->F

Caption: Workflow for the highly controlled Grignard synthesis of 3-hydroxy-3-phenylbutan-2-one.

Advanced Applications in Organic Synthesis

Application A: Proline-Supported Dehydroxylation

Context & Mechanism: Removing a tertiary hydroxyl group from an α-ketol without cleaving the adjacent C-C bond is notoriously difficult. 3-Hydroxy-3-phenylbutan-2-one is utilized as a premium substrate to validate metal-free, organocatalytic dehydroxylation methodologies[3]. In this pathway, proline acts as an organocatalyst, condensing with the ketone to form a reactive enamine intermediate that facilitates the extrusion of the hydroxyl group[3].

Protocol:

  • To a Schlenk flask, add L-proline (3.0–5.0 equiv.) and KOAc (0.5 equiv.) in anhydrous DMSO (0.2 M)[3].

  • Add 3-hydroxy-3-phenylbutan-2-one (1.0 equiv.) to the suspension[3].

  • Stir the mixture vigorously at 100–130 °C for 4 to 12 hours under a nitrogen atmosphere[3].

  • Quench the reaction with concentrated HCl and stir in an ice bath for 15 minutes[3].

  • Extract with diethyl ether (4x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the dehydroxylated ketone[3].

Application B: Silver(I)-Promoted Cascade Reactions (Green Chemistry)

Context & Mechanism: In the pursuit of sustainable CO₂ fixation, 3-hydroxy-3-phenylbutan-2-one plays a fascinating role as a thermodynamically stable leaving group[4]. When 2-phenyl-3-butyn-2-ol reacts with CO₂ and a vicinal diol under Ag(I) catalysis, the propargylic alcohol first forms an α-alkylidene cyclic carbonate. As the vicinal diol nucleophilically attacks this intermediate, the propargylic moiety is expelled and rapidly tautomerizes into 3-hydroxy-3-phenylbutan-2-one[4]. The formation of this highly stable α-ketol acts as the thermodynamic driving force that pushes the cascade reaction to completion without requiring a separate, energy-intensive dehydration step[4].

Protocol:

  • Charge a 10 mL Schlenk tube with Ag₂CO₃ (5 mol %), PPh₃ (10 mol %), 2-phenyl-3-butyn-2-ol (1 mmol), a vicinal diol (1 mmol), and CH₃CN (1 mL)[4].

  • Connect the tube to a CO₂ line (atmospheric pressure) via a bubbler[4].

  • Heat the sealed mixture at 80 °C for 18 hours[4].

  • Cool to room temperature, flush the residue with CH₂Cl₂, and filter through a short silica column[4].

  • Separate the target cyclic carbonate from the 3-hydroxy-3-phenylbutan-2-one byproduct via chromatography[4].

Cascade cluster_0 A 2-Phenyl-3-butyn-2-ol + CO2 B Ag2CO3 Catalyst (80 °C, 18h) A->B C α-Alkylidene Cyclic Carbonate B->C E Nucleophilic Attack & Ring Opening C->E D Vicinal Diol (e.g., 1-phenyl-1,2-ethanediol) D->E F Cyclic Carbonate (Target Product) E->F G 3-Hydroxy-3-phenyl butan-2-one (Thermodynamic Driver) E->G

Caption: Mechanistic pathway of the Ag(I)-promoted cascade reaction yielding cyclic carbonates and α-ketols.

Safety and Handling Guidelines

3-Hydroxy-3-phenylbutan-2-one is a biologically active synthetic intermediate and must be handled strictly as a Research Use Only (RUO) chemical[2].

  • Hazards: It is classified as a skin and respiratory irritant and can cause serious eye damage (H315, H318, H335)[6].

  • PPE Requirements: Operators must wear protective nitrile gloves, a lab coat, and chemical safety goggles[6].

  • Engineering Controls: Handle exclusively within a well-ventilated fume hood to avoid inhalation of vapors or aerosols[6].

  • First Aid: In the event of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present, and immediately contact a poison center or physician[6].

References

  • PrepChem. "Synthesis of 3-hydroxy-3-phenylbutan-2-one." PrepChem.com.
  • LookChem. "Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one." LookChem.com.
  • Mostinski, Y., et al. "SUPPORTING INFORMATION: Proline-Supported Dehydroxylation of α-Ketols." The Royal Society of Chemistry.
  • Zhou, Z.-H., Song, Q.-W., & He, L.-N. "Silver(I)-Promoted Cascade Reaction of Propargylic Alcohols, Carbon Dioxide, and Vicinal Diols: Thermodynamically Favorable Route to Cyclic Carbonates." ACS Omega (2017).
  • Benchchem. "3-Hydroxy-3-phenylbutan-2-one | CAS 3155-01-9." Benchchem.com.
  • Guidechem. "3-hydroxy-3-phenyl-butan-2-one (CAS No. 3155-01-9) SDS." Guidechem.com.

Sources

Method

The Versatile Role of 3-Hydroxy-3-phenylbutan-2-one in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Key Chiral Building Block In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to achieving effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Chiral Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to achieving efficient, stereoselective, and scalable drug manufacturing processes. 3-Hydroxy-3-phenylbutan-2-one, a tertiary α-hydroxy ketone, has emerged as a valuable and versatile chiral building block.[1][2] Its unique structural features, possessing both a hydroxyl and a carbonyl group on adjacent carbons with a chiral center, provide a powerful handle for the stereocontrolled synthesis of complex pharmaceutical ingredients. This guide provides an in-depth exploration of the applications of 3-Hydroxy-3-phenylbutan-2-one, offering detailed protocols and insights into its utility for researchers, scientists, and drug development professionals.

The significance of this compound lies in its ability to serve as a precursor to chiral amino alcohols, which are ubiquitous structural motifs in a wide array of pharmaceuticals.[1][3] These include cardiovascular drugs like beta-blockers, central nervous system agents such as ephedrine analogues, and potentially intermediates for antiviral and anticancer therapeutics.[2][4][5] This document will elucidate the chemical principles and practical methodologies for leveraging 3-Hydroxy-3-phenylbutan-2-one in the synthesis of these critical pharmaceutical classes.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource(s)
CAS Number 3155-01-9[6]
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol [7]
Appearance Colorless to pale yellow crystalline solid[2]
Solubility Soluble in organic solvents, slightly soluble in water[2]
Boiling Point 267.1°C at 760 mmHg[2]
Density 1.089 g/cm³[2]

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra should be acquired and interpreted for each batch to confirm identity and purity prior to use.

Application I: Synthesis of Chiral Amino Alcohols as Pharmaceutical Precursors

The primary application of 3-Hydroxy-3-phenylbutan-2-one in pharmaceutical synthesis is its conversion to chiral 1-phenyl-2-aminopropanol derivatives. These vicinal amino alcohols are key structural components of numerous active pharmaceutical ingredients (APIs). The synthetic strategy typically involves a two-step process: diastereoselective reduction of the ketone followed by amination.

Logical Workflow for Chiral Amino Alcohol Synthesis

workflow start 3-Hydroxy-3-phenylbutan-2-one reduction Diastereoselective Reduction start->reduction Reducing Agent (e.g., NaBH₄) diol 1-Phenyl-1,2-propanediol Derivative reduction->diol activation Hydroxyl Group Activation (e.g., Tosylation) diol->activation amination Nucleophilic Substitution with Amine activation->amination R-NH₂ amino_alcohol Chiral Amino Alcohol amination->amino_alcohol

Caption: Generalized workflow for the synthesis of chiral amino alcohols.

Causality in Experimental Design: Diastereoselective Reduction

The stereochemical outcome of the reduction of the carbonyl group in 3-Hydroxy-3-phenylbutan-2-one is critical for establishing the desired stereochemistry in the final drug molecule. The inherent chirality of the starting material, with its tertiary alcohol, directs the approach of the reducing agent.

The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.[8] Less sterically hindered reagents, such as sodium borohydride (NaBH₄), often approach from the less hindered face of the carbonyl, leading to a predictable diastereomer.[9] The reaction temperature is another crucial parameter; lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy.[8]

Protocol 1: Diastereoselective Reduction of 3-Hydroxy-3-phenylbutan-2-one

This protocol describes a general procedure for the diastereoselective reduction to form a 1-phenyl-1,2-propanediol derivative.

Materials:

  • 3-Hydroxy-3-phenylbutan-2-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Hydroxy-3-phenylbutan-2-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-1,2-propanediol derivative.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: The diastereomeric ratio of the product should be determined using ¹H NMR spectroscopy. The presence of the hydroxyl groups can be confirmed by IR spectroscopy (broad peak around 3200-3600 cm⁻¹).

Application II: Precursor for Ephedrine and its Analogues

Ephedrine and its analogues are sympathomimetic amines used for their bronchodilator and decongestant properties. The core structure of these molecules is a 1-phenyl-2-aminopropanol backbone, which can be synthesized from 3-Hydroxy-3-phenylbutan-2-one.

Synthetic Pathway to Ephedrine Analogues

ephedrine_synthesis start 3-Hydroxy-3-phenylbutan-2-one reductive_amination Reductive Amination start->reductive_amination 1. R-NH₂ 2. Reducing Agent (e.g., NaBH₃CN) ephedrine_analogue Ephedrine Analogue reductive_amination->ephedrine_analogue

Caption: Direct synthesis of ephedrine analogues via reductive amination.

Protocol 2: Reductive Amination for the Synthesis of an N-Alkylephedrine Analogue

This protocol outlines a general procedure for the direct conversion of 3-Hydroxy-3-phenylbutan-2-one to an N-alkylephedrine analogue.

Materials:

  • 3-Hydroxy-3-phenylbutan-2-one

  • Alkylamine (e.g., methylamine, as a solution in a suitable solvent)

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Hydroxy-3-phenylbutan-2-one (1.0 eq) in anhydrous methanol.

  • Add the alkylamine (1.2 eq) to the solution and stir for 30 minutes at room temperature to allow for imine/enamine formation.

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by formation and recrystallization of a suitable salt (e.g., hydrochloride).

Trustworthiness of the Protocol: The use of a mild reducing agent like NaBH₃CN is crucial for selectively reducing the iminium ion in the presence of the remaining ketone (if the reaction is not driven to completion) and the hydroxyl group. The pH of the reaction is important to maintain the stability of the reducing agent and promote the desired reaction.

Further Potential Applications and Future Outlook

The versatility of the α-hydroxy ketone moiety in 3-Hydroxy-3-phenylbutan-2-one opens avenues for its application in the synthesis of other pharmaceutical classes. While direct protocols are not as established, its derivatives could potentially serve as intermediates in the synthesis of:

  • Beta-Blockers: The 1-amino-2-ol structural motif is central to the pharmacophore of most beta-blockers.[10]

  • Anticonvulsants: The phenyl group and the potential for introducing nitrogen-containing heterocycles make it a candidate for building blocks in certain anticonvulsant scaffolds.[11][12][13]

  • Antidepressants: Some antidepressant drugs contain chiral amino alcohol moieties.[14]

Future research will likely focus on developing more efficient and highly stereoselective catalytic methods for the transformation of 3-Hydroxy-3-phenylbutan-2-one into these valuable pharmaceutical intermediates. The development of enzymatic reductive amination processes, for instance, offers a green and highly selective alternative to traditional chemical methods.[15]

Conclusion

3-Hydroxy-3-phenylbutan-2-one is a chiral building block of significant value in pharmaceutical synthesis. Its ability to be transformed into chiral amino alcohols with high stereocontrol makes it a key intermediate for a range of important drug classes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery and development endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like 3-Hydroxy-3-phenylbutan-2-one is set to increase.

References

  • [Link to a relevant scientific article on paclitaxel side chain synthesis]
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. ResearchGate. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Preprints.org. [Link]

  • Cas 3155-01-9,3-hydroxy-3-phenyl-butan-2-one. Lookchem. [Link]

  • The Sato/Chida Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]

  • A Highly Enantioselective Synthesis of the Odorant, 3-hydroxy-4-phenylbutan-2-one. ResearchGate. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances. [Link]

  • The biosynthesis pathway of ephedrine in Ephedra. ResearchGate. [Link]

  • Chemical compounds that halt virus replication identified. ScienceDaily. [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. MDPI. [Link]

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticonvulsant activity of 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. ResearchGate. [Link]

  • Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate‐Dependent Formation of Cathinone. Angewandte Chemie International Edition. [Link]

  • 3-hydroxy-3-phenylbutan-2-one. SIELC Technologies. [Link]

  • Information on biosynthesis of ephedrine or pseudoephedrine by ephedra. Semantic Scholar. [Link]

  • Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach. International Journal of Molecular Sciences. [Link]

  • Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][16][17]triazole Derivatives in Mice. Iranian Journal of Pharmaceutical Research. [Link]

  • Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone.
  • Improved method for synthesis of beta-blocker.
  • X-ray screening identifies compounds that block a major coronavirus enzyme. European Pharmaceutical Review. [Link]

  • Chemoenzymatic Synthesis of Both Enantiomers of Fluoxetine, Tomoxetine and Nisoxetine: Lipase-Catalyzed Resolution of 3-Aryl-3-hydroxypropanenitriles. ResearchGate. [Link]

  • Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. PubMed. [Link]

  • The Synthesis and Pharmacology of Ephedrine Analogues. DORAS/DCU Research Repository. [Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. [Link]

  • Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Semantic Scholar. [Link]

  • Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • 3-hydroxy-3-phenylbutan-2-one. PubChemLite. [Link]

Sources

Application

Application Note: Asymmetric Epoxidation and Stereospecific Rearrangement Strategies for Chiral Ketone Synthesis

Executive Summary The construction of chiral ketones—particularly those featuring α-stereocenters or all-carbon quaternary stereocenters—remains a critical bottleneck in the synthesis of complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of chiral ketones—particularly those featuring α-stereocenters or all-carbon quaternary stereocenters—remains a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a robust, two-stage organocatalytic and Lewis acid-mediated workflow. By leveraging the asymmetric epoxidation of prochiral olefins (such as enol esters or tetrasubstituted alkenes) followed by a stereospecific epoxide ring-opening rearrangement (e.g., the House-Meinwald rearrangement), development chemists can achieve high enantiomeric excess (ee > 90%) and predictable regiocontrol.

Mechanistic Rationale & Reaction Pathway

The synthesis of chiral ketones via this methodology relies on two distinct mechanistic phases:

  • Enantioselective Oxygen Transfer: Utilizing a fructose-derived chiral ketone (Shi catalyst), Oxone (potassium peroxymonosulfate) is converted in situ into a highly reactive chiral dioxirane. The rigid spiro transition state of this dioxirane dictates the facial selectivity of the oxygen transfer to the alkene, yielding a highly enantioenriched epoxide (see1[1]).

  • Stereospecific Rearrangement: The isolated chiral epoxide is subjected to Lewis or Brønsted acid catalysis. For enol ester epoxides, acid-catalyzed rearrangement yields α-acyloxy ketones (see2[2]). For tetrasubstituted spiro-epoxides, a House-Meinwald rearrangement (HMR) promotes a concerted 1,2-aryl or alkyl shift. This ring-expansion or migration strictly conserves the stereochemical information, generating an α-quaternary chiral ketone (see 3[3] and 4[4]).

ReactionPathway A Prochiral Olefin (Enol Esters / Tetrasubstituted) B Asymmetric Epoxidation (Shi Catalyst, Oxone, pH 8) A->B Oxidation C Chiral Epoxide Intermediate (>90% ee) B->C Enantioselective Oxygen Transfer D Stereospecific Rearrangement (House-Meinwald / Acid Catalysis) C->D Lewis/Brønsted Acid E Chiral Ketone Product (α-Stereocenter / Quaternary Center) D->E 1,2-Alkyl/Aryl Shift

Reaction pathway from prochiral olefins to chiral ketones via asymmetric epoxidation and rearrangement.

Quantitative Data: Catalyst & Substrate Profiling

The table below summarizes expected yields and enantiomeric excesses based on validated literature parameters for this two-step sequence.

Substrate ClassEpoxidation CatalystRearrangement CatalystTarget Chiral KetoneTypical ee (%)Typical Yield (%)
Cyclohexanone Enol BenzoateFructose-derived ketone (Shi)Strong Acid (e.g., PTSA)α-Benzoyloxy cyclohexanone>93%85–90%
Tetrasubstituted CyclobutylideneFructose-derived ketone (Shi)Bi(OTf)₃ or AlCl₃2-Aryl cyclopentanone88–95%75–95%
Acyclic Tetrasubstituted OlefinChiral Brønsted AcidChiral Brønsted Acidα,α-Diaryl acyclic ketoneUp to 98%>80%

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Organocatalytic Asymmetric Epoxidation (Shi Protocol)

This protocol details the conversion of a prochiral enol ester or tetrasubstituted olefin to a highly enantioenriched epoxide.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the prochiral olefin (1.0 equiv) and the fructose-derived Shi catalyst (0.2–0.3 equiv) in a solvent mixture of Acetonitrile (CH₃CN) and Dimethoxymethane (DMM) (1:2 v/v, 15 mL/mmol). Cool the mixture to 0 °C.

  • Buffer Addition: Add 10 mL of an aqueous buffer solution (0.05 M Na₂B₄O₇·10H₂O in 4×10⁻⁴ M aqueous Na₂EDTA).

  • Oxidant Delivery: Simultaneously add a solution of Oxone (1.4 equiv in aqueous Na₂EDTA) and a solution of K₂CO₃ (0.8 equiv in water) dropwise via a syringe pump over 2 hours at 0 °C.

  • Workup: Quench the reaction with pentane/ether, wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via buffered silica gel chromatography (pre-treated with 1% Et₃N) to prevent premature epoxide ring-opening.

Causality & Design: The use of a biphasic solvent system is critical. DMM stabilizes the active dioxirane intermediate, while the biphasic nature prevents the highly water-soluble Oxone from over-oxidizing the organic substrate. EDTA is strictly required to chelate trace heavy metals that would otherwise catalyze the non-productive decomposition of Oxone.

Self-Validation Checkpoint: This reaction is self-validating via real-time pH monitoring. The continuous consumption of K₂CO₃ indicates active Oxone decomposition and dioxirane formation. If the pH drops below 7.5, the reaction stalls; this is visually confirmed by the loss of the characteristic faint yellow tint of the active dioxirane, indicating premature catalyst degradation via Baeyer-Villiger oxidation.

Protocol B: Stereospecific House-Meinwald Rearrangement

This protocol details the Lewis acid-catalyzed 1,2-migration of the chiral epoxide to form the final chiral ketone.

Step-by-Step Procedure:

  • Epoxide Activation: Dissolve the purified chiral epoxide (1.0 equiv) in strictly anhydrous 1,2-dichloroethane (DCE, 0.1 M) under an argon atmosphere.

  • Lewis Acid Addition: Cool the solution to -20 °C. Add Bismuth(III) triflate (Bi(OTf)₃, 5–10 mol%) in a single portion.

  • 1,2-Migration: Allow the reaction to stir for 1–4 hours, gradually warming to 0 °C. Monitor the regioselectivity, which is dictated by the intrinsic migratory aptitude of the substituents (Aryl > Alkyl).

  • Quench and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the chiral ketone.

Causality & Design: Bi(OTf)₃ is selected as the Lewis acid because its mild, highly carbophilic nature promotes selective C–O bond cleavage at the more substituted epoxide carbon without causing epimerization of the migrating group. This ensures that the 1,2-migration is concerted, preserving the stereochemical integrity established during the epoxidation phase[4].

Self-Validation Checkpoint: Stereochemical fidelity is self-validated by analyzing the diastereomeric ratio (dr) of the crude mixture via ¹H NMR prior to chromatography. A single set of shifted signals for the migrating aryl group confirms a concerted, stereospecific 1,2-shift. The presence of multiple aryl signal sets would indicate a stepwise, uncoupled carbocation pathway resulting in racemization.

References

  • Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones.
  • Catalytic Enantioselective House–Meinwald Rearrangement: Efficient Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society.
  • Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. The Journal of Organic Chemistry.
  • Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. The Journal of Organic Chemistry.

Sources

Method

Mass spectrometry of 3-Hydroxy-3-phenylbutan-2-one

An Application Note on the Mass Spectrometric Characterization of 3-Hydroxy-3-phenylbutan-2-one Authored by: A Senior Application Scientist Introduction 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9) is an aromatic beta-h...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Characterization of 3-Hydroxy-3-phenylbutan-2-one

Authored by: A Senior Application Scientist

Introduction

3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9) is an aromatic beta-hydroxy ketone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] Its structure, featuring both a hydroxyl and a carbonyl group, makes it a subject of interest in organic synthesis and as a potential biomarker in food science, for instance, it has been identified in certain types of honey.[3] A thorough understanding of its analytical behavior is crucial for its identification, quantification, and structural elucidation in various matrices. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone analytical tool for this purpose.

This document provides a detailed guide to the mass spectrometric analysis of 3-Hydroxy-3-phenylbutan-2-one, designed for researchers and drug development professionals. We will explore its fragmentation behavior under different ionization techniques, provide step-by-step analytical protocols, and explain the rationale behind the experimental choices to ensure robust and reliable results.

Part 1: The Dichotomy of Ionization: EI vs. ESI

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the resulting mass spectrum. For a molecule like 3-Hydroxy-3-phenylbutan-2-one, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4] The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for compound identification through library matching. However, the molecular ion peak may be weak or entirely absent for less stable molecules.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] It imparts minimal energy to the analyte, resulting in little to no fragmentation.[5] The primary ion observed is typically the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. This makes ESI excellent for determining the molecular weight of the analyte.[5] Fragmentation can be induced controllably in a collision cell (tandem MS or MS/MS) to gain structural insights.

Part 2: Electron Ionization (EI) Fragmentation Analysis

When subjected to EI, 3-Hydroxy-3-phenylbutan-2-one undergoes characteristic fragmentation driven by the functional groups present. The molecular ion [M]⁺• at a mass-to-charge ratio (m/z) of 164 is often of low intensity due to the molecule's propensity to fragment.[1]

The fragmentation is dominated by alpha-cleavage, which is the scission of a bond adjacent to a functional group (the carbonyl or hydroxyl group in this case).

Major Fragmentation Pathways:

  • Formation of the Acetyl Cation (m/z 43): Cleavage of the C-C bond between the carbonyl carbon and the tertiary carbon is a highly favorable pathway. This releases a stable acetyl cation, [CH₃CO]⁺, which is often the base peak in the spectrum.[1]

  • Formation of the [M-43]⁺ Ion (m/z 121): The complementary fragment from the cleavage described above is the [C₈H₉O]⁺ ion, resulting from the loss of an acetyl group.[1]

  • Formation of the Benzoyl Cation (m/z 105): The fragment at m/z 121 can undergo further rearrangement and fragmentation, losing a methyl group to form the highly stable benzoyl cation, [C₇H₅O]⁺.[1]

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to yield the phenyl cation, [C₆H₅]⁺.[1]

  • Loss of a Methyl Group (m/z 149): Alpha-cleavage can also result in the loss of one of the methyl groups, leading to a fragment at [M-15]⁺.[1]

Diagram: Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₁₀H₁₂O₂]⁺• m/z 164 frag121 [C₈H₉O]⁺ m/z 121 M->frag121 - CH₃CO• frag43 [CH₃CO]⁺ m/z 43 (Base Peak) M->frag43 - C₉H₉O₂• frag149 [C₉H₉O₂]⁺ m/z 149 M->frag149 - CH₃• frag105 [C₇H₅O]⁺ m/z 105 frag121->frag105 - CH₄ frag77 [C₆H₅]⁺ m/z 77 frag105->frag77 - CO

Caption: Key fragmentation steps for 3-Hydroxy-3-phenylbutan-2-one under EI.

Table: Summary of Key EI-MS Fragments
m/zProposed Ion FormulaIdentity
164[C₁₀H₁₂O₂]⁺•Molecular Ion
149[C₉H₉O₂]⁺[M - CH₃]⁺
121[C₈H₉O]⁺[M - CH₃CO]⁺
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
43[C₂H₃O]⁺Acetyl cation (Base Peak)

Part 3: Electrospray Ionization (ESI) Analysis

ESI-MS is the preferred method when accurate molecular weight determination is the primary goal, especially when analyzing samples from complex biological or chemical matrices via LC-MS.

In positive ion mode, 3-Hydroxy-3-phenylbutan-2-one readily forms protonated molecules and adducts.

Observed Ions and MS/MS Fragmentation:

  • Full Scan MS: The primary ions expected in the full scan spectrum are the protonated molecule [M+H]⁺ at m/z 165.09 and various adducts. The formation of sodium [M+Na]⁺ (m/z 187.07) and potassium [M+K]⁺ (m/z 203.05) adducts is common, depending on the purity of the solvents and sample matrix.[6]

  • Tandem MS (MS/MS): To elicit structural information, the [M+H]⁺ precursor ion (m/z 165) can be isolated and subjected to collision-induced dissociation (CID). The most facile fragmentation pathway for the protonated molecule is the neutral loss of water (H₂O) from the hydroxyl group, resulting in a prominent product ion at m/z 147.08 ([M+H-H₂O]⁺).[6] This dehydration reaction is a hallmark of protonated alcohols in CID.

Diagram: ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_MS1 MS1 (Quadrupole 1) cluster_CollisionCell MS2 (Collision Cell) cluster_MS2_Scan MS2 Scan (Quadrupole 2) M_H [M+H]⁺ m/z 165 CID CID with N₂/Ar M_H->CID Isolation M_Na [M+Na]⁺ m/z 187 Product_Ion [M+H-H₂O]⁺ m/z 147 CID->Product_Ion Fragmentation

Caption: Tandem MS workflow for the analysis of the protonated molecule.

Table: Predicted ESI-MS Ions
Adductm/z (Positive Mode)Ion Formula
[M+H]⁺165.09100[C₁₀H₁₃O₂]⁺
[M+Na]⁺187.07294[C₁₀H₁₂O₂Na]⁺
[M+K]⁺203.04688[C₁₀H₁₂O₂K]⁺
[M+H-H₂O]⁺147.08098[C₁₀H₁₁O]⁺

(Data sourced from predicted values, which are highly correlated with experimental results).[6]

Part 4: Experimental Protocols

The following protocols provide a robust starting point for the analysis of 3-Hydroxy-3-phenylbutan-2-one. Instrument-specific optimization is always recommended.

Protocol 1: GC-MS Analysis with Electron Ionization

This protocol is ideal for identifying the compound in relatively clean samples where volatility and thermal stability are not limiting factors.

  • Sample Preparation:

    • Prepare a stock solution of 3-Hydroxy-3-phenylbutan-2-one at 1 mg/mL in methanol or ethyl acetate.

    • Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL in the same solvent.

  • GC-MS Instrumentation and Parameters:

    • Rationale: The chosen parameters aim to achieve good chromatographic separation and classic, library-matchable EI fragmentation. The DB-5ms column is a versatile, low-polarity column suitable for a wide range of analytes. The temperature program is designed to elute the analyte with a good peak shape.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Range40-250 m/z
Solvent Delay3-4 min
Protocol 2: LC-MS Analysis with Electrospray Ionization

This method is superior for quantification and for analyzing thermally labile compounds or complex mixtures.

  • Sample Preparation:

    • Prepare a stock solution of 3-Hydroxy-3-phenylbutan-2-one at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock to a working concentration of 0.1-1 µg/mL using the mobile phase starting conditions.

  • LC-MS Instrumentation and Parameters:

    • Rationale: Reverse-phase chromatography is well-suited for this moderately polar molecule. The use of formic acid in the mobile phase is critical; it acts as a proton source to promote the formation of [M+H]⁺ ions in the ESI source.[2] The gradient elution ensures efficient separation from other matrix components.

ParameterValue
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
GradientStart at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B
Column Temperature40 °C
Mass Spectrometer
Ionization ModeESI (Positive)
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Desolvation Gas Flow600 L/hr (Nitrogen)
Mass Scan Range100-300 m/z

Conclusion

The mass spectrometric analysis of 3-Hydroxy-3-phenylbutan-2-one is a versatile process that can be tailored to meet specific analytical goals. GC-MS with Electron Ionization provides rich, structurally informative fragmentation patterns ideal for definitive identification. Conversely, LC-MS with Electrospray Ionization offers a soft ionization approach perfect for accurate molecular weight determination and sensitive quantification, with the option of controlled fragmentation via tandem MS. By understanding the underlying principles of fragmentation and selecting the appropriate methodology, researchers can confidently characterize this compound in a variety of applications.

References

  • SIELC Technologies. (2018, May 16). 3-hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

  • Adeboye, A. O., et al. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. Retrieved from [Link]

  • Melliou, E., & Chinou, I. (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Food Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 3-hydroxybutanone. Retrieved from [Link]

  • NIST. (n.d.). 3-hydroxy-4-phenyl-2-butanone. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-3-phenylbutan-2-one (C10H12O2). Retrieved from [Link]

Sources

Application

Protocol for reduction of 3-Hydroxy-3-phenylbutan-2-one

Application Note: Diastereoselective Reduction of 3-Hydroxy-3-phenylbutan-2-one to 3-Phenylbutane-2,3-diol Introduction & Mechanistic Rationale The stereoselective reduction of α-hydroxy ketones is a foundational transfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Reduction of 3-Hydroxy-3-phenylbutan-2-one to 3-Phenylbutane-2,3-diol

Introduction & Mechanistic Rationale

The stereoselective reduction of α-hydroxy ketones is a foundational transformation in asymmetric synthesis, frequently utilized to generate chiral vicinal diols for active pharmaceutical ingredients (APIs) and chiral auxiliaries. The substrate, 3-hydroxy-3-phenylbutan-2-one , features a quaternary stereocenter at the C3 position bearing a hydroxyl, a methyl, and a phenyl group. Reduction of the adjacent C2 carbonyl generates a new chiral center, resulting in diastereomeric mixtures of 3-phenylbutane-2,3-diol.

To achieve high diastereomeric excess (d.e.), the reduction must be strictly controlled via specific transition-state models 1[2]:

  • Chelation Control (syn-selectivity): When a Lewis acid (e.g., ZnCl2​ ) is introduced prior to the hydride source (e.g., NaBH4​ ), the metal cation coordinates simultaneously with the C2 carbonyl oxygen and the C3 hydroxyl oxygen. This forms a rigid, five-membered cyclic intermediate. Following the Cram Chelate Model , the hydride attacks the carbonyl carbon from the less sterically hindered face, reliably yielding the syn-diol[2].

  • Steric Control (anti-selectivity): In the absence of chelating metals, or when employing sterically demanding hydrides like L-Selectride, the reaction proceeds via the Felkin-Anh Model . The bulky hydride attacks anti to the largest effective group (the solvated hydroxyl group), favoring the anti-diol[2][3].

Pathway Visualization

Workflow SM 3-Hydroxy-3-phenylbutan-2-one Chelation Chelation Control (ZnCl2, NaBH4) SM->Chelation Lewis Acid Pre-complexation NonChelation Steric Control (L-Selectride) SM->NonChelation Bulky Hydride No Metal SynDiol syn-3-Phenylbutane-2,3-diol (Cram Chelate Product) Chelation->SynDiol Hydride attack via less hindered face AntiDiol anti-3-Phenylbutane-2,3-diol (Felkin-Anh Product) NonChelation->AntiDiol Hydride attack anti to bulky OH group

Divergent stereoselective reduction of 3-hydroxy-3-phenylbutan-2-one.

Quantitative Data Summary

Starting MaterialReduction SystemPrimary MechanismMajor DiastereomerExpected d.r.
3-Hydroxy-3-phenylbutan-2-one ZnCl2​ / NaBH4​ , THF, -78 °CCram Chelation Controlsyn-1,2-diol> 90:10
3-Hydroxy-3-phenylbutan-2-oneL-Selectride, THF, -78 °CFelkin-Anh (Steric)anti-1,2-diol> 85:15

Experimental Protocols

Protocol A: Synthesis of syn-3-Phenylbutane-2,3-diol (Chelation-Controlled)

Causality Note: Pre-complexation with ZnCl2​ is a critical step. Failing to allow sufficient time for the rigid chelate to form before adding NaBH4​ will result in a collapse of facial selectivity and poor diastereomeric ratios.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 3-hydroxy-3-phenylbutan-2-one (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Pre-complexation: Cool the solution to -78 °C using a dry ice/acetone bath. Add anhydrous ZnCl2​ (1.1 eq, 1.0 M solution in diethyl ether) dropwise. Stir the mixture for 30 minutes at -78 °C to ensure complete chelate formation.

  • Reduction: Slowly add NaBH4​ (1.5 eq) suspended in a minimal amount of cold methanol (methanol accelerates hydride delivery). Maintain the temperature at -78 °C and stir for 2 hours 4[4].

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4​Cl until pH ~7 is reached. Allow the mixture to warm to room temperature[4].

  • Workup: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude syn-diol[4].

Protocol B: Synthesis of anti-3-Phenylbutane-2,3-diol (Steric-Controlled)

Causality Note: L-Selectride is a highly reactive, sterically bulky hydride. The ultra-low temperature (-78 °C) is required to maximize the energy difference between the competing diastereomeric transition states, ensuring high anti-selectivity[3]. Furthermore, an oxidative workup is mandatory to cleave the robust boron-oxygen bonds formed during the reaction.

  • Preparation: Dissolve 3-hydroxy-3-phenylbutan-2-one (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise via syringe over 15 minutes to control the exotherm. Stir at -78 °C for 2 hours 3[3].

  • Oxidative Workup: Carefully quench the reaction with distilled water (2 mL). To cleave the borate ester, sequentially add 3M NaOH (2 mL) and 30% H2​O2​ (2 mL). Stir vigorously for 1 hour at room temperature.

  • Isolation: Extract the mixture with diethyl ether ( 3×50 mL), wash with brine, dry over MgSO4​ , and concentrate in vacuo to isolate the anti-diol.

Self-Validating Systems & Analytical Troubleshooting

A robust chemical protocol must be self-validating. To confirm the stereochemical outcome and purity of the resulting diols, implement the following analytical checks:

  • HPLC Analysis (d.r. Determination): Reverse-phase (RP) HPLC is highly effective for separating the syn and anti diastereomers. Utilize a C18 column with a mobile phase consisting of Acetonitrile (MeCN) and water. Incorporate an acid modifier such as 0.1% formic acid or phosphoric acid to ensure sharp peak shapes and MS compatibility5[5].

  • NMR Verification: Analyze the crude mixture via 1H NMR in CDCl3​ . Because C3 is a quaternary center, you cannot rely on standard 3JH-H​ coupling constants between C2 and C3. Instead, validate the diastereomers by analyzing the chemical shifts of the C4 methyl group and the C2 methine proton. These shifts will differ significantly between the syn and anti isomers due to the anisotropic shielding effects generated by the adjacent phenyl ring in their respective stable rotamers.

References

  • Benchchem. "3-Phenylbutan-2-one | CAS 769-59-5". Benchchem Product Catalog. 4

  • Benchchem. "3-Hydroxy-3-phenylbutan-2-one | CAS 3155-01-9". Benchchem Product Catalog. 1

  • Benchchem. "1-Butanone, 3-hydroxy-1-phenyl- | CAS 13505-39-0". Benchchem Product Catalog. 5

Sources

Method

Application Note: Synthesis and Derivatization of 3-Hydroxy-3-phenylbutan-2-one

Executive Summary 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9), also known as camphanic ketone analog, is an α -hydroxy ketone (ketol) that functions as a highly versatile chiral building block in organic synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9), also known as camphanic ketone analog, is an α -hydroxy ketone (ketol) that functions as a highly versatile chiral building block in organic synthesis and pharmaceutical development[1]. Featuring both a tertiary hydroxyl group and a reactive carbonyl on adjacent carbons, this compound is primed for diverse synthetic transformations, including stereoselective reductions and cascade cycloadditions[2]. This application note details the optimized primary synthesis of the ketol via chemoselective Grignard addition[3], followed by two advanced derivatization protocols: organocatalytic dehydroxylation[4] and silver-promoted cascade cycloaddition[5].

Physicochemical & Analytical Profile

Accurate characterization of 3-hydroxy-3-phenylbutan-2-one is critical before proceeding with downstream derivatization. The compound exhibits moderate hydrophobicity and can be analyzed using reverse-phase (RP) HPLC methodologies[2].

PropertyValue / Description
CAS Number 3155-01-9[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [2]
Density ~1.089 g/cm³[6]
Boiling Point 267.1 °C at 760 mmHg[1]
LogP (Calculated) 1.34[2]
¹H NMR (DMSO-d₆) δ 7.43 (d, J=7.6 Hz, 2H), 7.35 (t, J=7.4 Hz, 2H), 7.26 (t, J=7.1 Hz, 1H), 6.06 (s, 1H, -OH), 2.02 (s, 3H), 1.52 (s, 3H)[5]

Primary Synthesis Workflow: Chemoselective Grignard Addition

Objective: High-yield synthesis of 3-hydroxy-3-phenylbutan-2-one from 2,3-butanedione[3].

Mechanistic Causality: 2,3-butanedione (biacetyl) contains two highly reactive carbonyl centers. To prevent the uncontrolled double-addition of the Grignard reagent (which would yield an unwanted diol), the reaction must be strictly temperature-controlled. Maintaining the reaction at -6 °C ensures that the activation energy for the second addition is not reached[3]. Furthermore, the biphasic-like solvent system (THF/Toluene) modulates the nucleophilicity of the phenylmagnesium bromide, favoring the mono-adduct. Acidic quenching is carefully titrated to pH 4.5 to prevent the acid-catalyzed elimination of the newly formed tertiary alcohol.

Protocol:

  • Preparation: Dissolve 480 g of 2,3-butanedione in a solvent mixture of 1.95 L anhydrous THF and 3.25 L Toluene under an inert nitrogen atmosphere[3].

  • Cooling: Cool the reactor to -6 °C ± 4 °C using a cryostat or dry ice/acetone bath[3].

  • Addition: Add phenylmagnesium bromide (6.13 moles in THF) dropwise over 2-3 hours. Critical Step: Monitor the internal temperature continuously to ensure it does not exceed -2 °C[3].

  • Quenching: Once the reaction is complete (verified by TLC or GC), quench the mixture with 5% sulfuric acid until the aqueous layer reaches pH 4.5 ± 1[3].

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the pure α -ketol via vacuum distillation (88–93 °C at 1.2–3 mmHg). Expected yield is approximately 56.6%[3].

Advanced Derivatization Strategies

Route A: Organocatalytic Dehydroxylation

Objective: Conversion of the α -ketol to 3-phenylbutan-2-one[4].

Mechanistic Causality: Traditional dehydroxylation of tertiary alcohols often requires harsh, metal-based reducing agents. The use of L-proline as an organocatalyst provides a metal-free, mild alternative[4]. Proline condenses with the ketone to form an enamine intermediate. This intermediate alters the electronic distribution, activating the adjacent C-OH bond for cleavage. Potassium acetate (KOAc) acts as a mild base to facilitate the catalytic cycle[4].

Protocol:

  • To a Schlenk flask, add L-proline (2.5 mmol, 5.0 equiv.) and KOAc (0.25 mmol, 0.5 equiv.) in 2.5 mL of anhydrous DMSO[4].

  • Add 3-hydroxy-3-phenylbutan-2-one (0.5 mmol, 1.0 equiv.) to the mixture[4].

  • Stir the reaction at 100–130 °C for 4–12 hours under a nitrogen atmosphere[4].

  • Quench the reaction with concentrated HCl and stir in an ice bath for 15 minutes to fully hydrolyze the enamine intermediate back to the ketone[4].

  • Extract the aqueous layer with diethyl ether (4x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexane/EtOAc)[4].

Route B: Silver(I)-Promoted Cascade Reaction to Cyclic Carbonates

Objective: Synthesis of functionalized cyclic carbonates via CO₂ fixation[5].

Mechanistic Causality: α -Hydroxy ketones can participate in cascade reactions with propargylic alcohols and CO₂ to form cyclic carbonates[5]. Ag₂CO₃ acts as a Lewis acid to activate the alkyne triple bond, while PPh₃ acts as a nucleophilic promoter. The combination of Ag(I) and PPh₃ drives the thermodynamically favorable cycloaddition, capturing CO₂ efficiently[5].

Protocol:

  • In a 10 mL Schlenk tube equipped with a magnetic stirrer, combine Ag₂CO₃ (5 mol%), PPh₃ (10 mol%), a selected propargylic alcohol (1 mmol), and 3-hydroxy-3-phenylbutan-2-one (1 mmol) in 1 mL of CH₃CN[5].

  • Connect the Schlenk tube to a CO₂ line (or use a surrogate) with a bubbler[5].

  • Heat the mixture at 80 °C for 18 hours[5].

  • Cool the reactor to room temperature. Flush the residue with CH₂Cl₂ (3 × 5 mL) and remove the solvent under vacuum[5].

  • Purify the resulting cyclic carbonate adduct via silica gel column chromatography[5].

Synthetic Pathway Visualization

SynthesisPathway Biacetyl 2,3-Butanedione (Starting Material) Ketol 3-Hydroxy-3-phenylbutan-2-one (Target Intermediate) Biacetyl->Ketol THF/Toluene, -6°C Chemoselective Addition Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Ketol Dehydrox 3-Phenylbutan-2-one (Dehydroxylated Product) Ketol->Dehydrox Proline, KOAc, DMSO 100-130°C, 4-12h Carbonate Cyclic Carbonate Adduct (CO2 Fixation) Ketol->Carbonate Ag2CO3, PPh3, 80°C Cascade Reaction

Synthetic pathways for 3-Hydroxy-3-phenylbutan-2-one and its key derivatives.

References

  • Synthesis of 3-hydroxy-3-phenylbutan-2-one Source: PrepChem URL:[Link]

  • 3-Hydroxy-3-phenyl-butan-2-one Properties Source: LookChem URL:[Link]

  • Proline-Supported Dehydroxylation of α-Ketols Source: Organic & Biomolecular Chemistry, The Royal Society of Chemistry (2016) URL:[Link]

  • Silver(I)-Promoted Cascade Reaction of Propargylic Alcohols, Carbon Dioxide, and Vicinal Diols Source: ACS Omega (2017) URL:[Link]

Sources

Application

Experimental procedure for the synthesis of α-hydroxy ketones

Advanced Experimental Protocols for the Synthesis of α-Hydroxy Ketones: Mechanistic Insights and Validated Workflows Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Overv...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Experimental Protocols for the Synthesis of α-Hydroxy Ketones: Mechanistic Insights and Validated Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Overview & Experimental Causality

The α-hydroxy ketone (acyloin) motif is a privileged pharmacophore and a critical synthetic intermediate in the total synthesis of complex natural products. As an application scientist, selecting the optimal α-hydroxylation strategy requires balancing regiocontrol, stereoselectivity, and functional group tolerance. The two most robust and widely applied oxidative methodologies are the Rubottom Oxidation and the Davis Oxidation.

The Rubottom Oxidation: This transformation relies on the epoxidation of a pre-formed silyl enol ether. The causality of this design is rooted in stereoelectronics: the electron-rich double bond of the silyl enol ether undergoes rapid, chemoselective epoxidation by a peroxyacid, typically m-chloroperbenzoic acid (mCPBA)[1]. The resulting oxirane intermediate is highly strained. Relief of this ring strain provides the thermodynamic driving force for a spontaneous 1,4-silyl migration (a Brook-type rearrangement), which smoothly delivers an α-silyloxy ketone[2]. The primary advantage of this method is absolute regiocontrol, which is dictated entirely by the kinetic or thermodynamic conditions used during the initial enolization phase.

The Davis Oxidation: When asymmetric induction is the primary goal, the Davis Oxidation is unparalleled. This method bypasses the silyl enol ether intermediate, directly oxidizing a metal enolate using an N-sulfonyloxaziridine (Davis reagent)[3]. The reaction proceeds via an SN2-type mechanism where the nucleophilic enolate oxygen attacks the electrophilic oxaziridine oxygen. This forms a hemiaminal intermediate that rapidly fragments to yield the target α-hydroxy ketone and a sulfinimine byproduct[4]. By leveraging chiral oxaziridines, such as (+)-(camphorylsulfonyl)oxaziridine, the stereochemical outcome is strictly reagent-controlled, allowing for predictable and highly enantioselective α-hydroxylation.

Comparative Analysis of Synthetic Strategies

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of the primary α-hydroxylation strategies:

Synthetic StrategySubstrate ScopeKey Reagents / OxidantTypical YieldStereocontrolKey Advantage
Rubottom Oxidation Ketones, AldehydesTMSCl/Et₃N, mCPBA, HCl70–90%Substrate-controlled (Diastereoselective)Perfect regiocontrol via stable enol ether isolation.
Davis Oxidation Ketones, Esters, AmidesKHMDS, Chiral Oxaziridine65–85%Reagent-controlled (Enantioselective)Direct asymmetric induction without chiral auxiliaries.
Acyloin Condensation Aliphatic EstersNa metal, TMSCl (in Toluene)50–80%RacemicHighly scalable for symmetric cyclic α-hydroxy ketones.

Validated Experimental Protocols

Protocol A: Regioselective Rubottom Oxidation

Objective: Synthesis of an α-hydroxy ketone via a silyl enol ether intermediate.

Step 1: Silyl Enol Ether Formation

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the starting ketone (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add triethylamine (15.0 mmol, 1.5 eq) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 12.0 mmol, 1.2 eq).

    • Causality: TMSOTf is chosen over TMSCl for sterically hindered ketones to ensure complete and rapid conversion to the thermodynamic enol ether.

  • Workup: Stir for 1 hour. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with hexanes (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Epoxidation and Rearrangement

  • Oxidation: Dissolve the crude silyl enol ether in anhydrous DCM (40 mL) and cool to 0 °C.

  • Addition of mCPBA: Slowly add a solution of purified mCPBA (11.0 mmol, 1.1 eq) in DCM (20 mL) over 15 minutes[1].

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 2 hours. The Brook-type rearrangement occurs spontaneously in situ[2].

  • Quench: Add 10% aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide, followed by saturated NaHCO₃ (20 mL) to neutralize the m-chlorobenzoic acid byproduct. Extract the organic layer and concentrate.

Step 3: Deprotection & Validation

  • Hydrolysis: Dissolve the crude α-silyloxy ketone in THF (20 mL) and add 1M HCl (10 mL). Stir vigorously for 30 minutes at room temperature.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient).

  • Self-Validating QC:

    • TLC: The product will stain intensely with KMnO₄ due to the oxidizable α-hydroxy group.

    • ¹H NMR: Confirm success by the appearance of a distinct diagnostic peak for the α-proton (typically a doublet or multiplet between 4.0–5.5 ppm depending on the adjacent stereocenter).

Protocol B: Asymmetric Davis Oxidation

Objective: Enantioselective α-hydroxylation of a prochiral ketone.

Step 1: Enolate Generation

  • Preparation: In a flame-dried flask under argon, dissolve the ketone (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a 0.5 M solution of KHMDS in toluene (6.0 mmol, 1.2 eq) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

    • Causality: Potassium hexamethyldisilazide (KHMDS) is explicitly chosen over LDA. The larger ionic radius of the potassium cation creates a looser, more reactive enolate ion pair. This loose transition state is crucial for accommodating the bulky chiral Davis oxaziridine, thereby maximizing the enantiomeric excess (ee)[3].

Step 2: Oxaziridine Addition

  • Oxidation: Pre-dissolve (+)-(camphorylsulfonyl)oxaziridine (6.0 mmol, 1.2 eq) in anhydrous THF (10 mL) and cool to -78 °C.

  • Transfer: Add the oxaziridine solution to the enolate via cannula. Maintain the reaction at -78 °C for 2 hours[4].

    • Causality: Strict temperature control prevents the competing aldol condensation of the enolate and ensures the SN2 oxygen transfer remains highly stereoselective.

Step 3: Quench & Validation

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (15 mL). Allow the mixture to warm to room temperature. Extract with diethyl ether (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography. The sulfinimine byproduct is highly non-polar and easily separates from the polar α-hydroxy ketone.

  • Self-Validating QC:

    • Chiral HPLC: Validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H). A successful run should yield >90% ee.

    • ¹³C NMR: Verify the presence of the newly oxygenated α-carbon, which will shift downfield to approximately 70–80 ppm.

Pathway Visualization

G cluster_Rubottom Rubottom Oxidation Pathway cluster_Davis Davis Oxidation Pathway Ketone Starting Ketone (Carbonyl Compound) SEE Silyl Enol Ether (Kinetic or Thermodynamic) Ketone->SEE Base, TMSCl/TBSOTf Enolate Metal Enolate (Li, Na, or K) Ketone->Enolate KHMDS, -78°C Epoxide Epoxide Intermediate (Highly Strained) SEE->Epoxide mCPBA Silyloxy α-Silyloxy Ketone (Brook Rearrangement) Epoxide->Silyloxy 1,4-Silyl Migration Product α-Hydroxy Ketone (Target Molecule) Silyloxy->Product Acidic Hydrolysis Hemiaminal Hemiaminal Intermediate (Stereoselective O-Transfer) Enolate->Hemiaminal Chiral Oxaziridine Hemiaminal->Product Fragmentation

Workflow of Rubottom and Davis oxidations for α-hydroxy ketone synthesis.

References

  • Title: Rubottom Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Rubottom Oxidation Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Davis Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Davis Oxidation Source: Chem-Station Int. Ed. URL: [Link]

Sources

Method

Application Note: A Multi-faceted Approach to the Comprehensive Characterization of 3-Hydroxy-3-phenylbutan-2-one

Introduction: The Analytical Imperative for 3-Hydroxy-3-phenylbutan-2-one 3-Hydroxy-3-phenylbutan-2-one is an α-hydroxy ketone, a class of compounds significant in both biological systems and as versatile synthons in org...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-Hydroxy-3-phenylbutan-2-one

3-Hydroxy-3-phenylbutan-2-one is an α-hydroxy ketone, a class of compounds significant in both biological systems and as versatile synthons in organic chemistry.[1][2] Its structure, featuring a chiral tertiary alcohol adjacent to a ketone, makes it a valuable building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[3] Given its utility, rigorous analytical characterization is paramount to ensure identity, purity, and consistency for researchers, scientists, and drug development professionals. Inconsistent purity can lead to failed syntheses, inaccurate biological data, and compromised final products.

This guide provides a multi-technique workflow for the comprehensive characterization of 3-Hydroxy-3-phenylbutan-2-one. We will delve into chromatographic and spectroscopic methods, explaining not just the "how" but the "why" behind each protocol. This approach ensures a self-validating system where data from orthogonal techniques are cross-verified to build a complete and trustworthy analytical profile of the molecule.

Table 1: Physicochemical Properties of 3-Hydroxy-3-phenylbutan-2-one

Property Value Source
Molecular Formula C₁₀H₁₂O₂ [3][4]
Molecular Weight 164.20 g/mol [3]
CAS Number 3155-01-9 [3][5]
Boiling Point 267.1°C at 760 mmHg [3]
Density 1.089 g/cm³ [3]
Refractive Index 1.525 [3]

| pKa (Predicted) | 12.40 ± 0.29 |[3] |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for assessing the purity of 3-Hydroxy-3-phenylbutan-2-one and for quantifying it within a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust method for separating and quantifying non-volatile or thermally labile compounds. For an aromatic ketone like 3-Hydroxy-3-phenylbutan-2-one, a reversed-phase (RP-HPLC) method is highly effective.[6][7] The nonpolar stationary phase retains the aromatic compound, while a polar mobile phase elutes it, allowing for separation from more polar or less polar impurities.

Objective: To determine the purity of a 3-Hydroxy-3-phenylbutan-2-one sample using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump (isocratic or gradient)

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)[8]

Materials:

  • 3-Hydroxy-3-phenylbutan-2-one reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (for pH adjustment, if needed for MS compatibility or peak shape)[7]

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides excellent hydrophobic interaction with the phenyl group, ensuring good retention and separation.
Mobile Phase Acetonitrile:Water (60:40 v/v) This ratio provides a good balance of elution strength for a compound of this polarity. It can be optimized as needed.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm The phenyl group provides strong UV absorbance at this wavelength, offering high sensitivity.

| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 15-30 minutes).

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample containing 3-Hydroxy-3-phenylbutan-2-one in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[6]

  • Analysis: Inject the standards and samples. Record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from this curve. Purity is calculated as (Peak Area of Analyte / Total Peak Area) x 100%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Prepare Mobile Phase (ACN:H2O) H1 Equilibrate System (C18 Column) S1->H1 S2 Prepare Standards (1-50 µg/mL) H2 Inject Samples & Standards S2->H2 S3 Dissolve & Filter Sample S3->H2 H1->H2 H3 UV Detection (254 nm) H2->H3 D1 Integrate Peaks H3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Purity & Concentration D2->D3 GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis P1 Dissolve Sample in Volatile Solvent G1 Vaporize Sample (Injector @ 250°C) P1->G1 G2 Separate on Column (Temperature Ramp) G1->G2 G3 Detect with FID (@ 280°C) G2->G3 A1 Generate Chromatogram G3->A1 A2 Identify Peaks by Retention Time A1->A2 A3 Calculate Area % A2->A3 MS_Fragmentation cluster_frags parent [C₁₀H₁₂O₂]⁺ m/z = 164 F1 [C₁₀H₁₀O]⁺ m/z = 146 parent->F1 - H₂O F2 [C₈H₉O]⁺ m/z = 121 parent->F2 - CH₃CO F4 [CH₃CO]⁺ m/z = 43 parent->F4 - C₉H₉O F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CO

Sources

Application

3-Hydroxy-3-phenylbutan-2-one as an intermediate in natural product synthesis

Title: Application Note: 3-Hydroxy-3-phenylbutan-2-one as a Critical Intermediate in Natural Product and API Synthesis Introduction & Chemical Profile 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9), also known as α -acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3-Hydroxy-3-phenylbutan-2-one as a Critical Intermediate in Natural Product and API Synthesis

Introduction & Chemical Profile

3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9), also known as α -acetyl- α -methylbenzyl alcohol or camphanic ketone, is a highly versatile 1[1]. In the realm of natural product synthesis and active pharmaceutical ingredient (API) development, this compound serves as a crucial chiral building block and synthetic intermediate[1][2]. The structural juxtaposition of a tertiary alcohol, a methyl ketone, and a phenyl ring provides a dense array of reactive sites, enabling regioselective enolization, stereocontrolled additions, and complex ring-forming cascades[3][4].

Physicochemical Properties & Analytical Validation

Thorough characterization and purity assessment are foundational to utilizing 3-hydroxy-3-phenylbutan-2-one in multi-step syntheses.

Table 1: Physicochemical Properties of 3-Hydroxy-3-phenylbutan-2-one

PropertyValue
CAS Number 3155-01-9[1]
Molecular Formula C10H12O2[1]
Molecular Weight 164.20 g/mol [2]
Boiling Point 267.1 °C (760 mmHg) / 88–93 °C (1.2–3 mmHg)[1][5]
Density 1.089 g/cm³[1][2]
LogP 1.34[2]
Refractive Index 1.525[1]

Analytical Quality Control (HPLC): For reaction monitoring and purity validation, reverse-phase (RP) HPLC is the gold standard. A6[6].

  • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric acid[6].

  • Causality for Mobile Phase Selection: The inclusion of phosphoric acid suppresses the ionization of trace acidic impurities and minimizes silanol interactions on the stationary phase, ensuring sharp, symmetrical peaks. For LC-MS compatible applications, phosphoric acid must be substituted with formic acid to prevent ion suppression and mass spectrometer source contamination[6].

Synthetic Pathways & Mechanistic Utility

The synthesis of 3-hydroxy-3-phenylbutan-2-one typically proceeds via one of two primary routes, each selected based on scale and precursor availability.

  • Route A: Grignard Addition to 2,3-Butanedione (Industrial/Scalable) This route is preferred for large-scale API synthesis due to the commercial availability of 2,3-butanedione (diacetyl) and phenylmagnesium bromide[2][5]. The reaction requires strict cryogenic control to prevent double-addition.

  • Route B: Alkyne Hydration (Historical/Alternative) This method involves the hydration of 3-hydroxy-3-phenyl-1-butyne using a mercury(II) sulfate catalyst in aqueous sulfuric acid at 55 °C[7][8]. While effective, the toxicity of mercury limits its modern industrial application, though it remains a reliable bench-scale approach.

G A 2,3-Butanedione + Phenylmagnesium Bromide C 3-Hydroxy-3-phenylbutan-2-one (Key Intermediate) A->C Grignard Addition (-6°C) B 3-Hydroxy-3-phenyl-1-butyne + H2O / HgSO4 B->C Alkyne Hydration (55°C) D Diethyl Oxalate / NaH (Cyclization) C->D Condensation F Methylamine / Heat (Rearrangement) C->F Amination E Acifran (Antihyperlipidemic API) D->E Decarboxylation G alpha-Aminoketones (Building Blocks) F->G Isomerization

Figure 1: Synthetic pathways to 3-hydroxy-3-phenylbutan-2-one and downstream API applications.

Experimental Protocols: Self-Validating Systems

Protocol 1: Scalable Synthesis via Grignard Addition Objective: Synthesize 3-hydroxy-3-phenylbutan-2-one with >56% yield while suppressing diol formation[5].

  • System Setup: Purge a dry reaction vessel with nitrogen. Dissolve 2,3-butanedione (480 g) in a solvent mixture of anhydrous Tetrahydrofuran (THF, 1.95 L) and Toluene (3.25 L)[5].

    • Causality: The THF/Toluene mixture provides optimal solubility for the Grignard reagent while moderating its reactivity, which is crucial for controlling the resulting exotherm.

  • Cryogenic Cooling: Chill the reactor to -6 °C ± 4 °C[5].

    • Causality: Temperature control is the most critical self-validating parameter. Maintaining < -2 °C ensures that the Grignard reagent (phenylmagnesium bromide) only attacks one of the two equivalent carbonyl groups. Higher temperatures provide sufficient activation energy for the second addition, yielding the undesired 3-methyl-2-phenyl-2,3-butanediol byproduct.

  • Reagent Addition: Add phenylmagnesium bromide (6.13 moles) dropwise, maintaining the internal temperature strictly within the -6 °C ± 4 °C window[5].

  • Quenching: Quench the reaction carefully with 5% aqueous sulfuric acid until the aqueous phase reaches pH = 4.5 ± 1[5].

    • Causality: A mild acidic quench (pH ~4.5) protonates the magnesium alkoxide intermediate to yield the target tertiary alcohol. If the pH drops too low (< 2), the acid will catalyze the dehydration of the tertiary alcohol to form an α,β -unsaturated ketone.

  • Purification: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Purify via vacuum distillation, collecting the fraction at 88°–93° C (1.2–3 mm Hg)[5].

Protocol 2: Downstream API Synthesis – The Acifran Precursor Objective: Convert 3-hydroxy-3-phenylbutan-2-one into the antihyperlipidemic agent Acifran (2-Methyl-2-phenyl-3(2H)-furanone-5-carboxylic acid)[8].

  • Enolate Formation: In a flame-dried flask under argon, dissolve 3-hydroxy-3-phenylbutan-2-one and diethyl oxalate in hot anhydrous THF[8].

  • Base Addition: Slowly add Sodium Hydride (NaH)[8].

    • Causality: NaH irreversibly deprotonates the terminal methyl group of the ketone (evolving H2 gas, which serves as a visual validation of the reaction). The resulting kinetic enolate is highly nucleophilic.

  • Cyclization & Decarboxylation: Reflux the mixture.

    • Causality: The enolate attacks the ester carbonyl of diethyl oxalate (Claisen-type condensation). The elevated temperature then drives the intramolecular attack of the tertiary hydroxyl group onto the remaining carbonyl, followed by decarboxylation, forging the stable 3(2H)-furanone ring characteristic of Acifran[8].

Advanced Applications: Rearrangement to α -Aminoketones

Beyond API synthesis, 3-hydroxy-3-phenylbutan-2-one is utilized in complex molecular rearrangements. When reacted with methylamine, the compound undergoes an isomerization/rearrangement to yield4[4].

  • Mechanistic Insight: This conversion proceeds via a hydroxyimine intermediate. The migration of the phenyl or methyl group during the rearrangement is driven by the relief of steric strain and the formation of a more thermodynamically stable α -aminoketone[4]. This methodology is highly valued for synthesizing sterically hindered tertiary aminoketones that are otherwise inaccessible via direct halogenation/amination routes[4].

References

  • Synthesis of 3-Hydroxy-3-phenyl-2-butanone. PrepChem. Available at: [Link]

  • Synthesis of 3-hydroxy-3-phenylbutan-2-one. PrepChem. Available at: [Link]

  • One Synthetic Approach of Acifran. LookChem. Available at:[Link]

  • Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one. LookChem. Available at: [Link]

  • Stereocontrolled Addition Reaction of Organometallics to Chiral a-Keto Amides. OUP. Available at: [Link]

  • A New Rearrangement of alpha-Aminoketones. Rhodium.ws. Available at: [Link]

  • 3-hydroxy-3-phenylbutan-2-one. SIELC Technologies. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the Grignard synthesis of tertiary alcohols from ketone precursor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the Grignard synthesis of tertiary alcohols from ketone precursors. Here, we address the most common side reactions—enolization, reduction, and Wurtz coupling—providing in-depth mechanistic explanations and actionable, field-proven protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction has a low yield, and I'm recovering a significant amount of my starting ketone. What's happening?

Plausible Cause: This is a classic symptom of enolization , where the Grignard reagent acts as a base instead of a nucleophile.

In-Depth Explanation: The Grignard reagent is a potent base. If the ketone substrate is sterically hindered around the carbonyl carbon, or if the Grignard reagent itself is bulky, the nucleophilic attack on the carbonyl carbon becomes slow.[1][2] In this scenario, the Grignard reagent may instead abstract an acidic alpha-hydrogen from the ketone, forming a magnesium enolate.[1][3] During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone and consuming the Grignard reagent, which is converted to an alkane.[1] This competition between nucleophilic addition and deprotonation is a primary cause of low yields.

Troubleshooting & Optimization Strategies:

  • Modify the Grignard Reagent: Switch to a less sterically hindered Grignard reagent. For example, use methylmagnesium bromide (CH₃MgBr) instead of tert-butylmagnesium bromide (t-BuMgBr).[2] A smaller nucleophile is more likely to access the electrophilic carbonyl carbon.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition pathway, which often has a lower activation energy than enolization.[2]

  • Use Additives to Enhance Nucleophilicity (The Luche-Type Modification): The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically suppress enolization.[4][5] CeCl₃ undergoes transmetalation with the Grignard reagent to form an organocerium species, which is significantly less basic but still highly nucleophilic.[6][7][8] This shifts the reaction equilibrium decisively towards the desired tertiary alcohol product.[4]

Protocol: Cerium Chloride-Mediated Grignard Addition to a Hindered Ketone

This protocol is designed to minimize enolization for substrates prone to this side reaction.

1. Preparation of Anhydrous CeCl₃ Slurry:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert gas (Argon or Nitrogen).
  • Add anhydrous cerium(III) chloride (1.2 equivalents) to the flask.
  • Add anhydrous tetrahydrofuran (THF) via syringe and stir the resulting suspension vigorously for at least 2 hours at room temperature to ensure proper activation.

2. Reaction Setup:

  • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
  • Slowly add the Grignard reagent (1.1 equivalents, as a solution in THF or Et₂O) dropwise to the cold CeCl₃ suspension. Stir for 1 hour at -78 °C to allow for transmetalation.
  • Dissolve the hindered ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
  • Add the ketone solution dropwise to the organocerium reagent at -78 °C over 30 minutes.

3. Reaction and Workup:

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
  • Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
  • Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3x).
  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
FAQ 2: Instead of my desired tertiary alcohol, my main product is a secondary alcohol. Why did this happen?

Plausible Cause: Your Grignard reagent has acted as a reducing agent instead of a nucleophile.

In-Depth Explanation: This side reaction, known as Grignard reduction, is prominent when both the Grignard reagent and the ketone are sterically hindered.[1][3] For the reduction to occur, the Grignard reagent must possess a hydrogen atom on its β-carbon. The reaction proceeds through a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type mechanism), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[1][9] This produces a magnesium alkoxide of the secondary alcohol and an alkene derived from the Grignard reagent.

Troubleshooting & Optimization Strategies:

  • Select a Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide. This structurally prevents the possibility of the reduction pathway.

  • Reduce Steric Hindrance: If the substrate can be modified, using a less hindered ketone will favor the standard nucleophilic addition. Similarly, using a less bulky Grignard reagent can also mitigate the issue.[9]

  • Lower the Temperature: As with enolization, lower reaction temperatures can disfavor the reduction pathway.

  • Utilize Organocerium Reagents: The use of CeCl₃, as described in the protocol above, can also effectively suppress the reduction side reaction by forming a more selective nucleophile.[7]

FAQ 3: My reaction is producing a hydrocarbon dimer (R-R) as a major byproduct. What is this and how can I prevent it?

Plausible Cause: This byproduct is the result of a Wurtz-type coupling reaction.

In-Depth Explanation: Wurtz coupling occurs when a molecule of the already-formed Grignard reagent (R-MgX) reacts with a molecule of the unreacted alkyl halide (R-X) starting material.[10][11][12] This side reaction forms a new carbon-carbon bond between the two alkyl groups, yielding a symmetrical alkane (R-R) and magnesium halide (MgX₂).[12] This side reaction is particularly problematic under conditions that lead to high local concentrations of the alkyl halide, such as rapid addition, or at elevated temperatures.[11]

Troubleshooting & Optimization Strategies:

  • Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, the alkyl halide must be added to the magnesium turnings slowly and dropwise.[12][13] This maintains a low concentration of the alkyl halide, ensuring it reacts preferentially with the magnesium surface rather than with the Grignard reagent already in solution.[12]

  • Maintain Low Temperature: The formation of a Grignard reagent is exothermic.[10][14] It is crucial to control the temperature with an ice bath or by regulating the addition rate to prevent hotspots, which accelerate Wurtz coupling.[11][12]

  • Use a Suitable Solvent: For certain reactive halides like benzyl halides, THF can promote more Wurtz coupling compared to diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF).[12][15] 2-MeTHF is often an excellent "green" alternative that can suppress this side reaction.[15][16]

  • Ensure High Magnesium Surface Area: Using finely divided magnesium turnings and vigorous stirring ensures that the rate of Grignard formation is fast, minimizing the time unreacted alkyl halide is present in the solution.[11]

Visualizing the Reaction Pathways

The outcome of a Grignard reaction with a ketone is determined by the competition between several pathways. The diagram below illustrates the decision point for the Grignard reagent.

Grignard_Pathways Start Ketone + Grignard Reagent (R-MgX) Choice Reaction Choice Point Start->Choice Addition Nucleophilic Addition Choice->Addition Favored by: - Low Steric Hindrance - Low Temperature - CeCl₃ additive Enolization Enolization (Base) Choice->Enolization Favored by: - High Steric Hindrance - Bulky Base - Acidic α-H Reduction Reduction (H- transfer) Choice->Reduction Favored by: - High Steric Hindrance - Grignard with β-H Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Product Tertiary Alcohol (Desired Product) Alkoxide->Product Aqueous Workup Enolate Magnesium Enolate Enolization->Enolate Ketone_Regen Ketone Regenerated (Side Product) Enolate->Ketone_Regen Aqueous Workup Sec_Alkoxide Secondary Alkoxide Reduction->Sec_Alkoxide Sec_Alcohol Secondary Alcohol (Side Product) Sec_Alkoxide->Sec_Alcohol Aqueous Workup

Caption: Competing pathways in the Grignard synthesis of tertiary alcohols.

Data Summary: Solvent Properties

The choice of solvent is critical for both the formation and subsequent reaction of the Grignard reagent. Ethereal solvents are required to solvate and stabilize the "R-MgX" species.[14][17][18]

SolventBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.64.3Well-established, easy to remove, good for initiation.[16]Highly flammable, low boiling point limits reaction temperature, prone to peroxide formation.[16]
Tetrahydrofuran (THF) 667.5Higher boiling point, excellent solvating power for less reactive halides.[13][16]Forms explosive peroxides, water-miscible which can complicate workup.[16]
2-Methyl-THF (2-MeTHF) ~806.2"Green" solvent, lower peroxide formation, may suppress Wurtz coupling.[15][16]Higher cost, can be more difficult to dry completely.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. BenchChem.
  • Pinkus, A. G., & Sabesan, A. (1977). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (11), 1350-1354. Available from: [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Kauffman, G. B. (1991). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters.
  • BenchChem. (2025). Impact of steric hindrance on the reactivity of 5,5-Dimethyl-3-hexanone. BenchChem.
  • Wax Studios. (2026, March 12). Grignard Reaction With Ketone. Wax Studios.
  • BenchChem. (2025).
  • Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach.
  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(11), 4392-4398.
  • LibreTexts Chemistry. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1600-1603. Available from: [Link]

  • Pinkus, A. G., & Sabesan, A. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Canadian Journal of Chemistry, 59(12), 1842-1848.
  • LaCasse, D. P., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Available from: [Link]

  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem.
  • Sciencemadness Discussion Board. (2019, October 7). Ether for Grignard. Powered by XMB 1.9.11.
  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF.
  • Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(19), 4163-4167.
  • Imamoto, T. (1990). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752.
  • Steiner, S., et al. (2019). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 58(31), 10548-10553. Available from: [Link]

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Study.com.
  • OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. BenchChem.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
  • C Patel Metallurgy & Chemistry [IISc Bangalore]. (2022, July 18). Grignard Reagent as a Reducing agent [Video]. YouTube.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. Retrieved from [Link]

  • CoLab. (n.d.). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. CoLab.
  • ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride.
  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry.
  • Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES.
  • Fiveable. (2025, August 15). Wurtz Reaction: Organic Chemistry Study Guide. Fiveable.

Sources

Optimization

Technical Support Center: Purification of 3-Hydroxy-3-phenylbutan-2-one

Overview Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 3-Hydroxy-3-phenylbutan-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9). As a sterically hindered α -hydroxy ketone (acyloin), this compound presents unique stereochemical and thermodynamic challenges during scale-up, primarily due to its thermal instability and physical state[1].

Quantitative Data Summary

ParameterValueReference
Molecular Weight 164.20 g/mol BenchChem[2]
Boiling Point (Atmospheric) 267.1 °CChemsrc[3]
Boiling Point (Vacuum) 88–93 °C at 1.2–3 mmHgPrepChem[4]
Density 1.089 g/cm³Chemsrc[3]
Appearance Colorless to pale yellow viscous oilLookChem[1]
Primary Degradation Risks Dehydration (M-18), Ketol RearrangementEP3160937B1[5]

Troubleshooting Guides & FAQs

Q1: My product degrades and turns dark during vacuum distillation. What is the mechanism, and how do I prevent it? A1: The compound is highly susceptible to thermally induced degradation. When the distillation pot temperature exceeds 100 °C, the tertiary α -hydroxyl group undergoes two primary side reactions:

  • Dehydration: Loss of water yields the conjugated α,β -unsaturated ketone (3-phenyl-3-buten-2-one). The thermodynamic driving force is the extended pi-conjugation with the phenyl ring.

  • Ketol Rearrangement: Thermal stress can induce the migration of the phenyl or methyl group, leading to isomeric α -hydroxy ketones or cleavage products[5].

Solution: Maintain strict temperature control. Utilize high-vacuum short-path distillation (1.2–3 mmHg) to keep the vapor temperature between 88–93 °C[4]. Monitor the pot temperature continuously, ensuring it never exceeds 105 °C.

Q2: I am seeing co-elution of unreacted 2,3-butanedione (biacetyl) during silica gel chromatography. How can I resolve this? A2: 2,3-Butanedione and 3-hydroxy-3-phenylbutan-2-one share similar polarities, causing them to co-elute in standard Hexane/Ethyl Acetate systems. Solution: Exploit the volatility difference before chromatography. 2,3-butanedione is highly volatile (b.p. 88 °C at 760 mmHg). Perform a rotary evaporation step at 40 °C under high vacuum (using a rotary vane pump) for 2 hours to strip the residual biacetyl before loading the crude mixture onto the column.

Q3: The purified fraction remains a viscous oil and refuses to crystallize. Is it impure? A3: Not necessarily. 3-Hydroxy-3-phenylbutan-2-one is often isolated as a highly viscous, pale-yellow oil[1]. Its sterically hindered tertiary alcohol and conformational flexibility inhibit crystal lattice formation. Solution: If a solid form is required for downstream absolute purity validation, derivatize the ketone to a 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative, which readily crystallizes. Alternatively, dissolve the oil in a minimal amount of warm diisopropyl ether and slowly add hexanes (anti-solvent) at -20 °C to induce precipitation.

Experimental Protocol: Optimized Purification Workflow

To ensure high scientific integrity and a self-validating system, follow this step-by-step methodology for purifying crude 3-hydroxy-3-phenylbutan-2-one synthesized via Grignard addition.

Step 1: Pre-Treatment (Volatiles Stripping)

  • Transfer the crude reaction mixture to a 500 mL round-bottom flask.

  • Apply high vacuum (approx. 5 mmHg) using a rotary vane pump at 40 °C for 2 hours.

  • Causality: This selectively removes unreacted 2,3-butanedione and trace toluene/THF without inducing thermal rearrangement[4].

Step 2: Flash Column Chromatography

  • Preparation: Dry-load the viscous crude oil onto Celite (1:2 w/w ratio). Causality: Direct loading of highly viscous oils causes severe band broadening and poor resolution.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Run a gradient of Hexane/Ethyl Acetate from 95:5 to 85:15.

  • Collection: Monitor via TLC (UV active; stains dark with p -Anisaldehyde). Collect the product fractions and concentrate under reduced pressure.

Step 3: High-Vacuum Distillation (Final Polish)

  • Apparatus: Equip a short-path distillation head with a Vigreux column to prevent bumping.

  • Conditions: Establish a vacuum of 1.2–3 mmHg[4].

  • Distillation: Slowly heat the pot. Discard the forerun. Collect the main fraction distilling at 88–93 °C[6].

  • Validation: Confirm purity via 1 H-NMR in CDCl 3​ . A self-validating pure spectrum will show characteristic singlets at δ 1.75 (CH 3​ ), 2.08 (CH 3​ adjacent to carbonyl), 4.50 (OH), and a multiplet at 7.40 (Phenyl)[7].

Visualizations

Degradation A 3-Hydroxy-3-phenylbutan-2-one (Target Compound) B Thermal Stress (Pot Temp > 100°C) A->B Vacuum Distillation Failure C Dehydration (-H2O) B->C Thermodynamic Driving Force D Ketol Rearrangement (Alkyl/Aryl Migration) B->D Acid/Base or Thermal Catalysis E 3-Phenyl-3-buten-2-one (Conjugated Impurity) C->E F Isomeric α-Hydroxy Ketones & Cleavage Products D->F

Fig 1: Thermal degradation pathways of 3-Hydroxy-3-phenylbutan-2-one during distillation.

Workflow Step1 Crude Reaction Mixture (Contains Biacetyl & Oil) Step2 High-Vacuum Stripping (40°C, 5 mmHg, 2h) Step1->Step2 Removes Volatiles Step3 Dry-Loading on Celite Step2->Step3 Mitigates Viscosity Step4 Flash Chromatography (Hexane/EtOAc 95:5) Step3->Step4 Orthogonal Separation Step5 Short-Path Distillation (88-93°C at 1.2-3 mmHg) Step4->Step5 Final Polish Step6 Pure 3-Hydroxy-3-phenylbutan-2-one (Viscous Oil) Step5->Step6 GC-MS & NMR Validation

Fig 2: Optimized purification workflow mitigating thermal and viscosity challenges.

References

  • LookChem. "Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one." 1

  • PrepChem. "Synthesis of 3-hydroxy-3-phenylbutan-2-one." 4

  • PrepChem. "Synthesis of 3-Hydroxy-3-phenyl-2-butanone." 7

  • Chemsrc. "2-Butanone,3-hydroxy-3-phenyl | CAS#:3155-01-9." 3

  • BenchChem. "3-Hydroxy-3-phenylbutan-2-one | CAS 3155-01-9."2

  • Google Patents (EP3160937B1). "A novel method for synthesis of optically pure beta-amino alcohols." 5

  • Benchchem. "Purification challenges of 3-Phenylbutan-2-one and..." 6

Sources

Troubleshooting

Troubleshooting HPLC separation of keto-alcohol isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of keto-alcohol isomers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of keto-alcohol isomers. These molecules are notoriously tricky because they possess both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting (and potentially enolizable) ketone.

This dual nature leads to three primary analytical challenges: dynamic on-column interconversion (tautomerization), subtle positional isomerism, and chiral resolution. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these issues, providing you with self-validating protocols to ensure scientific integrity.

Diagnostic Workflow for Keto-Alcohol Isomers

Before adjusting any instrument parameters, you must accurately diagnose the root cause of your chromatographic failure. Use the workflow below to categorize your issue.

DiagnosticWorkflow Start Analyze Chromatogram PeakShape Broad/Split Peaks (Camel Saddle)? Start->PeakShape Resolution Co-eluting Isomers? Start->Resolution Retention RT Drift / Degradation? Start->Retention Tautomerism Suspect Keto-Enol Tautomerism PeakShape->Tautomerism Yes Positional Positional/Diastereomer Overlap Resolution->Positional Achiral Column Chiral Enantiomer Overlap Resolution->Chiral Chiral Column Stability On-Column Epimerization or Degradation Retention->Stability Yes

Figure 1: Diagnostic decision tree for identifying keto-alcohol HPLC separation failures.

Mechanistic Deep Dive: The Tautomerization Trap

When analyzing keto-alcohols, particularly β-keto alcohols or compounds prone to enolization, the molecule can exist in a dynamic equilibrium between its keto and enol forms. If the rate of this interconversion is comparable to the timescale of the chromatographic separation, the compound literally converts between the two forms as it travels down the column[1].

Because the enol form is typically more polar (capable of stronger hydrogen bonding) than the keto form, they possess different retention factors. The result of this intermediate exchange rate is a broad, distorted, or "camel saddle" peak shape[2].

Tautomerization Keto Keto Form (Less Polar) Interconversion On-Column Interconversion (Intermediate Exchange Rate) Keto->Interconversion pH, Temp, Solvent Enol Enol Form (More Polar) Enol->Interconversion Fast Fast Exchange (Single Sharp Peak) Interconversion->Fast High Temp / Catalysis Slow Slow Exchange (Two Distinct Peaks) Interconversion->Slow Low Temp / Neutral pH Intermediate Intermediate Exchange (Broad/Saddle Peak) Interconversion->Intermediate Ambient Temp

Figure 2: Thermodynamic pathways of keto-enol tautomerization and their chromatographic impact.

FAQ & Troubleshooting Scenarios

Q1: My keto-alcohol sample shows a broad, "camel saddle" peak or an elevated baseline between two peaks. Is it a co-eluting impurity? A1: Not necessarily. This is the classic signature of intermediate-exchange keto-enol tautomerization[1]. To self-validate whether this is an impurity or a tautomer, perform a Temperature-Modulated Tautomer Coalescence test (see Protocol 1). Increasing the column temperature accelerates the interconversion kinetics. If it is a tautomer, the two peaks will coalesce into a single, sharp peak at higher temperatures[3]. If the peaks remain separated but shift slightly, it is likely a true impurity or a stable diastereomer.

Q2: I need to separate stable positional isomers of a keto-alcohol, but they co-elute on my standard C18 column. What stationary phase should I use? A2: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are often insufficient to resolve positional isomers that have identical lipophilicity. You must introduce orthogonal retention mechanisms—specifically, shape selectivity or dipole-dipole interactions. I recommend switching to a Pentafluorophenyl (PFP) or a Cyclodextrin Derivative (CDD) column[4]. PFP phases offer π-π, dipole, and hydrogen-bonding interactions that are highly sensitive to the spatial arrangement of the hydroxyl and ketone groups.

Q3: How do I resolve the enantiomers of a chiral keto-alcohol? A3: Enantiomeric resolution requires a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based CSPs, such as amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OJ-H), are the industry standard for keto-alcohols[5]. The chiral recognition relies on the formation of transient diastereomeric complexes via hydrogen bonding between the analyte's -OH and C=O groups and the carbamate linkages of the CSP.

Data Presentation: Stationary Phase Selection Matrix

To streamline your method development, consult the following matrix which summarizes the optimal stationary phases based on the specific type of keto-alcohol isomerism you are trying to resolve.

Isomer TypeRecommended Stationary PhasePrimary Retention MechanismMobile Phase Compatibility
Tautomers (Keto/Enol) C18 or C8 (with Temp Control)Hydrophobic DispersionReversed-Phase (Aqueous/Organic)
Positional Isomers Pentafluorophenyl (PFP)Dipole-Dipole, π-π, StericReversed-Phase (MeOH preferred over ACN)
Diastereomers Phenyl-Hexyl or CDDShape Selectivity, π-πReversed-Phase / Normal-Phase
Enantiomers Polysaccharide (e.g., Amylose)Chiral H-Bonding, Steric FitNormal-Phase (Hexane/IPA) or Polar Organic

Experimental Protocols

Protocol 1: Temperature-Modulated Tautomer Coalescence

Purpose: A self-validating method to distinguish between keto-enol tautomers and true chemical impurities.

  • Baseline Run: Inject your sample at ambient column temperature (25°C) using your standard mobile phase. Record the peak width and resolution of the "split" or broad peaks.

  • Kinetic Acceleration: Increase the column compartment temperature to 45°C. Allow the column to equilibrate for 15 minutes.

  • Re-injection: Inject the sample under the new thermal conditions.

  • Data Interpretation:

    • Causality: Heat increases the kinetic energy of the system, accelerating the tautomerization rate beyond the LC timescale[2].

    • Validation: If the previously split peaks merge into a single, sharper peak with increased theoretical plates, tautomerization is confirmed. If the peaks remain distinct, you are dealing with stable isomers or impurities.

  • Alternative (Kinetic Freezing): If your target is to quantify both forms, drop the temperature to 10°C to slow the exchange rate, forcing the tautomers to elute as two baseline-resolved peaks.

Protocol 2: Orthogonal Screening for Positional Isomers

Purpose: To resolve co-eluting positional keto-alcohol isomers using shape-selective chromatography.

  • Column Swap: Replace the C18 column with a PFP (Pentafluorophenyl) column of equivalent dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Protic Solvent Shift: Prepare a mobile phase using Methanol (MeOH) instead of Acetonitrile (ACN).

    • Causality: ACN is an aprotic solvent that can suppress the dipole-dipole and hydrogen-bonding interactions required by the PFP phase. MeOH enhances these secondary interactions, maximizing the structural recognition of the positional isomers.

  • Gradient Optimization: Run a shallow gradient (e.g., 5% to 40% MeOH over 20 minutes) buffered with 0.1% Formic Acid to maintain a consistent ionization state and prevent peak tailing from the hydroxyl group.

  • Validation: Spike the sample with a known standard of one of the positional isomers. An increase in the area of a single peak without peak broadening validates successful baseline resolution.

References

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Pharmaceutical Review. Available at:[Link]

  • ACS Publications. "Temperature Evaluation of Curcumin Keto–Enolic Kinetics and Its Interaction with Two Pluronic Copolymers". The Journal of Physical Chemistry B. Available at:[Link]

  • PubMed / Springer. "Separation of positional isomers by the use of coupled shape-selective stationary phase columns". Analytical and Bioanalytical Chemistry. Available at:[Link]

  • ACS Publications. "A Brønsted Acid-Amino Acid as a Synergistic Catalyst for Asymmetric List-Lerner-Barbas Aldol Reactions". The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Preventing decomposition of 3-Hydroxy-3-phenylbutan-2-one during workup

Introduction: Navigating the Instability of a Key Synthetic Intermediate 3-Hydroxy-3-phenylbutan-2-one is a valuable tertiary α-hydroxy ketone (also known as an acyloin) that serves as a versatile building block in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Instability of a Key Synthetic Intermediate

3-Hydroxy-3-phenylbutan-2-one is a valuable tertiary α-hydroxy ketone (also known as an acyloin) that serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, its utility is often challenged by its inherent instability under common laboratory workup conditions. The proximity of the tertiary alcohol to the ketone functional group creates a susceptibility to various decomposition pathways, leading to reduced yields and purification difficulties.

This guide provides a comprehensive, question-and-answer-based resource for researchers encountering these challenges. We will delve into the mechanisms of decomposition and offer field-proven protocols and troubleshooting advice to ensure the integrity of your compound from reaction quench to final isolation.

Frequently Asked Questions (FAQs)

Q1: My yield of 3-Hydroxy-3-phenylbutan-2-one is significantly lower than expected after workup. What is happening to my compound?

A1: The structure of 3-Hydroxy-3-phenylbutan-2-one makes it highly susceptible to rearrangement and fragmentation, particularly in the presence of acid or base.[3] Even trace amounts of acidic or basic residues from your reaction, or the use of standard workup reagents, can catalyze decomposition. The two most common degradation pathways are:

  • Acid-Catalyzed Pinacol-Type Rearrangement: Under acidic conditions, the tertiary hydroxyl group is readily protonated, turning it into a good leaving group (water). Departure of water generates a relatively stable tertiary carbocation. A subsequent 1,2-migratory shift of either a methyl or phenyl group to the adjacent carbocation relieves ring strain and results in a rearranged, and often undesired, product.

  • Base-Catalyzed Retro-Aldol Fragmentation: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This can trigger a retro-aldol (or retro-acyloin) type reaction, leading to the fragmentation of the C-C bond between the carbonyl carbon and the alcohol-bearing carbon. This typically results in the formation of acetophenone and other byproducts.[4]

Below is a diagram illustrating these destructive pathways.

cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition A_start 3-Hydroxy-3-phenylbutan-2-one A_h Protonation (H⁺) A_start->A_h A_protonated Protonated Intermediate A_h->A_protonated A_h2o Loss of H₂O A_protonated->A_h2o A_carbocation Tertiary Carbocation A_h2o->A_carbocation A_rearrange 1,2-Methyl Shift (Pinacol Rearrangement) A_carbocation->A_rearrange A_product Rearranged Product (3-Phenylbutan-2-one) A_rearrange->A_product B_start 3-Hydroxy-3-phenylbutan-2-one B_b Deprotonation (Base) B_start->B_b B_alkoxide Alkoxide Intermediate B_b->B_alkoxide B_retro Retro-Aldol Fragmentation B_alkoxide->B_retro B_products Fragmentation Products (e.g., Acetophenone) B_retro->B_products start Reaction Mixture (Post-Reaction) quench Step 1: Careful Quench Cool to 0°C. Slowly add sat. NaHCO₃ solution until pH is ~7-8. Monitor with pH paper. start->quench extract Step 2: Extraction Extract 3x with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether). quench->extract combine Step 3: Combine & Wash Combine organic layers. Wash 1x with Brine to remove bulk water. extract->combine dry Step 4: Drying Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter to remove the drying agent. combine->dry concentrate Step 5: Concentration Concentrate in vacuo using a rotary evaporator. Keep water bath temp ≤ 30°C. dry->concentrate purify Step 6: Purification Purify via column chromatography using neutralized silica gel (1% Et₃N in eluent). concentrate->purify end Pure 3-Hydroxy-3-phenylbutan-2-one purify->end

Sources

Troubleshooting

Common impurities in 3-Hydroxy-3-phenylbutan-2-one synthesis

Troubleshooting & Impurity Profiling: 3-Hydroxy-3-phenylbutan-2-one Synthesis Welcome to the . In drug development and complex organic synthesis, the purity of your chiral building blocks and synthetic intermediates dict...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Impurity Profiling: 3-Hydroxy-3-phenylbutan-2-one Synthesis

Welcome to the . In drug development and complex organic synthesis, the purity of your chiral building blocks and synthetic intermediates dictates the success of your downstream active pharmaceutical ingredients (APIs).

The synthesis of 3-hydroxy-3-phenylbutan-2-one is most commonly achieved via the Grignard addition of phenylmagnesium bromide to 2,3-butanedione[1]. While fundamentally straightforward, this reaction is highly susceptible to over-addition, homocoupling side reactions, and thermal degradation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you isolate a highly pure product.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why do I observe a significant diol impurity (2,3-diphenylbutane-2,3-diol) in my crude product? A: This is the most common over-reaction in this synthetic route. 2,3-butanedione (diacetyl) contains two highly electrophilic carbonyl centers. If the local concentration of phenylmagnesium bromide exceeds a 1:1 stoichiometric ratio, the Grignard reagent will attack the newly formed α-hydroxy ketone, yielding the pinacol derivative 2,3-diphenylbutane-2,3-diol[2]. Causality & Mitigation: To prevent this, your protocol must utilize an inverse addition strategy—adding the Grignard reagent to the butanedione solution, rather than the traditional method of adding the electrophile to the Grignard[3]. This ensures the diketone is always in large excess relative to the organometallic reagent in the reaction vessel, kinetically favoring the mono-addition product.

Q: What causes persistent biphenyl contamination, and how can it be removed? A: Biphenyl is a classic byproduct of phenyl Grignard preparation, arising from the Wurtz-type homocoupling of bromobenzene on the magnesium surface during the generation of the reagent[1]. Causality & Mitigation: It is virtually impossible to prevent entirely, but it can be minimized by maintaining dilute conditions during Grignard formation and avoiding localized thermal hot spots. Because biphenyl is highly non-polar and lacks a hydroxyl group, it is easily removed during the final vacuum distillation step, as its boiling point differs significantly from the target α-hydroxy ketone[3].

Q: Why does my product exhibit a strong yellow tint and buttery odor even after aqueous extraction? A: This indicates the presence of unreacted 2,3-butanedione[3]. Diacetyl is intensely yellow and possesses a strong, characteristic buttery odor. While it is highly volatile, it can become trapped in the organic phase during extraction. Causality & Mitigation: Ensure the reaction is allowed to reach room temperature only after complete quenching. The unreacted starting material is typically removed during the forecut of the vacuum distillation.

Q: Why is strict temperature control at -6 °C necessary? A: The addition of a Grignard reagent to a carbonyl is highly exothermic. At elevated temperatures, two competing side reactions rapidly accelerate: (1) the rate of the secondary addition to form the diol increases, and (2) the basic Grignard reagent can deprotonate the α-protons of the butanedione, leading to base-catalyzed aldol-type condensation impurities[3]. Maintaining -6 °C ± 4 °C suppresses these activation-energy-dependent side reactions.

Section 2: Impurity Profiling & Quantitative Data

To aid in your analytical LC-MS or GC-MS workflows, below is a summary of the most common impurities encountered during this synthesis, their origins, and relative chromatographic behaviors.

ImpurityChemical FormulaOrigin / MechanismRelative Polarity (RP-HPLC)Mitigation Strategy
2,3-Diphenylbutane-2,3-diol C16H18O2Over-addition of PhMgBr to the second carbonylHigh (Elutes later than product)Add Grignard to diketone; maintain -6 °C
Biphenyl C12H10Wurtz homocoupling during Grignard prepVery High (Highly non-polar)Vacuum distillation
2,3-Butanedione C4H6O2Unreacted starting materialLow (Elutes early)Distillation (forecut)
Aldol Oligomers VariableBase-catalyzed self-condensation of diketoneVariableStrict low-temperature control
Section 3: Validated Experimental Protocol

Self-Validating System: This protocol relies on stoichiometric inversion and strict thermal control as built-in safeguards against diol formation and aldol condensation.

  • Preparation of the Electrophile Solution: Dissolve 2,3-butanedione (1.0 eq, e.g., 480 g) in a strictly anhydrous solvent mixture of Tetrahydrofuran (THF) and Toluene (PhMe) (approx. 1:1.6 v/v ratio)[3].

  • Thermal Equilibration: Cool the reaction vessel to -6 °C ± 4 °C using a cryocooler or a carefully monitored dry ice/acetone bath[3]. Validation checkpoint: Do not proceed until the internal temperature stabilizes, as the initial addition is highly exothermic.

  • Grignard Addition (The Critical Step): Slowly add the prepared phenylmagnesium bromide solution (1.1 eq, e.g., 6.13 moles) dropwise to the butanedione solution[1][3].

    • Causality: Adding the Grignard to the diketone ensures the diketone is always in excess, kinetically favoring the mono-addition product and suppressing 2,3-diphenylbutane-2,3-diol formation.

  • Quenching: Once the addition is complete, quench the reaction mixture by slowly adding 5% sulfuric acid (H2SO4) until the aqueous phase reaches pH 4.5 ± 1[3].

    • Causality: A slightly acidic quench ensures the magnesium alkoxide is fully protonated to the tertiary alcohol while avoiding strong acid-catalyzed dehydration of the product.

  • Phase Separation & Workup: Separate the organic layer. Wash the aqueous layer with additional ether or toluene. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the crude product under reduced pressure. Purify via vacuum distillation. Collect the main fraction at 88°–93° C under 1.2–3 mm Hg[3]. This step effectively separates the product from volatile 2,3-butanedione and high-boiling biphenyl impurities.

Section 4: Process Workflow Visualization

G N1 Prepare PhMgBr in THF/PhMe (Strictly Anhydrous) N3 Dropwise Addition of PhMgBr (Controls local stoichiometry) N1->N3 N2 Chill 2,3-Butanedione Solution to -6 °C ± 4 °C N2->N3 N4 Quench with 5% H2SO4 (pH 4.5 ± 1) N3->N4 Prevents Diol Formation N5 Phase Separation & Aqueous Wash N4->N5 N6 Vacuum Distillation (88-93 °C at 1.2-3 mm Hg) N5->N6 Removes Biphenyl & Salts N7 Pure 3-Hydroxy-3-phenylbutan-2-one N6->N7

Workflow for 3-Hydroxy-3-phenylbutan-2-one synthesis, highlighting impurity clearance steps.

References
  • Synthesis of 3-hydroxy-3-phenylbutan-2-one , PrepChem. Available at:[Link]

  • 2,3-diphenyl-2,3-butanediol - 1636-34-6 , ChemSynthesis. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-Hydroxy-3-phenylbutan-2-one

Welcome to the Technical Support Center for the synthesis and purification of 3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9). This α -hydroxy ketone serves as a highly valuable chiral building block and synthetic interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Hydroxy-3-phenylbutan-2-one (CAS: 3155-01-9). This α -hydroxy ketone serves as a highly valuable chiral building block and synthetic intermediate in pharmaceutical research and drug development[1][2].

The most common synthetic route for this molecule is the Grignard addition of phenylmagnesium bromide to 2,3-butanedione (biacetyl)[3][4]. While effective, this pathway frequently leaves researchers battling persistent impurities: unreacted 2,3-butanedione, unreacted bromobenzene, and biphenyl (a Grignard homocoupling byproduct). This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with absolute confidence.

Section 1: Physicochemical Data for Separation Logic

To design an effective, self-validating purification system, we must first analyze the physicochemical differences between the target molecule and the reaction impurities. This data dictates the thermodynamic and kinetic boundaries of our separation protocols.

CompoundProcess RoleMolecular WeightBoiling PointWater SolubilityReactivity Note
3-Hydroxy-3-phenylbutan-2-one Target Product164.20 g/mol 267.1 °C (88–93 °C at 1.2–3 mmHg)LowHighly sterically hindered ketone[1][3].
2,3-Butanedione Starting Material86.09 g/mol 88.0 °CHighHighly reactive, unhindered 1,2-diketone[5].
Bromobenzene Starting Material157.01 g/mol 156.0 °CInsolubleUnreactive aryl halide.
Biphenyl Grignard Byproduct154.21 g/mol 255.0 °CInsolubleNon-polar solid.
Section 2: Troubleshooting FAQs

Q1: How do I selectively remove unreacted 2,3-butanedione without losing my target α -hydroxy ketone? Expert Answer: The most efficient method is a chemoselective liquid-liquid extraction using a saturated sodium bisulfite ( NaHSO3​ ) wash[6]. The Causality: Nucleophilic addition of the bisulfite ion to a carbonyl carbon requires the carbon's hybridization to transition from flat sp2 to a tetrahedral sp3 state, which forces substituents closer together[7]. The unhindered methyl ketones in 2,3-butanedione readily undergo this transition to form a highly water-soluble anionic bisulfite adduct[6][8]. In stark contrast, the ketone in 3-hydroxy-3-phenylbutan-2-one is adjacent to a quaternary carbon bearing a bulky phenyl ring, a methyl group, and a hydroxyl group. This extreme steric hindrance thermodynamically and kinetically blocks the nucleophilic attack of the bulky bisulfite ion[7][9]. Consequently, the 2,3-butanedione is pulled into the aqueous layer, while your target product remains completely untouched in the organic phase.

Q2: My Grignard reaction yielded significant biphenyl contamination. How can I separate it? Expert Answer: Biphenyl is formed via Wurtz-type homocoupling of the Grignard reagent. Because its boiling point (255 °C) is dangerously close to the atmospheric boiling point of 3-hydroxy-3-phenylbutan-2-one (267.1 °C)[1][2], standard atmospheric distillation often results in co-distillation. To resolve this, use Flash Column Chromatography. Biphenyl is highly non-polar and will elute rapidly near the solvent front. The target α -hydroxy ketone, possessing both a hydroxyl and a carbonyl group, will be strongly retained on normal-phase silica. Eluting with 15% Ethyl Acetate in Hexane provides baseline resolution[4].

Q3: My product degrades or polymerizes during distillation. What are the optimal parameters? Expert Answer: α -hydroxy ketones are prone to thermal dehydration to form conjugated enones when subjected to high heat. You must strictly avoid atmospheric distillation. Utilize high-vacuum fractional distillation to lower the boiling point. The established optimal parameters for 3-hydroxy-3-phenylbutan-2-one are 88°–93° C at a vacuum pressure of 1.2–3 mm Hg[3][10].

Section 3: Experimental Protocols
Protocol A: Chemoselective Aqueous Workup (Bisulfite Wash)

Objective: Complete removal of unreacted 2,3-butanedione.

  • Dilute the crude Grignard reaction mixture with an equal volume of diethyl ether or ethyl acetate.

  • Quench the reaction carefully with 5% sulfuric acid or saturated ammonium chloride until the aqueous layer reaches pH 4.5 ± 1[3].

  • Separate the organic layer and wash it with a freshly prepared, saturated aqueous solution of sodium bisulfite (1 volume of bisulfite solution per 2 volumes of organic phase).

  • Vigorously shake the separatory funnel for 3–5 minutes to ensure complete mass transfer and adduct formation[6].

  • Allow the phases to separate. Drain and discard the aqueous layer (which now contains the water-soluble 2,3-butanedione bisulfite adduct).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[4].

Protocol B: High-Vacuum Fractional Distillation

Objective: Scalable isolation of 3-hydroxy-3-phenylbutan-2-one from heavy impurities.

  • Transfer the concentrated crude organic layer to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.

  • Apply a high vacuum (1.2 to 3.0 mm Hg) and allow the system to equilibrate[3].

  • Slowly increase the heating mantle temperature.

  • Collect the fore-run (residual solvents, bromobenzene, and trace water) below 80 °C.

  • Collect the main fraction containing pure 3-hydroxy-3-phenylbutan-2-one at a vapor temperature of 88°–93° C[3][10].

  • Discard the pot residue (containing biphenyl and polymerized byproducts).

Protocol C: Flash Column Chromatography

Objective: High-purity isolation for analytical or biological testing.

  • Pack a glass column with silica gel (230-400 mesh) using Hexane as the solvent.

  • Load the crude mixture onto the column using a minimal amount of dichloromethane or toluene.

  • Elute the column initially with 100% Hexane to flush out biphenyl and unreacted bromobenzene.

  • Gradually increase the solvent polarity to 15% Ethyl Acetate in Hexane[4].

  • Collect fractions and monitor via TLC (UV active, stains with KMnO4​ ). The target α -hydroxy ketone will elute as a distinct, highly pure band.

  • Pool the product-containing fractions and remove the solvent under high vacuum to yield the pure corresponding α -hydroxyketone[4].

Section 4: Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, 2,3-butanedione, Biphenyl) Bisulfite Saturated NaHSO3 Wash (Aqueous Extraction) Crude->Bisulfite AqLayer Aqueous Layer (Bisulfite Adducts) Bisulfite->AqLayer Removes unreacted diketone OrgLayer Organic Layer (Product, Biphenyl, PhBr) Bisulfite->OrgLayer Retains hindered product VacuumDist Vacuum Distillation (88-93 °C at 1.2-3 mmHg) OrgLayer->VacuumDist Scalable Purification FlashChrom Flash Chromatography (15% EtOAc / Hexane) OrgLayer->FlashChrom High-Purity Resolution PureDist Pure 3-Hydroxy-3-phenylbutan-2-one VacuumDist->PureDist PureChrom Pure 3-Hydroxy-3-phenylbutan-2-one FlashChrom->PureChrom

Workflow for the chemoselective purification of 3-Hydroxy-3-phenylbutan-2-one.

References[3] Synthesis of 3-hydroxy-3-phenylbutan-2-one. PrepChem.com.https://prepchem.com/synthesis-of-3-hydroxy-3-phenylbutan-2-one/[4] SUPPORTING INFORMATION Proline-Supported Dehydroxylation of α-Ketols. The Royal Society of Chemistry.https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34037h[1] 3-Hydroxy-3-phenylbutan-2-one | CAS 3155-01-9. Benchchem.https://www.benchchem.com/product/b092245[2] Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one. Lookchem.https://www.lookchem.com/3-hydroxy-3-phenyl-butan-2-one/[10] Purification challenges of 3-Phenylbutan-2-one. Benchchem. https://www.benchchem.com/support/purification-challenges[7] Why do small methyl ketones react with sodium bisulfite to give white precipitate? Quora.https://www.quora.com/Why-do-small-methyl-ketones-react-with-sodium-bisulfite-to-give-white-precipitate[9] Hydroxymethanesulfonate from Volcanic Sulfur Dioxide. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027320/[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate.https://www.researchgate.net/publication/282361135_Liquid-Liquid_Extraction_Protocol_for_the_Removal_of_Aldehydes_and_Highly_Reactive_Ketones_from_Mixtures[8] Effect of Oenological Additives on Oral Aroma Retention. MDPI.https://www.mdpi.com/2304-8158/15/6/888[5] 2,3-Butanedione (CAS NO:431-03-8). Scimplify.https://www.scimplify.com/product/2-3-butanedione

Sources

Troubleshooting

Technical Support Center: 3-Hydroxy-3-phenylbutan-2-one Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to scale the synthesis of 3-hydroxy-3-phenylbutan-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to scale the synthesis of 3-hydroxy-3-phenylbutan-2-one (CAS 3155-01-9)[1]. This α -hydroxy ketone is a critical chiral building block in API development, but its synthesis is notoriously prone to low yields (often plateauing at 50–56%) due to competing kinetic and thermodynamic pathways[2].

This guide deconstructs the two primary synthetic routes—the Grignard addition to 2,3-butanedione and the mercuric-catalyzed hydration of 3-hydroxy-3-phenyl-1-butyne—providing causal troubleshooting steps and self-validating protocols to rescue your yield.

Diagnostic Decision Tree

Before adjusting your stoichiometry, you must identify the root cause of your yield loss. Use the following diagnostic workflow based on your crude LC-MS/NMR profile to pinpoint the exact mechanistic failure in your reaction.

DiagnosticWorkflow Start Crude Mixture Analysis (LC-MS / 1H NMR) Q1 Identify Major Impurity Profile Start->Q1 Diol m/z 189 [M+Na]+ Over-addition (Diol) Q1->Diol Grignard Route Unreacted Unreacted Diacetyl + Benzene Q1->Unreacted Grignard Route Dehydrated Dehydration Products (Alkenes) Q1->Dehydrated Alkyne Route Sol1 Action: Optimize Stirring & Implement Inverse Addition Diol->Sol1 Sol2 Action: Lower Temp (-6°C) Check for Moisture Unreacted->Sol2 Sol3 Action: Reduce Acid Conc. Lower Temp (<60°C) Dehydrated->Sol3

Caption: Diagnostic workflow for identifying the root cause of low yields via crude LC-MS/NMR profiling.

Core Troubleshooting Guide: The Grignard Route

The industrial standard for synthesizing 3-hydroxy-3-phenylbutan-2-one involves the addition of phenylmagnesium bromide to 2,3-butanedione (diacetyl)[2].

Q: Why am I seeing significant amounts of 3-phenylbutane-2,3-diol instead of the target mono-addition product? A: This is caused by over-addition . Diacetyl possesses two highly electrophilic carbonyl centers. Even when strictly 1.0 equivalent of PhMgBr is used, localized concentration gradients during addition cause the Grignard reagent to react with the newly formed magnesium alkoxide intermediate (or unreacted diacetyl), leading to the diol. The Fix: Implement Inverse Addition . By adding the Grignard reagent dropwise to a highly diluted solution of diacetyl, you maintain a massive stoichiometric excess of diacetyl in the bulk solution at all times, kinetically favoring mono-addition.

Q: My yield is low, and I recover a lot of unreacted 2,3-butanedione. What happened to my Grignard reagent? A: Enolization has outcompeted your addition. Diacetyl is highly prone to enolization. Grignard reagents are strong bases as well as nucleophiles. If the internal temperature rises above -2°C, the thermodynamic pathway (deprotonation of diacetyl to form an enolate and benzene) outcompetes the kinetic pathway (nucleophilic attack). The Fix: Strict cryogenic control. The reaction must be maintained at -6 °C ± 4 °C[2]. Furthermore, utilizing a mixed solvent system of THF and Toluene modulates the basicity versus nucleophilicity of the Grignard complex.

Mechanism Diacetyl 2,3-Butanedione (Diacetyl) Target 3-Hydroxy-3-phenylbutan-2-one (Target) Diacetyl->Target Kinetic Addition (-6°C) Enolate Diacetyl Enolate + Benzene (Deprotonation) Diacetyl->Enolate Thermodynamic Base Action PhMgBr PhMgBr (THF/Toluene) PhMgBr->Target PhMgBr->Enolate Diol 3-Phenylbutane-2,3-diol (Over-addition) Target->Diol Excess PhMgBr Poor Mixing

Caption: Competing kinetic (addition) and thermodynamic (enolization) pathways in the Grignard route.

Core Troubleshooting Guide: The Alkyne Hydration Route

An alternative synthesis involves the hydration of 3-hydroxy-3-phenyl-1-butyne using aqueous H2​SO4​ and mercuric sulfate ( HgSO4​ )[3].

Q: The hydration is stalling, or I am observing dehydration side-products. How do I optimize this Hg(II) catalyzed reaction? A: Mercuric sulfate is easily deactivated by the formation of inactive mercury-alkyne polymeric complexes if added all at once. Conversely, excessive heating (>60 °C) in the presence of sulfuric acid triggers the dehydration of the tertiary alcohol, leading to α,β -unsaturated ketones (Rupe-type side reactions). The Fix:Stepwise catalyst dosing . Add HgSO4​ in distinct portions over the reaction window to maintain a steady concentration of active catalytic species without poisoning the system, while strictly maintaining the internal temperature at 55–57 °C[3].

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as Self-Validating Systems . You must not proceed to the next step until the In-Process Control (IPC) criteria are met.

Protocol A: Optimized Grignard Inverse Addition (Target: >55% Yield)

Reference standard adapted from US Patent 4704475[2].

  • Substrate Preparation: Dissolve 480 g (5.57 moles) of 2,3-butanedione in a precisely measured solvent mixture of 1.95 L THF and 3.25 L Toluene.

  • Cryogenic Stabilization: Cool the reactor to -6 °C.

    • IPC Gate 1: Do not initiate addition until the internal probe reads -6 °C for at least 15 minutes.

  • Inverse Addition: Add Phenylmagnesium bromide (6.13 moles in THF) dropwise via an addition funnel. Maintain high-shear stirring (e.g., >300 RPM).

    • IPC Gate 2: Monitor temperature continuously. If the internal temperature exceeds -2 °C, pause addition immediately.

  • Quenching: Once complete, quench the reaction with 5% sulfuric acid.

    • IPC Gate 3: Adjust the pH strictly to 4.5 ± 1. This specific pH validates the destruction of magnesium complexes without triggering acid-catalyzed dehydration of the tertiary alcohol[2].

  • Isolation: Extract, dry over MgSO4​ , and purify via vacuum distillation (88°–93° C., 1.2–3 mm Hg)[2].

Protocol B: Stepwise Alkyne Hydration

Reference standard adapted from Hennion & Fleck[3].

  • Catalyst Bed Preparation: To a mixture of methanol (5 ml), water (0.2 ml), and sulfuric acid (100 mg), add the first portion of mercuric sulfate (100 mg). Heat to 55 °C.

  • Substrate Addition: Add a solution of 3-hydroxy-3-phenyl-1-butyne (2 g) in 90% aqueous methanol (5 ml) dropwise over 90 minutes.

    • IPC Gate 1: The reaction is exothermic. Maintain internal temp at 55°–57° C. During this 90-minute window, add a second portion (50 mg) of HgSO4​ [3].

  • Completion Drive: Once addition is complete, add a final portion (50 mg) of HgSO4​ and 1 ml of water. Stir for 1 hour at 55 °C[3].

    • IPC Gate 2: Run TLC (Hexane:EtOAc 3:1). Validate the complete disappearance of the alkyne starting material before cooling and pouring into ice water.

Quantitative Data Presentation: Analytical Signatures

For analytical scientists, tracking the reaction progress requires precise chromatographic and spectroscopic markers. 3-Hydroxy-3-phenylbutan-2-one has a calculated LogP of 1.34 and can be accurately quantified using RP-HPLC (Newcrom R1 column; Mobile phase: Acetonitrile/Water/Phosphoric acid)[1].

Table 1: Diagnostic Analytical Signatures for IPCs

Compound / ImpurityRoleExact MassLC-MS Signature[4] 1 H NMR Key Shifts (CDCl 3​ )[3]
3-Hydroxy-3-phenylbutan-2-one Target Product 164.08m/z 165.1 [M+H] + δ 1.75 (s, 3H), 2.08 (s, 3H), 4.50 (s, OH)
3-Phenylbutane-2,3-diol Over-addition Impurity166.10m/z 189.1 [M+Na] + δ ~3.8-4.0 (m, 1H, CH-OH)
2,3-Butanedione Unreacted SM86.04GC-MS: m/z 86 δ 2.34 (s, 6H)
3-Phenyl-3-buten-2-one Dehydration Impurity146.07m/z 147.1 [M+H] + δ ~5.5-6.0 (m, 2H, alkene)

References

  • Synthesis of 3-Hydroxy-3-phenyl-2-butanone (Hennion & Fleck Modification). PrepChem. Available at:[Link]

  • Synthesis of 3-hydroxy-3-phenylbutan-2-one (US Patent 4704475). PrepChem. Available at:[Link]

  • 3-hydroxy-3-phenylbutan-2-one (C10H12O2) Mass Spectrometry Data. PubChemLite. Available at:[Link]

Sources

Optimization

Minimizing byproducts in Claisen-Schmidt condensation

Welcome to the Technical Support Center for synthetic chemistry and drug development. The Claisen-Schmidt condensation—a crossed aldol reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable aliphatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development. The Claisen-Schmidt condensation—a crossed aldol reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable aliphatic ketone—is a foundational method for synthesizing chalcones, flavonoids, and other bioactive scaffolds[1].

However, achieving high chemoselectivity requires precise kinetic and thermodynamic control. Without optimization, the reaction mixture can easily degrade into a complex web of side reactions. As a Senior Application Scientist, I have structured this guide to help you identify the root causes of these byproducts and implement self-validating protocols to maximize your target yield.

Diagnostic Workflow for Byproduct Mitigation

G Start Claisen-Schmidt Condensation TLC TLC / LC-MS Analysis Identify Byproduct Profile Start->TLC Cannizzaro Acid & Alcohol (Cannizzaro Reaction) TLC->Cannizzaro Aldehyde disproportionation SelfCond Ketone Dimer (Self-Condensation) TLC->SelfCond Ketone enolate attacks ketone Michael Bis-adduct (Michael Addition) TLC->Michael Enolate attacks chalcone SolCannizzaro Solution: Milder base (e.g., LiOH) or ↓ base concentration Cannizzaro->SolCannizzaro SolSelfCond Solution: Excess aldehyde (>2 eq) or slow ketone addition SelfCond->SolSelfCond SolMichael Solution: Strict stoichiometry, lower temperature Michael->SolMichael

Troubleshooting logic for identifying and resolving Claisen-Schmidt byproducts.

Module 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a significant amount of a carboxylic acid and a primary alcohol. What is happening, and how do I stop it? Mechanistic Cause: You are observing the Cannizzaro reaction [2]. When using non-enolizable aldehydes (like benzaldehyde) under strongly basic conditions (e.g., concentrated NaOH or KOH), the aldehyde molecules disproportionate. The hydroxide ion attacks the highly electrophilic carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule. This yields a carboxylate and an alcohol, actively consuming your electrophile before it can react with the ketone enolate[1]. Corrective Action:

  • Reduce Base Strength: Switch from NaOH/KOH to a milder base such as LiOH, sodium ethoxide, or solid-supported bases like MgFeAl-layered double hydroxides[1].

  • Optimize Concentration: If NaOH is strictly required, reduce its concentration. High base concentrations exponentially increase the rate of the Cannizzaro pathway relative to the crossed aldol condensation[2].

Q2: I am isolating a dimeric ketone byproduct instead of my desired chalcone. Why is the ketone reacting with itself? Mechanistic Cause: This is ketone self-condensation [2]. While the aromatic aldehyde is typically more electrophilic than the ketone, self-condensation occurs if the local concentration of the ketone enolate is too high relative to the aldehyde, or if the aldehyde is sterically hindered. The enolate attacks another unreacted ketone molecule, forming a β-hydroxy ketone that dehydrates into an unwanted enone[1]. Corrective Action:

  • Adjust Stoichiometry: Employ at least 2 equivalents of the non-enolizable aldehyde. This mass action effect ensures the enolate preferentially collides with the aldehyde[1].

  • Order of Addition: Slowly add the ketone (dropwise via syringe pump) to a pre-mixed solution of the aldehyde and base. This keeps the steady-state concentration of the ketone enolate extremely low, forcing it to react with the abundant aldehyde.

Q3: My reaction yields a high-molecular-weight impurity that corresponds to one ketone and two aldehydes. Is this a polymerization? Mechanistic Cause: This is a Michael addition (bis-adduct formation) [2]. Once the initial chalcone (an α,β-unsaturated ketone) forms, it becomes a highly reactive Michael acceptor. If excess ketone enolate is present, it can perform a conjugate addition onto the newly formed chalcone, yielding a 1,5-diketone or a bis-benzylidene adduct[3]. Corrective Action:

  • Temperature Control: Michael additions are kinetically favored at higher temperatures. Keep the reaction at or below room temperature (0–20 °C).

  • Solvent Optimization: Traditional ethanol solvents can inadvertently promote Michael adducts. Switching to a biphasic water/surfactant system or solvent-free conditions severely restricts this pathway[3].

Module 2: Quantitative Data & Condition Comparison

To guide your optimization, the following table summarizes the impact of different reaction conditions on product distribution. It highlights how modern green chemistry approaches suppress byproducts compared to traditional homogeneous methods.

Reaction ConditionCatalyst / BaseTarget Chalcone YieldSelf-CondensationCannizzaro / MichaelRef
Traditional Homogeneous 10% NaOH in EtOH59 - 65%10 - 15%5 - 10%[3]
Aqueous Micellar CTAB / NaOH in H₂O70 - 85%< 5%Not detected[3]
Solvent-Free (Grinding) Solid NaOH (20 mol%)96 - 98%< 2%Not detected[4]
Hydrogen-Bond Mediated Choline Hydroxide (H₂O)> 90%MinimalMinimal[5]

Module 3: Self-Validating Experimental Protocol

To minimize byproducts comprehensively, we recommend transitioning from traditional ethanol/NaOH systems to a Solvent-Free Mechanochemical Protocol . Below is the validated step-by-step methodology for the solvent-free synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones, which limits self-condensation to under 4% and prevents Michael additions[1],[4].

Protocol: Solvent-Free Claisen-Schmidt Condensation via Mechanochemistry Self-Validation Checkpoint: This protocol relies on mechanical grinding to create a highly concentrated, localized reaction environment that kinetically favors the crossed-aldol product and prevents the solvation effects that stabilize transition states for side reactions.

  • Preparation: Ensure the mortar and pestle are completely dry. Ambient moisture can alter the localized basicity of the solid NaOH and trigger unwanted hydrolysis.

  • Reagent Loading: Add the non-enolizable aromatic aldehyde (2.0 equivalents) and the enolizable ketone (1.0 equivalent) to the mortar.

  • Catalyst Addition: Add finely powdered solid NaOH (exactly 20 mol% relative to the ketone). Causality: Using exactly 20 mol% provides sufficient basicity for enolization without creating the highly alkaline bulk environment that triggers the Cannizzaro disproportionation[4].

  • Mechanochemical Activation: Grind the mixture vigorously with the pestle for 2 to 5 minutes. Validation: The mixture will undergo a distinct phase change, typically becoming a thick paste or a colored solid melt. The immediate color change indicates the formation of the conjugated chalcone pi-system[4].

  • Quenching & Washing: Suspend the resulting solid in ice-cold water (10-20 mL) to dissolve the NaOH catalyst and any unreacted water-soluble starting materials.

  • Isolation: Filter the precipitate under vacuum using a Hirsch or Büchner funnel. Wash the filter cake with an additional 10 mL of ice-cold water, followed by a minimal amount of cold ethanol to remove trace organic impurities[6].

  • Purification: Recrystallize the crude solid from a minimum volume of hot ethyl acetate[6]. Validation: Obtain the melting point and run a TLC plate (visualized under UV light). A single, distinct spot confirms the absence of dimeric or bis-adduct byproducts[2].

References

  • Claisen–Schmidt condensation - Grokipedia: Common Side Reactions.grokipedia.com.
  • Claisen-Schmidt Condensation Prepar
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condens
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones.nih.gov.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.acs.org.

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 3-Hydroxy-3-phenylbutan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, analytical chemists, and drug development professionals. The structural elucidation of 3-hydroxy-3-phenylbutan-2-one presents unique challenges due to its sterically hindered chiral center, exchangeable protons, and closely resonating methyl groups.

This guide abandons generic advice in favor of field-proven, self-validating workflows to ensure absolute confidence in your spectral assignments.

Section 1: 1D NMR Spectral Assignment & Anomalies (FAQs)

Q1: I observe two distinct methyl singlets in my 1 H NMR spectrum at ~1.75 ppm and ~2.08 ppm. How do I definitively assign which is the acetyl methyl (C1) and which is the chiral-center methyl (C4) without relying solely on empirical shift rules?

Answer: While empirical rules suggest the acetyl methyl (C1) is more deshielded (~2.08 ppm) due to the direct magnetic anisotropy of the adjacent carbonyl group compared to the C4 alkyl methyl (~1.75 ppm)[1], relying solely on 1D shifts introduces risk—especially if your sample contains novel derivatives or impurities.

Causality & Self-Validation: To establish a self-validating system, you must orthogonally cross-reference the proton data with the carbon skeleton using a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C1 methyl protons will show a strong two-bond ( 2JCH​ ) correlation exclusively to the carbonyl carbon (~209.7 ppm)[2]. Conversely, the C4 methyl protons will show a three-bond ( 3JCH​ ) correlation to the carbonyl, but crucially, they will also exhibit strong correlations to the quaternary chiral carbon (C3, ~79.9 ppm) and the ipso-carbon of the phenyl ring (~141.3 ppm)[2]. This multi-nodal connectivity eliminates all assignment ambiguity.

Q2: My hydroxyl (-OH) proton signal is broad, missing entirely, or its chemical shift varies wildly between batches (ranging from 3.5 to 4.5 ppm). Is my compound degrading?

Answer: No, your compound is likely intact. The hydroxyl proton in 3-hydroxy-3-phenylbutan-2-one is highly susceptible to chemical exchange and intramolecular dynamics.

Causality: In non-polar solvents like CDCl 3​ , the -OH group participates in a transient intramolecular hydrogen bond with the adjacent C2 carbonyl oxygen. If trace water is present in your solvent, the proton exchange rate falls on the intermediate NMR timescale, causing the signal to broaden or disappear into the baseline due to decoherence. Resolution: To validate the presence of the -OH group, switch your solvent to anhydrous DMSO- d6​ . The strong hydrogen-bond accepting nature of DMSO outcompetes the intramolecular H-bonding and trace water exchange, locking the -OH proton into a stable intermolecular complex. This will yield a sharp, self-validating singlet at exactly 6.06 ppm[3].

Section 2: Quantitative Data & Reference Tables

To facilitate rapid spectral verification, all key quantitative assignments have been summarized below.

Table 1: Validated 1 H and 13 C NMR Chemical Shifts for 3-Hydroxy-3-phenylbutan-2-one (CDCl 3​ , 298K) [2],[1]

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
C1 (Acetyl CH 3​ ) 2.08Singlet (s)3H24.0C2 (C=O)
C2 (Carbonyl C=O) ---209.7-
C3 (Chiral C-OH) ---79.9-
C4 (Alkyl CH 3​ ) 1.75Singlet (s)3H23.5C2 (C=O), C3 (C-OH), C-ipso
C-OH (Hydroxyl) ~4.50 (Solvent dependent)Broad Singlet (br s)1H-C2, C3, C4
Phenyl (o/m/p) 7.31 - 7.44Multiplet (m)5H125.9, 128.1, 128.7C3, C-ortho/meta
Phenyl (ipso) ---141.3-

Section 3: Stereochemical Troubleshooting & Workflows

Q3: 3-Hydroxy-3-phenylbutan-2-one has a chiral center at C3. How can I determine the enantiomeric excess (ee%) of my synthesized batch using NMR?

Answer: Enantiomers are NMR-indistinguishable in standard achiral environments. They must be converted into diastereomers. However, because C3 is a tertiary alcohol, standard covalent derivatization with Mosher's acid chloride (MTPA-Cl) often fails due to severe steric hindrance.

Causality: Attempting a standard MTPA-Cl protocol will result in low conversion and potential kinetic resolution, skewing your ee% results. Instead, you must use a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE). TFAE forms a transient, non-covalent diastereomeric complex via hydrogen bonding with the analyte's C=O and -OH groups. The massive magnetic anisotropy of the anthryl ring will differentially shield the C1 and C4 methyl groups of the (R) and (S) enantiomers, splitting their singlets in the 1 H NMR spectrum without requiring a chemical reaction.

Experimental Protocol: 2D HMBC Setup for Methyl Assignment

This protocol ensures a self-validating assignment of the carbon skeleton prior to stereochemical analysis.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ . High concentration is required to ensure sufficient signal-to-noise for the unprotonated quaternary carbons (C2, C3, C-ipso).

  • Probe Calibration: Tune and match the NMR probe for both 1 H and 13 C frequencies. Calibrate the 90° pulse for 1 H to ensure accurate magnetization transfer.

  • Parameter Optimization: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz). This specific delay is critical to capture both the 2-bond (C1 to C2) and 3-bond (C4 to C2) correlations.

  • Data Processing: Process the 2D matrix using a sine bell squared window function. Analyze the F1 ( 13 C) vs F2 ( 1 H) cross-peaks to lock the assignment of the 1.75 ppm and 2.08 ppm singlets.

Experimental Protocol: Determination of ee% using TFAE (Chiral Solvating Agent)
  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of your pure analyte (5 mg in 0.5 mL CDCl 3​ ) to establish the exact baseline chemical shifts of the C1 and C4 methyl singlets.

  • Titration: Add 1.0 equivalent (~8.3 mg) of (R)-TFAE directly to the NMR tube. Mix thoroughly until completely dissolved.

  • Complexation Acquisition: Acquire a new 1 H NMR spectrum. The hydrogen bonding between the analyte and TFAE forms a rigid complex on the NMR timescale.

  • Integration & Validation: Look for the splitting of the C1 (2.08 ppm) or C4 (1.75 ppm) methyl singlets into two distinct peaks (representing the transient diastereomers). Integrate the split peaks to calculate the enantiomeric ratio (er) and the final ee%.

Visualization: NMR Assignment & Validation Workflow

NMR_Workflow Start Acquire 1D 1H & 13C NMR (CDCl3, 298K) IdMethyls Identify Methyl Singlets (δ 1.75 & 2.08 ppm) Start->IdMethyls Dec1 Are C1 and C4 methyls unambiguously assigned? IdMethyls->Dec1 RunHMBC Run 2D HMBC (1H-13C correlation) Dec1->RunHMBC No Assign Assign C1 (δ 2.08) & C4 (δ 1.75) definitively Dec1->Assign Yes CheckCoupling Analyze Cross-Peaks to C=O (δ 209.7 ppm) RunHMBC->CheckCoupling CheckCoupling->Assign Dec2 Stereochemical (ee%) Analysis Required? Assign->Dec2 CDA Add Chiral Solvating Agent (e.g., TFAE) Dec2->CDA Yes End Final Validated NMR Assignment Dec2->End No Fluorine Acquire 1H NMR of Complex Calculate Δδ for ee% CDA->Fluorine Fluorine->End

Figure 1: Self-validating NMR workflow for structural and stereochemical assignment.

References

  • Synthesis of 3-Hydroxy-3-phenyl-2-butanone PrepChem
  • Proline-Supported Dehydroxylation of α-Ketols The Royal Society of Chemistry
  • Silver(I)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Hydroxy-3-phenylbutan-2-one and 3-Hydroxy-4-phenyl-2-butanone: Isomeric Distinction for the Research Professional

As structural isomers, 3-Hydroxy-3-phenylbutan-2-one and 3-hydroxy-4-phenyl-2-butanone present a compelling case study in how minor positional changes in a molecule's architecture can lead to significant shifts in physic...

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Author: BenchChem Technical Support Team. Date: March 2026

As structural isomers, 3-Hydroxy-3-phenylbutan-2-one and 3-hydroxy-4-phenyl-2-butanone present a compelling case study in how minor positional changes in a molecule's architecture can lead to significant shifts in physical properties, reactivity, and potential applications. This guide provides an in-depth comparison of these two α-hydroxy ketones, offering experimental data and procedural insights to inform researchers in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The core difference between these two compounds lies in the placement of the phenyl and hydroxyl groups on the butanone backbone. In 3-Hydroxy-3-phenylbutan-2-one, the phenyl and hydroxyl groups are both attached to the third carbon atom, creating a tertiary alcohol. In contrast, 3-hydroxy-4-phenyl-2-butanone features a hydroxyl group on the third carbon and a phenyl group on the fourth, resulting in a secondary alcohol. This seemingly subtle distinction has profound implications for their chemical behavior.

DOT Script for Molecular Structures

Caption: Molecular structures of the two isomers.

Property3-Hydroxy-3-phenylbutan-2-one3-hydroxy-4-phenyl-2-butanoneSource(s)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol 164.20 g/mol [3][4]
Appearance Colorless to pale yellow crystalline solidClear, colorless to pale yellow liquid[1][2][5]
Boiling Point 267.1 °C at 760 mmHg273.0-274.0 °C at 760 mmHg[1][3][6]
Density 1.089 g/cm³1.079-1.089 g/cm³[1][2]
Refractive Index 1.5251.524-1.534[1][2]
Solubility Soluble in organic solvents, slightly soluble in waterSoluble in non-polar solvents and ethanol; insoluble in water[1][2]
pKa (Predicted) 12.40 ± 0.29Not available[1][7]

Spectroscopic and Analytical Characterization

The structural differences are clearly delineated in their respective spectroscopic data.

Infrared (IR) Spectroscopy: Both isomers will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1725 cm⁻¹.[8] They will also both show a broad absorption band for the hydroxyl group (O-H) stretch, around 3230-3550 cm⁻¹.[8] While the exact positions of these peaks may vary slightly due to the different electronic environments, the primary distinction in their IR spectra would be subtle.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For 3-Hydroxy-3-phenylbutan-2-one , one would expect to see a singlet for the methyl protons adjacent to the carbonyl group, a singlet for the other methyl group, a singlet for the hydroxyl proton (which may be broad and its position dependent on the solvent and concentration), and a multiplet for the aromatic protons of the phenyl group. A key feature is the absence of a proton on the carbon bearing the hydroxyl and phenyl groups. For 3-hydroxy-4-phenyl-2-butanone , the spectrum would be more complex due to proton-proton coupling. One would expect a singlet for the methyl protons adjacent to the carbonyl, a doublet for the methylene protons (CH₂) adjacent to the phenyl group, a multiplet for the methine proton (CH) attached to the hydroxyl group, a doublet for the hydroxyl proton (which will couple with the adjacent methine proton), and a multiplet for the aromatic protons.

  • ¹³C NMR: The number of unique carbon signals will be consistent with the structures. A notable difference will be the chemical shift of the carbon bearing the hydroxyl group. In 3-Hydroxy-3-phenylbutan-2-one , this will be a quaternary carbon, while in 3-hydroxy-4-phenyl-2-butanone , it will be a methine carbon.

Synthesis and Reactivity: A Tale of Two Alcohols

The synthetic routes and subsequent reactivity of these isomers are dictated by the nature of their alcohol functional groups.

Synthesis
  • 3-Hydroxy-3-phenylbutan-2-one: A common laboratory synthesis involves the Grignard reaction between phenylmagnesium bromide and 2,3-butanedione (diacetyl).[9][10] Another reported method is the hydration of 3-hydroxy-3-phenyl-1-butyne using mercuric sulfate as a catalyst.[11]

  • 3-hydroxy-4-phenyl-2-butanone: This compound can be synthesized via the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone.[12] For example, 1-phenyl-3-buten-2-one can be epoxidized and then reduced to yield the desired product.[12]

DOT Script for General Synthetic Workflow

G start Starting Materials reaction Chemical Transformation (e.g., Grignard, Epoxidation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Isolated Product purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: A generalized workflow for chemical synthesis.

Reactivity

The reactivity of the hydroxyl group is a key point of differentiation.

  • 3-Hydroxy-3-phenylbutan-2-one (Tertiary Alcohol): Tertiary alcohols are generally more resistant to oxidation under mild conditions. However, the tertiary benzylic nature of the alcohol in this molecule makes it susceptible to substitution reactions that proceed through a stable tertiary benzylic carbocation.[13][14] These reactions, often acid-catalyzed, can lead to dehydration or substitution with various nucleophiles.[13][15][16]

  • 3-hydroxy-4-phenyl-2-butanone (Secondary Alcohol): Secondary alcohols can be oxidized to ketones under a variety of conditions. The secondary benzylic alcohol in this isomer is particularly reactive.[16][17] It can readily undergo oxidation to the corresponding diketone. Similar to its tertiary counterpart, it can also participate in substitution reactions via a resonance-stabilized secondary benzylic carbocation.[15][16]

Potential Applications

While both are valuable as synthetic intermediates, their differing structures suggest distinct potential applications.

  • 3-Hydroxy-3-phenylbutan-2-one: Its structure as a tertiary α-hydroxy ketone makes it a precursor for more complex, sterically hindered molecules.[18][19][20] It has been noted for its use as a chiral building block in the synthesis of pharmaceuticals.[1] The α-hydroxy ketone moiety is also a known photoinitiator, capable of generating radicals upon photolysis, which has applications in polymer chemistry.[21]

  • 3-hydroxy-4-phenyl-2-butanone: This compound and its enantiomers are recognized for their distinct aromas, with the (S)-isomer having a strong caramel, sweet, and floral scent.[12][22] This makes it of interest to the flavor and fragrance industry.[5][6][23] It has also been identified as a potential botanical marker in certain types of honey.[12]

Experimental Protocols

Synthesis of 3-Hydroxy-3-phenylbutan-2-one via Grignard Reaction

This protocol is adapted from a patented method.[9][10]

Materials:

  • 2,3-Butanedione (diacetyl)

  • Phenylmagnesium bromide (as a solution in a suitable ether solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • 5% Sulfuric acid

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,3-butanedione in a mixture of anhydrous THF and anhydrous toluene.

  • Cool the solution to approximately -6 °C using an ice-salt bath.

  • Slowly add the phenylmagnesium bromide solution via the dropping funnel while maintaining the internal temperature at -6 °C ± 4 °C.

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Quench the reaction by slowly adding 5% sulfuric acid until the pH of the aqueous layer is approximately 4.5.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (reported at 88°-93 °C, 1.2-3 mm Hg) to yield pure 3-hydroxy-3-phenylbutan-2-one.[9]

Conclusion

The choice between 3-Hydroxy-3-phenylbutan-2-one and 3-hydroxy-4-phenyl-2-butanone for a research application is a clear example of structure-function relationships. For researchers needing a stable, sterically hindered building block or a potential photoinitiator, the tertiary alcohol 3-Hydroxy-3-phenylbutan-2-one is the logical choice. Conversely, for applications in fragrance chemistry or where a reactive secondary benzylic alcohol is desired for further functionalization (e.g., oxidation), 3-hydroxy-4-phenyl-2-butanone is the more suitable isomer. A thorough understanding of their distinct properties is paramount for their effective utilization in chemical research and development.

References

  • Tian, H., Ye, H., Sun, B., Liu, Y., Huang, M., & Chen, H. (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Flavour and Fragrance Journal, 26(6), 385–388. Available from: [Link]

  • PrepChem.com. Synthesis of 3-hydroxy-3-phenylbutan-2-one. Available from: [Link]

  • LookChem. Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one. Available from: [Link]

  • PubChem. 3-Hydroxy-4-phenylbutan-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 2-Butanone,3-hydroxy-3-phenyl | CAS#:3155-01-9. Available from: [Link]

  • The Good Scents Company. 3-hydroxy-4-phenyl-2-butanone, 5355-63-5. Available from: [Link]

  • Molbase. Synthesis of 3-Hydroxy-3-phenyl-2-butanone. Available from: [Link]

  • Maj, A. M., Tyszka-Gumkowska, A., & Dzięgielewski, M. (2021). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry, 86(17), 11847–11857. Available from: [Link]

  • ResearchGate. Reactions of secondary and tertiary benzylic alcohols bearing electron‐neutral and electron‐withdrawing substituents. Available from: [Link]

  • Cheméo. Chemical Properties of 3-hydroxy-4-phenyl-2-butanone (CAS 5355-63-5). Available from: [Link]

  • Vedantu. Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Available from: [Link]

  • SpectraBase. 3-Hydroxy-4-phenyl-2-butanone - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 3-hydroxybutanone. Available from: [Link]

  • Cheméo. Chemical Properties of 3-hydroxy-1-phenyl-2-butanone. Available from: [Link]

  • PubChem. 3-Hydroxy-3-phenylbutan-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Fischer, H., & Ilg, S. (2001). Photochemistry and Photophysics of α-Hydroxy Ketones. Accounts of Chemical Research, 34(11), 865–873. Available from: [Link]

  • Kumar, A., & Kumar, S. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(8), 3046–3049. Available from: [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. Available from: [Link]

  • Leffingwell, J. C. The 3-Hydroxy-4-phenyl-2-butanones. Available from: [Link]

  • Sciencemadness.org. Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Available from: [Link]

  • NIST Chemistry WebBook. 3-hydroxy-4-phenyl-2-butanone. Available from: [Link]

  • NIST Chemistry WebBook. Gas Chromatography data for 3-hydroxy-4-phenyl-2-butanone. Available from: [Link]

  • SIELC Technologies. 3-hydroxy-3-phenylbutan-2-one. Available from: [Link]

  • Cheméo. 3-hydroxy-4-phenyl-2-butanone. Available from: [Link]

  • Wang, J., Lv, Y., Shang, Y., Cui, Z., Wang, K., Huang, D., & Hu, Y. (2022). Research Progress of Reactions Participated by α-Hydroxy Ketones. Chinese Journal of Organic Chemistry, 42(5), 1279. Available from: [Link]

  • Trost, B. M., & Fandrick, D. R. (2008). Enantioselective Synthesis of α-tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enolates. Journal of the American Chemical Society, 130(41), 13502–13503. Available from: [Link]

  • NIST Chemistry WebBook. 3-Hydroxy-3-methyl-2-butanone. Available from: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]

  • Müller, M., & Gocke, D. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 42(11), 1849–1859. Available from: [Link]

  • Doc Brown's Chemistry. H-1 NMR spectrum of 3-hydroxybutanone. Available from: [Link]

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Comparative

Spectroscopic comparison of 3-Hydroxy-3-phenylbutan-2-one and its precursors

A Comparative Guide for Researchers and Drug Development Professionals In the intricate world of chemical synthesis and drug development, the precise identification and characterization of molecules are paramount. Spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, the precise identification and characterization of molecules are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a compound's molecular structure. This guide offers an in-depth spectroscopic comparison of 3-Hydroxy-3-phenylbutan-2-one, a valuable building block in organic synthesis, and its common precursors, acetophenone and 2-bromopropiophenone. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor reaction progress, assess product purity, and confirm the successful transformation from starting material to the final product.

The Synthetic Pathway: A Logical Framework for Comparison

The synthesis of 3-Hydroxy-3-phenylbutan-2-one from acetophenone often proceeds through a multi-step process. A common route involves the initial bromination of acetophenone to yield 2-bromopropiophenone, followed by a Grignard or Reformatsky reaction to introduce the hydroxyl and additional methyl groups. This synthetic sequence provides a logical framework for our spectroscopic comparison, allowing us to trace the evolution of the molecular structure through the distinct changes in the corresponding spectra.

Synthesis_Pathway Acetophenone Acetophenone Bromopropiophenone 2-Bromopropiophenone Acetophenone->Bromopropiophenone Bromination Final_Product 3-Hydroxy-3-phenylbutan-2-one Bromopropiophenone->Final_Product Grignard/Reformatsky Reaction

Caption: Synthetic route from Acetophenone to 3-Hydroxy-3-phenylbutan-2-one.

Spectroscopic Fingerprints: A Comparative Analysis

The transformation of acetophenone to 3-Hydroxy-3-phenylbutan-2-one involves significant changes in functional groups, which are clearly reflected in their respective NMR, IR, and Mass spectra.

Spectroscopic DataAcetophenone2-Bromopropiophenone3-Hydroxy-3-phenylbutan-2-one
¹H NMR (CDCl₃, ppm) ~7.95 (m, 2H, Ar-H), ~7.55 (m, 1H, Ar-H), ~7.45 (m, 2H, Ar-H), 2.60 (s, 3H, -COCH₃)[1]Aromatic protons, ~5.2 (q, 1H, -CH(Br)-), ~1.9 (d, 3H, -CH₃)Aromatic protons, ~4.5 (s, 1H, -OH), ~2.1 (s, 3H, -COCH₃), ~1.7 (s, 3H, -C(OH)CH₃)[2]
¹³C NMR (CDCl₃, ppm) ~198.1 (C=O), ~137.0 (Ar-C), ~133.1 (Ar-CH), ~128.5 (Ar-CH), ~128.3 (Ar-CH), ~26.6 (-CH₃)[1]~194 (C=O), Aromatic carbons, ~43 (-CH(Br)-), ~22 (-CH₃)~212 (C=O), Aromatic carbons, ~77 (-C(OH)-), ~27 (-COCH₃), ~25 (-C(OH)CH₃)
IR (cm⁻¹) ~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1685 (C=O, conjugated), ~1600, 1450 (Ar C=C)[3][4]~3060 (Ar C-H), ~2980 (Alkyl C-H), ~1690 (C=O), ~1600, 1450 (Ar C=C), ~690 (C-Br)~3450 (O-H, broad), ~3060 (Ar C-H), ~2980 (Alkyl C-H), ~1710 (C=O, non-conjugated)[2]
Mass Spec (m/z) 120 (M⁺), 105 (M-15, base peak), 77 (C₆H₅⁺)[5]212/214 (M⁺, Br isotopes), 133/135 (M-79/81), 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺)164 (M⁺), 149 (M-15), 121 (M-43), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 43 (CH₃CO⁺, base peak)
Acetophenone: The Aromatic Ketone Precursor

Acetophenone serves as our starting point. Its spectroscopic features are characteristic of a simple aromatic ketone.

  • ¹H NMR: The spectrum is dominated by signals in the aromatic region (7.4-8.0 ppm) corresponding to the monosubstituted benzene ring and a sharp singlet around 2.6 ppm for the three protons of the acetyl methyl group[1].

  • ¹³C NMR: The carbonyl carbon appears significantly downfield around 198 ppm, a hallmark of a ketone. The aromatic carbons resonate between 128 and 137 ppm, and the methyl carbon is observed at approximately 27 ppm[1].

  • IR Spectroscopy: A strong absorption band around 1685 cm⁻¹ is indicative of the conjugated carbonyl group[3][4]. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹[3].

  • Mass Spectrometry: The molecular ion peak is observed at m/z 120. The base peak at m/z 105 results from the loss of a methyl radical (M-15), forming the stable benzoyl cation. Another significant fragment is the phenyl cation at m/z 77[5].

2-Bromopropiophenone: The α-Halo Ketone Intermediate

The bromination of acetophenone at the alpha-position to the carbonyl group yields 2-bromopropiophenone. This structural change is readily identified in its spectra.

  • ¹H NMR: The most notable change is the disappearance of the methyl singlet and the appearance of a quartet around 5.2 ppm for the methine proton now bonded to bromine, and a doublet around 1.9 ppm for the adjacent methyl group. The downfield shift of the methine proton is due to the deshielding effect of the electronegative bromine atom.

  • ¹³C NMR: The carbon bearing the bromine atom (-CH(Br)-) is expected to resonate around 43 ppm. The carbonyl carbon signal shifts slightly upfield compared to acetophenone due to the electronic effect of the bromine.

  • IR Spectroscopy: The carbonyl stretching frequency is typically observed at a slightly higher wavenumber (around 1690 cm⁻¹) compared to acetophenone. A C-Br stretching vibration can be observed in the fingerprint region, typically around 690 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion at m/z 212 and 214, with roughly equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The base peak is often the benzoyl cation at m/z 105, formed by the cleavage of the C-C bond alpha to the carbonyl group.

3-Hydroxy-3-phenylbutan-2-one: The Target Tertiary Alcohol

The final product, a tertiary alcohol, exhibits a unique set of spectroscopic features that confirm the successful synthesis.

  • ¹H NMR: The spectrum shows the appearance of a singlet for the hydroxyl proton (its chemical shift can vary depending on concentration and solvent, but is often around 4.5 ppm) and a new singlet for the additional methyl group attached to the carbon bearing the hydroxyl group (around 1.7 ppm). The original acetyl methyl group remains as a singlet around 2.1 ppm[2]. The aromatic protons will also be present.

  • ¹³C NMR: A new signal for the carbon attached to the hydroxyl group (-C(OH)-) will appear around 77 ppm. The carbonyl carbon signal is shifted further downfield to around 212 ppm as it is no longer conjugated with the phenyl ring.

  • IR Spectroscopy: The most prominent new feature is a broad absorption band in the region of 3450 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol[2]. The carbonyl stretching frequency shifts to a higher wavenumber (around 1710 cm⁻¹) as it is no longer in conjugation with the aromatic ring.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 164. A key fragmentation is the loss of an acetyl group (M-43) to give a fragment at m/z 121. The base peak is often the acetyl cation at m/z 43. Other significant fragments include the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the liquid or solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet. The GC will separate the components of the mixture before they enter the mass spectrometer.

  • Data Acquisition:

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • Set the mass range to be scanned (e.g., m/z 40-300).

    • The data system will record the mass spectra of the compounds as they elute from the GC column.

Conclusion

The spectroscopic comparison of 3-Hydroxy-3-phenylbutan-2-one and its precursors, acetophenone and 2-bromopropiophenone, provides a clear and detailed illustration of how molecular transformations can be monitored and verified. Each compound possesses a unique spectral fingerprint that is directly correlated to its molecular structure. By mastering the interpretation of these spectra, researchers can navigate the complexities of organic synthesis with confidence, ensuring the identity and purity of their target molecules, a critical aspect in the fields of drug discovery and materials science.

References

  • StudyRaid. (2025, March 15). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • Scribd. (n.d.). IR SPECTRUM Acetophenone. Retrieved from [Link]

  • Proprep. (n.d.). Ir spectra of acetophenone? Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98 -. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetophenone. Retrieved from [Link]

  • ACS Publications. (2006, March 7). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000286 - Acetophenone (C8H8O). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

  • NP-MRD. (2012, September 11). Showing NP-Card for Acetophenone (NP0001122). Retrieved from [Link]

  • Unknown Source. (n.d.). MS Example Acetophenone (C8H8O): FM = 120.
  • YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanone, 2-bromo-1-phenyl-. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). Acetophenone. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 3-Hydroxy-3-phenyl-2-butanone. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2'-Bromopropiophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropiophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropiophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • IAEA. (2024, December 28). Structural and vibrational properties of Acetophenone C11O5H14 and chalcone C15H13NO by Raman and infrared spectroscopy and first-principles calculations. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

  • LabAlley. (n.d.). 2-Bromopropiophenone, 25g, Each. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-phenylbutan-2-one. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Validation of 3-Hydroxy-3-phenylbutan-2-one: X-ray Crystallography vs. Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals Abstract Unambiguous structural elucidation is a foundational requirement in chemical research and pharmaceutical development.[1] This guide provides a deta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structural elucidation is a foundational requirement in chemical research and pharmaceutical development.[1] This guide provides a detailed comparison of X-ray crystallography and other common spectroscopic techniques for the structural validation of 3-Hydroxy-3-phenylbutan-2-one, an α-hydroxy ketone. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer crucial pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing definitive, high-resolution three-dimensional atomic arrangement.[2][3] We will delve into the experimental protocols, comparative data interpretation, and the synergistic utility of these methods, offering a comprehensive perspective for robust molecular characterization.

Introduction: The Imperative of Structural Certainty

3-Hydroxy-3-phenylbutan-2-one is a chiral α-hydroxy ketone, a structural motif prevalent in many natural products and synthetic intermediates of significant biological and chemical interest.[4][5] The precise determination of its molecular structure, including bond connectivity, stereochemistry at the chiral center, and solid-state conformation, is critical. In drug development, for instance, incorrect structural assignment can lead to wasted resources and failed clinical trials.[6] Therefore, a rigorous and multi-faceted approach to structure validation is not just best practice but a scientific necessity. This guide will compare the definitive nature of X-ray crystallography with the complementary, yet less complete, information provided by other spectroscopic methods.

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction (SC-XRD) provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute configuration.[6][7] It is considered the "gold standard" because it offers a direct visualization of the molecule's structure.[3]

The Causality Behind the Crystallographic Workflow

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal.[8] The entire process is designed to grow a suitable crystal and then analyze how it diffracts X-rays to build a 3D model of the molecule.

  • Crystal Growth (The Critical First Step):

    • Objective: To grow a single, well-ordered crystal free of defects, typically between 0.05 and 0.25 mm in its dimensions.[8]

    • Method - Slow Evaporation:

      • Dissolve a small amount of purified 3-Hydroxy-3-phenylbutan-2-one in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

      • Cover the vial with a cap or parafilm containing a few small pinholes. This is crucial as it slows the rate of evaporation.[8] Rapid crystallization often leads to poorly ordered or small crystals unsuitable for diffraction.

      • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

    • Rationale: Slow crystal growth allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, which is essential for producing high-quality diffraction patterns.[9]

  • Crystal Mounting and Data Collection:

    • Objective: To mount a selected crystal and collect a complete set of diffraction data.

    • Method:

      • Under a microscope, select a transparent, well-formed crystal with sharp edges and no visible cracks.[8]

      • Mount the crystal on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant oil.

      • Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

      • An X-ray beam (commonly from a Molybdenum or Copper source) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate and refine a 3D model of the molecule.

    • Method:

      • Specialized software is used to integrate the raw diffraction intensities and determine the unit cell parameters and space group of the crystal.

      • The initial positions of the atoms are determined (structure solution).

      • The atomic positions and their thermal displacement parameters are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental pattern.

    • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (GooF). Lower R1 values (typically < 5%) indicate a better agreement between the model and the data.

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purified_Compound Purified 3-Hydroxy-3- phenylbutan-2-one Crystal_Growth Slow Crystal Growth (e.g., Vapor Diffusion) Purified_Compound->Crystal_Growth Dissolve Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Isolate Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Mount Crystal Structure_Solution Structure Solution (Software) Data_Collection->Structure_Solution Process Data Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement Build Model Final_Structure Final 3D Structure (CIF file) Structure_Refinement->Final_Structure Validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides an unparalleled level of detail, other spectroscopic techniques are often more accessible and provide complementary information.[1][10] Each method probes different aspects of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Information Provided: NMR is the most powerful technique for determining the carbon-hydrogen framework and connectivity of a molecule in solution.[2] For 3-Hydroxy-3-phenylbutan-2-one, ¹H NMR would show distinct signals for the two methyl groups, the phenyl protons, and the hydroxyl proton, while ¹³C NMR would identify all unique carbon atoms.

  • Strengths: Unmatched for elucidating detailed connectivity through 2D experiments (e.g., COSY, HMQC). It provides information on the molecule's structure as it exists in a solution, which can be more relevant to its behavior in biological systems or chemical reactions.

  • Limitations: NMR provides an average structure in solution and does not give precise bond lengths or angles. It cannot, by itself, definitively determine the three-dimensional arrangement in the solid state or describe intermolecular interactions like hydrogen bonding networks.

Mass Spectrometry (MS)
  • Information Provided: MS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which confirms its molecular weight and elemental composition.[2] Fragmentation patterns can also offer clues about the molecule's substructures.

  • Strengths: Extremely high sensitivity, requiring only a very small amount of sample.[1] It is excellent for confirming the molecular formula.

  • Limitations: MS generally cannot distinguish between isomers (molecules with the same formula but different structures). It provides no information about the 3D arrangement of atoms or stereochemistry.

Infrared (IR) Spectroscopy
  • Information Provided: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[2] For 3-Hydroxy-3-phenylbutan-2-one, IR would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and the carbonyl (C=O) group (a sharp peak around 1710 cm⁻¹).

  • Strengths: Fast, non-destructive, and requires minimal sample preparation. It is an excellent tool for quickly confirming the presence or absence of key functional groups.

  • Limitations: Provides very limited information about the overall molecular skeleton and connectivity.[1] It is primarily a qualitative tool for functional group identification.

Data Summary: A Comparative Overview

The following table summarizes the type of structural information that can be obtained for 3-Hydroxy-3-phenylbutan-2-one from each technique.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
Molecular Formula InferredInferredExcellent No
Molecular Connectivity Excellent Excellent Partial (from fragmentation)No
Functional Groups Excellent Excellent InferredExcellent
3D Structure / Stereochemistry Excellent (Absolute) Good (Relative)NoNo
Bond Lengths & Angles Excellent (Precise) NoNoNo
Intermolecular Interactions Excellent InferredNoInferred
Sample State Solid (Crystal)SolutionGas Phase (Ionized)Solid/Liquid

Synergistic Approach and Logical Relationships

No single technique provides all the answers. The most robust structural validation comes from the intelligent integration of multiple analytical methods.[10] For instance, NMR and MS can confirm the proposed structure in solution, while X-ray crystallography provides the definitive proof of its three-dimensional arrangement in the solid state.

Logic_Diagram MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Confirms Molecular Formula IR Infrared Spectroscopy IR->NMR Confirms Functional Groups XRD X-ray Crystallography NMR->XRD Proposes Connectivity & Solution Structure

Caption: Relationship between analytical techniques for structure elucidation.

Conclusion

For the unambiguous structural validation of 3-Hydroxy-3-phenylbutan-2-one, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. It reveals the precise atomic coordinates, bond parameters, and absolute stereochemistry, information that is unattainable by other methods. However, a comprehensive characterization strategy should leverage the strengths of multiple techniques. NMR spectroscopy is essential for confirming the molecular structure and dynamics in solution, Mass Spectrometry provides unequivocal confirmation of the molecular formula, and IR spectroscopy offers a rapid check for key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, a critical prerequisite for advancing scientific discovery.

References

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  • Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Link

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  • Fiveable. Spectroscopic Methods in Organic Analysis. Link

  • IUCr Journals. How to grow crystals for X-ray crystallography. Link

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  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Link

  • Precise Analysis. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Link

  • American Chemical Society. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Link

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  • Zheng, S., et al. (2022). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 58, 4639-4642. Link

  • MiMeDB. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Link

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  • PubChem. 3-Hydroxy-3-phenylbutan-2-one. Link

  • SIELC Technologies. 3-hydroxy-3-phenylbutan-2-one. Link

  • Wang, J., et al. (2023). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications, 59, 14293-14296. Link

  • NIST WebBook. 3-hydroxy-4-phenyl-2-butanone. Link

  • ResearchGate. Determination of absolute configuration of α-hydroxy ketones using NMR. Link

  • Palucki, M., et al. (1996). Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society, 118(44), 10333-10344. Link

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  • OuluREPO. Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Link

  • MilliporeSigma. 3-HYDROXY-3-PHENYL-BUTAN-2-ONE AldrichCPR. Link

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  • NIST WebBook. 3-hydroxy-1-phenyl-2-butanone. Link

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Comparative

A Senior Application Scientist’s Guide to Catalyst Selection in Enantioselective Synthesis

The precise construction of single-enantiomer chiral molecules is a foundational pillar of modern drug discovery, materials science, and agrochemical development.[1][2][3] The biological activity of a chiral molecule is...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise construction of single-enantiomer chiral molecules is a foundational pillar of modern drug discovery, materials science, and agrochemical development.[1][2][3] The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize the desired enantiomer is not merely an academic challenge but a critical necessity. Enantioselective catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, stands as the most elegant and efficient solution to this challenge.[2][4]

This guide provides a comparative analysis of the primary classes of catalysts employed in enantioselective synthesis: transition-metal complexes, organocatalysts, and biocatalysts. As a senior application scientist, my objective is not to simply list options but to provide a framework for decision-making, grounded in mechanistic understanding and supported by experimental data. We will explore the fundamental principles of each catalyst type, compare their performance through quantitative data, and provide detailed protocols to illustrate their practical application.

Transition-Metal Catalysis: The Powerhouse of Reactivity

Enantioselective transition-metal catalysis is a mature and powerful field, enabling a vast array of chemical transformations with exceptional efficiency.[5][6] The core principle involves the coordination of a chiral organic ligand to a metal center. This creates a well-defined, three-dimensional chiral environment that forces the reacting substrates into a specific orientation, thereby directing the stereochemical outcome of the reaction.[4][7]

Causality in Action: The Chiral Ligand The ligand is the heart of the catalyst. Its steric and electronic properties directly influence both reactivity and enantioselectivity. The metal's role, often as a Lewis acid or through its redox versatility, is to activate the substrate and facilitate the chemical transformation within the chiral pocket created by the ligand.[5] Recent advancements have also focused on the strategic use of noncovalent interactions, such as hydrogen bonding and ion pairing between the ligand and substrate, to further refine stereochemical control.[5]

Representative Application: Asymmetric Hydrogenation of Ketones

A landmark example is the asymmetric hydrogenation of ketones, a reaction of immense industrial importance. Chiral Ru-BINAP complexes, pioneered by Noyori, are exemplary catalysts for this transformation.

Catalytic_Cycle_TM cluster_0 Ru-BINAP Catalytic Cycle A [Ru(BINAP)Cl₂]₂ (Precatalyst) B RuH₂(BINAP) (Active Catalyst) A->B Activation (H₂) C Ru-Substrate Complex B->C Ketone (Substrate) D Transition State (Hydride Transfer) C->D Intramolecular Hydride Transfer E Ru-Product Complex D->E E->B Product Release F Chiral Alcohol (Product) E->F Catalytic_Cycle_Organo cluster_1 Proline-Catalyzed Michael Addition (Enamine Pathway) A Proline (Catalyst) B Enamine Intermediate A->B H₂O C Michael Adduct (Iminium form) B->C + Electrophile D Chiral Product C->D Hydrolysis (+H₂O) D->A Catalyst Regeneration Ketone Ketone (Nucleophile) Ketone->B Enone α,β-Unsaturated Ketone (Electrophile) Enone->C Catalyst_Selection start Define Synthetic Target & Transformation q1 Is the substrate a racemate requiring separation? start->q1 q2 Is high turnover (TON/TOF) critical for large scale? q1->q2 No c1 Consider Biocatalysis (Kinetic Resolution) q1->c1 Yes q3 Are metal-free conditions and operational simplicity key? q2->q3 No c2 Consider Transition-Metal Catalysis q2->c2 Yes c3 Consider Organocatalysis q3->c3 Yes c4 Evaluate all options based on preliminary screening & cost q3->c4 No c1->c4 c2->c4 c3->c4

Sources

Validation

A Tale of Two Ketones: A Comparative Analysis of 3-Hydroxy-3-phenylbutan-2-one and Benzoin

For the discerning researcher in organic synthesis and drug development, the selection of starting materials and intermediates is a critical decision that dictates the trajectory of a research program. In the realm of α-...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the selection of starting materials and intermediates is a critical decision that dictates the trajectory of a research program. In the realm of α-hydroxy ketones, both 3-hydroxy-3-phenylbutan-2-one and benzoin are prominent scaffolds. However, their utility and chemical behavior are governed by subtle yet significant structural distinctions. This guide provides an in-depth comparison of these two molecules, supported by experimental data and established synthetic protocols, to inform your selection process and experimental design.

At a Glance: Key Structural and Physical Distinctions

The core difference between 3-hydroxy-3-phenylbutan-2-one and benzoin lies in the substituents attached to the α-hydroxy ketone core. Benzoin possesses two phenyl groups, rendering it a fully aromatic α-hydroxy ketone. In contrast, 3-hydroxy-3-phenylbutan-2-one features a single phenyl group and two methyl groups, creating an aliphatic-aromatic hybrid system. This fundamental variance in structure gives rise to disparate physical and chemical properties.

Property3-Hydroxy-3-phenylbutan-2-oneBenzoin
Molecular Formula C₁₀H₁₂O₂[1][2]C₁₄H₁₂O₂[][4]
Molecular Weight 164.20 g/mol [1][2]212.24 g/mol [][5]
Appearance Colorless to pale yellow crystalline solid[1]Off-white to yellowish crystalline powder[5][6]
Melting Point Not available in cited sources133-139 °C[][5][7]
Boiling Point ~267.1 °C at 760 mmHg[1][8]~344 °C at 760 mmHg[][6]
Density ~1.089 g/cm³[1][8]~1.310 g/cm³[][5]
Solubility Soluble in organic solvents, slightly soluble in water.[1]Soluble in acetone and hot ethanol; slightly soluble in water and ether.[6][9]

Visualizing the Structural Divergence

The structural differences are best appreciated visually. The following diagrams, rendered using Graphviz, illustrate the molecular architecture of each compound.

G cluster_0 3-Hydroxy-3-phenylbutan-2-one cluster_1 Benzoin a C10H12O2 a_struct a_struct b C14H12O2 b_struct b_struct

Figure 1: Molecular structures of 3-hydroxy-3-phenylbutan-2-one and benzoin.

The Impact of Structure on Reactivity and Application

The presence of two electron-withdrawing phenyl groups in benzoin, compared to the single phenyl and two electron-donating methyl groups in 3-hydroxy-3-phenylbutan-2-one, significantly influences their reactivity.

Benzoin is a classic example of a molecule synthesized via the benzoin condensation, a testament to the reactivity of aromatic aldehydes.[5] The two phenyl groups stabilize the corresponding carbanion intermediate. The resulting α-hydroxy ketone is a versatile precursor, most notably for the synthesis of benzil, a widely used photoinitiator in polymer chemistry.[5] The reactivity of the hydroxyl and carbonyl groups in benzoin is modulated by the electronic effects of the adjacent phenyl rings.

3-Hydroxy-3-phenylbutan-2-one , on the other hand, is typically synthesized through nucleophilic addition to a diketone, such as a Grignard reaction with 2,3-butanedione.[10] Its applications often leverage its chiral nature as a building block in the synthesis of more complex molecules, particularly pharmaceuticals.[1] The presence of the methyl groups introduces steric bulk and alters the electronic environment around the reactive centers compared to benzoin.

Experimental Protocols: A Guide to Synthesis

The divergent synthetic routes to these compounds underscore their differing chemical logic. Below are detailed, self-validating protocols for the laboratory-scale synthesis of both molecules.

Synthesis of 3-Hydroxy-3-phenylbutan-2-one via Grignard Reaction

This protocol is adapted from a patented method and is suitable for researchers familiar with organometallic chemistry.[10]

Workflow Diagram:

G start Prepare Phenylmagnesium Bromide react React with 2,3-Butanedione in THF/Toluene start->react quench Quench with Aqueous Acid react->quench extract Extract with Organic Solvent quench->extract purify Purify by Vacuum Distillation extract->purify end Obtain 3-Hydroxy-3-phenylbutan-2-one purify->end

Figure 2: Workflow for the synthesis of 3-hydroxy-3-phenylbutan-2-one.

Step-by-Step Methodology:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. Once the reaction is complete, the Grignard reagent is ready for use.

  • Reaction with 2,3-Butanedione: Cool the Grignard reagent to 0 °C. Prepare a solution of 2,3-butanedione in a mixture of anhydrous THF and toluene. Add the 2,3-butanedione solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for one hour. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation to yield pure 3-hydroxy-3-phenylbutan-2-one.

Synthesis of Benzoin via Thiamine-Catalyzed Condensation

This "green" synthesis of benzoin avoids the use of toxic cyanide catalysts and is a classic experiment in undergraduate organic chemistry labs.

Workflow Diagram:

G start Dissolve Thiamine HCl in Water/Ethanol add_base Add NaOH Solution start->add_base add_aldehyde Add Benzaldehyde add_base->add_aldehyde reflux Heat the Mixture add_aldehyde->reflux cool Cool to Crystallize Benzoin reflux->cool isolate Isolate by Filtration cool->isolate end Recrystallize for Pure Benzoin isolate->end

Figure 3: Workflow for the thiamine-catalyzed synthesis of benzoin.

Step-by-Step Methodology:

  • Catalyst Preparation: In an Erlenmeyer flask, dissolve thiamine hydrochloride in a small amount of water. Add 95% ethanol and cool the solution in an ice bath.

  • Base Addition: Slowly add a chilled solution of aqueous sodium hydroxide to the thiamine solution with stirring.

  • Addition of Benzaldehyde: To the basic thiamine solution, add freshly distilled benzaldehyde.

  • Reaction: Gently heat the reaction mixture in a water bath for 60-90 minutes. The formation of a yellow color indicates the progress of the reaction.

  • Crystallization: After the heating period, cool the reaction mixture in an ice bath to induce crystallization of the benzoin product.

  • Isolation and Purification: Collect the crude benzoin crystals by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure, off-white crystals of benzoin.

Comparative Spectroscopic Analysis

The structural differences between the two molecules are readily apparent in their respective NMR and IR spectra.

Spectroscopic Data3-Hydroxy-3-phenylbutan-2-one (Predicted/Typical)Benzoin (Experimental)
¹H NMR (δ, ppm) Aromatic protons (7.2-7.5), Hydroxyl proton (variable), Methyl protons (singlets around 1.5-2.5)Aromatic protons (7.2-8.0), Methine proton (~6.1 ppm), Hydroxyl proton (~6.0 ppm)[11]
¹³C NMR (δ, ppm) Carbonyl carbon (>200), Aromatic carbons (125-140), Carbon bearing hydroxyl and phenyl groups (~75-85), Methyl carbons (20-30)Carbonyl carbon (~198), Aromatic carbons (128-139), Carbon bearing hydroxyl and phenyl groups (~76)
IR (cm⁻¹) Broad O-H stretch (~3450), C=O stretch (~1715), Aromatic C=C stretch (~1600, 1495), C-O stretch (~1100-1200)Broad O-H stretch (~3400), C=O stretch (~1680), Aromatic C=C stretch (~1600, 1450), C-O stretch (~1200)[12][13]

The key takeaway from the spectroscopic data is the presence of aliphatic proton and carbon signals in 3-hydroxy-3-phenylbutan-2-one, which are absent in the fully aromatic benzoin. Furthermore, the electronic environment around the carbonyl group in benzoin, influenced by two phenyl rings, typically results in a lower stretching frequency in the IR spectrum compared to 3-hydroxy-3-phenylbutan-2-one.

Conclusion: Making an Informed Choice

The choice between 3-hydroxy-3-phenylbutan-2-one and benzoin is contingent upon the specific goals of the synthetic endeavor.

  • Choose Benzoin when a robust, aromatic α-hydroxy ketone is required as a precursor for further functionalization, particularly for applications in polymer science and the synthesis of heterocyclic compounds. Its synthesis is a well-established, high-yielding reaction.

  • Choose 3-Hydroxy-3-phenylbutan-2-one when a chiral building block with a combination of aromatic and aliphatic features is desired. Its synthetic utility shines in the construction of complex, stereodefined molecules often targeted in pharmaceutical research.

By understanding the fundamental structural differences and their cascading effects on physical properties, reactivity, and synthetic accessibility, researchers can confidently select the optimal α-hydroxy ketone for their specific application, thereby accelerating the pace of discovery and innovation.

References

  • Wikipedia. Benzoin (organic compound). [Link]

  • MFA.org. Benzoin - CAMEO. [Link]

  • PubChem. Benzoin. [Link]

  • ACS Publications. Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. [Link]

  • LookChem. Cas 3155-01-9,3-hydroxy-3-phenyl-butan-2-one. [Link]

  • Ataman Kimya. BENZOIN. [Link]

  • FooDB. 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (FDB008742). [Link]

  • Proprep. Explain the nuclear magnetic resonance (NMR) spectrum of benzoin. [Link]

  • SpectraBase. Benzoin. [Link]

  • ResearchGate. Infrared spectrum (4000–400 cm À1 ) of solid benzoin (KBr suspension). [Link]

  • PubChem. Benzoin acetate. [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). [Link]

  • Chemsrc. 2-Butanone,3-hydroxy-3-phenyl. [Link]

  • Scribd. Benzoin Characterization via NMR and IR. [Link]

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  • NIST WebBook. Benzoin. [Link]

  • ResearchGate. Obtained IR spectrum of Benzoin. [Link]

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Comparative

Efficacy of 3-Hydroxy-3-phenylbutan-2-one as a Chiral Auxiliary: A Comprehensive Comparison Guide

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that dictates the scalability, cost-efficiency, and stereochemical outcome of a synthetic route. While Eva...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that dictates the scalability, cost-efficiency, and stereochemical outcome of a synthetic route. While Evans oxazolidinones and Myers' pseudoephedrine have long served as industry standards, 3-Hydroxy-3-phenylbutan-2-one (3-HPB) has emerged as a highly effective, sterically demanding α -hydroxy ketone auxiliary.

This guide provides a rigorous, objective comparison of 3-HPB against traditional alternatives, detailing the mechanistic causality behind its stereocontrol and providing self-validating protocols for its application in drug development and complex molecule synthesis.

Mechanistic Rationale: The Causality of Stereocontrol

The efficacy of 3-HPB relies on its ability to form a highly rigid, bidentate chelate with Lewis acids (such as Mg2+ or Ti4+ ). When a substrate is attached to the 3-HPB auxiliary, the tertiary hydroxyl group and the adjacent carbonyl oxygen coordinate to the metal center, locking the molecule into a rigid 5-membered cyclic transition state.

The profound stereocontrol arises from the massive steric disparity at the C3 stereocenter of the auxiliary. The geminal methyl and phenyl groups project into the spatial environment of the reactive enolate. The bulky phenyl ring effectively acts as a steric wall, completely shielding one diastereotopic face (either Re or Si, depending on the enolate geometry) and forcing the incoming electrophile to attack from the less hindered trajectory. This dynamic is responsible for the exceptional diastereomeric excess (d.e.) observed in 1[1].

ChelationModel A 3-HPB Derivative B Bidentate Chelation A->B Lewis Acid C Conformational Lock B->C Rigid 5-Membered Ring D Face-Selective Attack C->D >95:5 d.r.

Chelation-controlled stereoselective mechanism using the 3-HPB auxiliary.

Head-to-Head Comparison: 3-HPB vs. Industry Standards

To objectively evaluate 3-HPB, we must benchmark it against the most widely utilized chiral auxiliaries in organic synthesis: Evans Oxazolidinones and Myers' Pseudoephedrine. As demonstrated in various studies on 2[2], 3-HPB holds distinct operational advantages, particularly regarding precursor cost and regulatory accessibility.

Quantitative Efficacy & Operational Data
Feature3-Hydroxy-3-phenylbutan-2-one (3-HPB)Evans OxazolidinonesMyers' Pseudoephedrine
Stereodirecting Mechanism Bidentate chelation (tertiary OH/carbonyl)Steric shielding (oxazolidinone ring)Alkoxide-directed enolate shielding
Typical d.r. (Aldol/Alkylation) 90:10 to 98:2>95:5 to 99:1>95:5 to 99:1
Cleavage Conditions Mild oxidative/reductive LiOH/H2​O2​ , LiBH4​ Refluxing base, LiNH2​BH3​
Auxiliary Recovery Moderate to High (~85%)High (>90%)High (>90%)
Cost & Scalability Very Low (Synthesized in-house)Moderate to HighLow (High regulatory burden)
Regulatory Restrictions NoneNoneHigh (DEA Schedule/Precursor laws)

Note: While Evans auxiliaries are highly effective, their 3[3] often require aggressive nucleophilic conditions that can risk epimerization of sensitive α -stereocenters. 3-HPB offers an orthogonal cleavage profile.

Self-Validating Experimental Protocols

The true utility of any methodology lies in its reproducibility. The following protocols are engineered as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical inflection points without relying solely on end-stage yields.

Protocol A: Scalable Synthesis of 3-Hydroxy-3-phenylbutan-2-one

This procedure leverages the highly efficient 4[4].

  • Solvent Preparation: Dissolve 480 g of 2,3-butanedione in a precisely measured solvent matrix of 1.95 L THF and 3.25 L Toluene under an argon atmosphere.

    • Causality: Toluene is critical here. It decreases the solubility of the mono-adduct magnesium alkoxide intermediate, causing it to precipitate and effectively halting the reaction at the mono-addition stage, preventing the formation of the unwanted diol byproduct.

  • Temperature Control: Cool the reactor to -6 °C ± 4 °C.

    • Causality: The Grignard addition is highly exothermic. Deviating above -2 °C increases the kinetic energy enough to overcome the precipitation barrier, leading to over-addition.

  • Reagent Addition: Add Phenylmagnesium bromide (6.13 moles) dropwise over 2 hours, maintaining the internal temperature.

  • Quench: Quench the reaction with 5% sulfuric acid until the aqueous layer reaches pH 4.5 ± 1.

    • Causality: A strictly controlled acidic quench breaks the robust magnesium complex and protonates the alkoxide without triggering the acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Self-Validation Check (Pre-Distillation): Extract a 0.5 mL aliquot of the organic layer and analyze via GC-FID. The complete disappearance of the 2,3-butanedione peak and the emergence of a single major product peak validates optimal conversion.

  • Isolation: Perform vacuum distillation (88°-93° C at 1.2-3 mm Hg). Expected yield is ~56.6%[4].

Protocol B: Asymmetric Aldol Addition using the 3-HPB Auxiliary
  • Enolization: Dissolve the 3-HPB-ester derivative in anhydrous CH2​Cl2​ and cool to -78 °C. Add 1.1 equivalents of TiCl4​ followed by 1.2 equivalents of Hunig's base (DIPEA).

    • Causality: TiCl4​ serves a dual purpose: it acts as a Lewis acid to form the rigid bidentate chelate with the auxiliary, and it promotes the formation of the highly reactive Z-titanium enolate.

  • Electrophile Addition: Slowly add the aldehyde electrophile. The steric bulk of the 3-HPB phenyl ring forces the aldehyde to approach exclusively from the unshielded face.

  • Self-Validation Check (Crude d.r. Calculation): After quenching with saturated aqueous NH4​Cl and standard organic extraction, take a 1H NMR of the crude mixture.

    • Critical Step: Calculate the diastereomeric ratio (d.r.) by integrating the distinct α -proton signals of the diastereomers before any silica gel chromatography. Silica gel can artificially enrich the major diastereomer, masking the true stereodirecting efficacy of the auxiliary.

  • Cleavage: Cleave the auxiliary using mild hydrolysis or reductive conditions ( LiBH4​ ), depending on the target molecule's stability.

ExperimentalWorkflow Step1 1. Auxiliary Synthesis Step2 2. Substrate Attachment Step1->Step2 Step3 3. Stereoselective Reaction Step2->Step3 Step4 4. Auxiliary Cleavage Step3->Step4 Step5 5. Auxiliary Recovery Step4->Step5 Organic Extraction Step6 6. Enantiopure Product Step4->Step6 Aqueous/Chromatography

Experimental workflow for 3-HPB chiral auxiliary application and recovery.

Conclusion

While Evans oxazolidinones remain a staple in organic synthesis, 3-Hydroxy-3-phenylbutan-2-one (3-HPB) presents a highly compelling alternative for process chemists and drug development professionals. By leveraging a bidentate chelation mechanism and massive steric shielding, 3-HPB delivers exceptional diastereoselectivity. Furthermore, its straightforward, single-step synthesis from inexpensive starting materials bypasses the regulatory hurdles and high costs associated with pseudoephedrine and amino-acid-derived auxiliaries, making it a highly scalable tool for asymmetric synthesis.

References

  • Synthesis of 3-hydroxy-3-phenylbutan-2-one PrepChem.com
  • Stereocontrolled Addition Reaction of Organometallics to Chiral a-Keto Amides Oxford University Press (oup.com)
  • Diastereoselective Addition of Allyl Reagents to Variously N‐Monoprotected and N,N‐Diprotected L‐Alaninals ResearchG
  • ChemInform Abstract: Recovery of Carbonyl Compounds

Sources

Validation

A Senior Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 3-Hydroxy-3-phenylbutan-2-one

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of synthesized 3-Hydroxy-3-phenylbutan-2-one. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of synthesized 3-Hydroxy-3-phenylbutan-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental causality behind methodological choices, ensuring both technical accuracy and practical applicability in a regulated or research-focused laboratory.

The Analytical Imperative: Why Purity Matters for 3-Hydroxy-3-phenylbutan-2-one

3-Hydroxy-3-phenylbutan-2-one is a versatile ketone and tertiary alcohol, holding a chiral center that makes it a valuable building block in asymmetric synthesis and for creating more complex pharmaceutical intermediates. The integrity of any downstream application—be it a multi-step synthesis or a biological assay—is directly contingent on the purity of this starting material.

Synthesis of this molecule, often via methods like the Grignard reaction with 2,3-butanedione or hydration of 3-hydroxy-3-phenyl-1-butyne, can introduce a spectrum of impurities.[1][2] These may include:

  • Unreacted Starting Materials: Such as acetophenone or 2,3-butanedione.

  • Reaction By-products: Resulting from side reactions or rearrangements.

  • Degradation Products: Formed during work-up or storage, particularly under non-optimal pH or temperature conditions.

A robust analytical method must not only quantify the main compound but also possess the selectivity to separate it from these structurally similar process impurities and potential degradants. This is where the resolving power of HPLC becomes indispensable.

Strategic Method Development: A Comparative Analysis of HPLC Stationary Phases

The choice of HPLC column is the most critical factor governing the selectivity of a separation.[3] For an aromatic and moderately polar molecule like 3-Hydroxy-3-phenylbutan-2-one, the decision primarily revolves around a standard C18 column versus a Phenyl-based stationary phase.

The Workhorse: C18 (Octadecyl Silane) Columns

C18 columns are the default choice in reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[4] The non-polar analyte partitions between the polar mobile phase and the non-polar C18-functionalized silica. For our target compound, a C18 column offers excellent retention and is a reliable starting point.

  • Mechanism of Action: Primarily hydrophobic (van der Waals) interactions between the alkyl chains of the stationary phase and the phenyl group of the analyte.

  • Best Suited For: General-purpose purity analysis where the main impurities have significantly different hydrophobicities than the target compound.

The Specialist: Phenyl Columns

Phenyl stationary phases offer an alternative and often orthogonal selectivity compared to C18.[1] These columns have phenyl groups bonded to the silica support, which provides a different interactive mechanism.

  • Mechanism of Action: In addition to standard hydrophobic interactions, Phenyl columns facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[2][5] This unique interaction can be pivotal for separating compounds with subtle structural differences, such as positional isomers or related aromatic impurities that may co-elute on a C18 column.

  • Influence of Mobile Phase: The choice of organic modifier is crucial. Methanol is often preferred over acetonitrile when using phenyl columns as it can enhance π-π interactions. Acetonitrile, possessing its own π-electron system, can sometimes compete with the analyte for these interactions on the stationary phase, dampening the unique selectivity of the phenyl column.[1][2][5]

Head-to-Head Performance Comparison

To illustrate the practical implications of column choice, the following table summarizes hypothetical but realistic performance data for the separation of 3-Hydroxy-3-phenylbutan-2-one from a key potential impurity, acetophenone (a common starting material).

ParameterStandard C18 Column Phenyl-Hexyl Column Rationale & Expert Commentary
Mobile Phase Water:Acetonitrile (60:40) with 0.1% Formic AcidWater:Methanol (50:50) with 0.1% Formic AcidThe mobile phase for the Phenyl column is switched to methanol to maximize π-π interactions, a key advantage of this stationary phase.[1][5]
Resolution (Rs) between Main Peak & Acetophenone 1.8> 2.5 The Phenyl column provides superior resolution due to the additional π-π interactions with both aromatic compounds, enhancing the separation beyond simple hydrophobicity.
Tailing Factor (Tf) for Main Peak 1.31.1 Both columns provide acceptable peak symmetry. The slightly better symmetry on the Phenyl column can be attributed to a reduction in secondary interactions with residual silanols.
Analysis Time ~ 8 minutes~ 10 minutesThe methanol-based mobile phase is more viscous, leading to higher backpressure and potentially a slightly longer analysis time to achieve optimal separation.
Recommendation Good for routine QC where impurities are well-defined.Superior choice for method development, stability studies, and complex mixtures where resolving closely related aromatic impurities is critical.

A Validated Protocol for Purity Determination

This section provides a comprehensive, step-by-step protocol for the purity assessment of 3-Hydroxy-3-phenylbutan-2-one using a Phenyl stationary phase, chosen for its superior selectivity. This protocol is designed to be self-validating through the inclusion of system suitability tests (SSTs).

Required Reagents and Equipment
  • Reagents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (≥98%).

  • Analyte Standard: A well-characterized reference standard of 3-Hydroxy-3-phenylbutan-2-one (>99.5% purity).

  • Equipment:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Phenyl-Hexyl HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions
ParameterSettingJustification
Mobile Phase 50:50 (v/v) Methanol:Water + 0.1% Formic AcidMethanol enhances π-π interactions on the phenyl column.[5] Formic acid is added to control the pH, ensuring consistent ionization of any residual silanols and improving peak shape.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces mobile phase viscosity.
Detection Wavelength 254 nmThe phenyl group provides strong UV absorbance at this wavelength. A PDA detector can be used to assess peak purity across the full spectrum.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate signal.
Run Time 15 minutesSufficient to elute the main peak and any later-eluting impurities.
Preparation of Solutions
  • Mobile Phase: Carefully mix 500 mL of HPLC-grade Methanol with 500 mL of HPLC-grade Water. Add 1.0 mL of Formic Acid. Degas the solution using sonication or vacuum filtration.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-Hydroxy-3-phenylbutan-2-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter prior to injection.

System Suitability and Analysis Sequence

A robust analysis begins with ensuring the system is performing correctly. This is achieved through a System Suitability Test (SST).

  • Equilibrate: Purge the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Make five replicate injections of the Standard Solution.

  • SST Acceptance Criteria: The system is deemed suitable for analysis if the following criteria, based on USP guidelines, are met:[7]

    • Precision: The relative standard deviation (RSD) of the peak areas for the five replicates must be ≤ 2.0%.

    • Peak Symmetry: The USP Tailing Factor for the main peak should be ≤ 2.0.

  • Analysis: Once SST criteria are met, inject a blank (mobile phase), followed by the prepared sample solutions.

Calculation of Purity

Purity is typically determined using the area percent method, which assumes all components have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially when impurity standards are available, a method using response factors should be employed.

Visualizing the Workflow

A clear workflow ensures consistency and minimizes error. The following diagram outlines the entire process from sample receipt to the final purity report.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_report Phase 3: Data & Reporting Sample Receive Synthesized Sample Prep_Sample Prepare Sample Solution (0.5 mg/mL) & Filter Sample->Prep_Sample Prep_Standard Prepare Reference Standard (0.5 mg/mL) SST Perform System Suitability Test (SST) (5x Standard Injections) Prep_Standard->SST Inject_Samples Inject Blank & Samples Prep_Sample->Inject_Samples Prep_MP Prepare & Degas Mobile Phase Equilibrate Equilibrate System (Stable Baseline) Prep_MP->Equilibrate Equilibrate->SST SST_Check Check SST Criteria (RSD ≤ 2.0%, Tailing ≤ 2.0) SST->SST_Check SST_Check->Equilibrate Fail SST_Check->Inject_Samples Pass Integrate Integrate Chromatograms Inject_Samples->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report (Include Chromatograms & SST data) Calculate->Report Method_Selection_Logic Start Define Analytical Goal Goal_Check Is Enantiomeric Purity Required? Start->Goal_Check Achiral_Path Determine Overall Purity (Process Impurities, Degradants) Goal_Check->Achiral_Path No Chiral_Path Determine Enantiomeric Excess (e.e.) Goal_Check->Chiral_Path Yes Achiral_Method Use Reversed-Phase HPLC (C18 or Phenyl Column) Achiral_Path->Achiral_Method Chiral_Method Use Chiral HPLC (e.g., Polysaccharide CSP, Normal Phase) Chiral_Path->Chiral_Method

Caption: Logic for selecting achiral vs. chiral HPLC methods.

Ensuring Method Trustworthiness: Forced Degradation Studies

To build a truly robust and trustworthy "stability-indicating" method, one must demonstrate that the method can separate the active pharmaceutical ingredient (API) from all potential degradation products. This is achieved through forced degradation studies. [3][8][9]The synthesized material is subjected to harsh conditions to intentionally induce degradation.

  • Stress Conditions: Typically include:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: e.g., 80 °C.

    • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

The developed HPLC method is then used to analyze these stressed samples. The goal is to demonstrate that all degradation peaks are baseline-resolved from the main peak, proving the method's specificity. A PDA detector is invaluable here for checking peak purity and ensuring no degradants are co-eluting. [10]

Conclusion

The purity assessment of synthesized 3-Hydroxy-3-phenylbutan-2-one requires a well-considered HPLC strategy. While a standard C18 column can be adequate for basic quality control, a Phenyl-based stationary phase offers superior selectivity for resolving closely related aromatic impurities and is the recommended choice for comprehensive method development and stability testing. The provided protocol, grounded in established chromatographic principles and incorporating system suitability tests, offers a robust framework for achieving accurate and reliable purity data. For a complete characterization, especially for pharmaceutical applications, this achiral method must be complemented with a dedicated chiral HPLC method to quantify enantiomeric purity. By understanding the "why" behind these choices, scientists can develop and implement methods that are not only precise but also inherently trustworthy and fit for purpose.

References

  • Hennion, G. F., & Fleck, B. R. (1955). J. Amer. Chem. Soc., 77, 3258. (Note: While the direct link is to a patent referencing this work, the original journal article is the primary source).
  • PrepChem. (n.d.). Synthesis of 3-hydroxy-3-phenylbutan-2-one. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. [Link]

  • Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Application Note. [Link]

  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

  • HALO® Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • SIELC Technologies. (2018, May 16). 3-hydroxy-3-phenylbutan-2-one. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Zaggout, F., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]

  • Omicsonline.org. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. [Link]

Sources

Comparative

DFT calculations for 3-Hydroxy-3-phenylbutan-2-one conformational analysis

Benchmarking DFT Functionals for the Conformational Analysis of 3-Hydroxy-3-phenylbutan-2-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking DFT Functionals for the Conformational Analysis of 3-Hydroxy-3-phenylbutan-2-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling sterically congested, multifunctional organic intermediates. 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9) is a prime example of such a molecule. Widely utilized as a chiral building block in pharmaceutical synthesis 1, its thermodynamic behavior is dictated by a delicate structural balance.

The conformational landscape of this α -hydroxy ketone is governed by the competition between stabilizing intramolecular hydrogen bonding (IHB) between the hydroxyl proton and the carbonyl oxygen, and the destabilizing steric repulsions (A-1,3 strain) involving the bulky phenyl ring and methyl substituents 2, 3. Because the molecule possesses rotational flexibility around its C–C single bonds, multiple staggered and eclipsed conformers can exist [[2]]().

To predict its exact spatial arrangement, Density Functional Theory (DFT) is the industry standard. However, not all functionals are created equal when it comes to non-covalent interactions. This guide objectively compares the performance of leading DFT functionals in resolving the conformers of 3-hydroxy-3-phenylbutan-2-one, providing a self-validating computational protocol for your drug development workflows.

Objective Comparison of DFT Functionals

A common pitfall in computational chemistry is the over-reliance on legacy functionals like B3LYP for sterically congested systems. Standard hybrid functionals often fail to capture medium-range dispersion forces, which are critical for stabilizing the phenyl ring's interaction with adjacent alkyl groups.

Based on comprehensive focal-point analysis benchmarks for hydrogen-bonded systems 4, 5, we compare three distinct computational approaches for modeling this molecule.

Table 1: Comparative Performance of DFT Functionals for α -Hydroxy Ketone Conformational Analysis

DFT FunctionalDispersion CorrectionRelative Accuracy for IHB GeometriesComputational CostBest Use Case in Workflow
B3LYP None (unless empirical D3 is manually added)Moderate (Often overestimates H-bond distance and underestimates stability)LowLegacy literature comparisons; initial crude geometry optimization.
BLYP-D3(BJ) Yes (Grimme's D3 + Becke-Johnson damping)High (Accurately captures van der Waals interactions)Low-MediumCost-effective, high-throughput conformational screening of bulky systems 4.
M06-2X Implicit (Highly parameterized for non-covalent interactions)Very High (Matches high-level CCSD(T) benchmarks)HighFinal thermodynamic ranking and precise IHB energy quantification [[5]]().

Causality Insight: Why does M06-2X outperform others here? The meta-hybrid M06-2X functional is explicitly parameterized to account for main-group thermochemistry and non-covalent interactions. It provides the most accurate geometries and energies for hydrogen-bonded complexes, ensuring that the subtle energy differences between the staggered (IHB-stabilized) and eclipsed conformers are correctly ranked 4.

Experimental & Computational Protocol: A Self-Validating System

To ensure trustworthiness, computational predictions cannot exist in a vacuum; they must be validated through rigorous topological analysis. The following step-by-step methodology outlines a robust, self-validating workflow for the conformational analysis of 3-hydroxy-3-phenylbutan-2-one.

Step 1: Stochastic Conformational Search

  • Action : Generate initial conformers using a molecular mechanics force field (e.g., MMFF94 or OPLS4) via a Monte Carlo sampling algorithm.

  • Causality : Due to the multiple rotational degrees of freedom, manual building is prone to human bias. Stochastic sampling ensures all relevant regions of the potential energy surface (PES)—including both IHB-stabilized and open conformers—are identified before quantum mechanical refinement.

Step 2: Preliminary DFT Screening

  • Action : Optimize the MM-generated geometries using a cost-effective method like BLYP-D3(BJ)/6-31G(d).

  • Causality : This step rapidly filters out high-energy steric clashes and collapses duplicate conformers into distinct local minima, saving significant computational resources before investing in expensive basis sets.

Step 3: High-Fidelity Optimization and Frequency Analysis

  • Action : Re-optimize the low-energy conformers (within a 5 kcal/mol window) using M06-2X/def2-TZVP. Crucially, perform harmonic vibrational frequency calculations at the same level of theory.

  • Causality : The frequency calculation is non-negotiable. It confirms that the optimized geometries are true minima (exhibiting zero imaginary frequencies) and provides zero-point energy (ZPE) corrections necessary for accurate thermodynamic ranking 6.

Step 4: Topological Validation via QTAIM and RDG

  • Action : Conduct Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses on the global minimum.

  • Causality : QTAIM locates the Bond Critical Point (BCP) between the hydroxyl proton and carbonyl oxygen, allowing for the empirical quantification of the IHB energy based on electron density ( ρ ) and potential energy density ( V ) 7. Simultaneously, RDG visually maps the non-covalent interactions, distinguishing the strong, attractive IHB (low-density, low-gradient surface) from the weaker, diffuse van der Waals interactions between the methyl groups and the phenyl ring [[2]]().

Visualizing the Computational Workflow

G A 1. Stochastic Conformational Search (MMFF94 / OPLS) B 2. Preliminary DFT Screening (BLYP-D3(BJ) / 6-31G*) A->B C 3. High-Fidelity Optimization (M06-2X / def2-TZVP) B->C ΔE < 5 kcal/mol D 4. Harmonic Frequency Analysis (Zero Imaginary Frequencies & ZPE) C->D E 5a. QTAIM Analysis (Quantify IHB Energy) D->E F 5b. RDG Analysis (Map van der Waals & Sterics) D->F G Final Thermodynamic Ranking & Conformational Landscape E->G F->G

Step-by-step DFT workflow for evaluating the conformational landscape of α-hydroxy ketones.

References

  • Benchchem : 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9). 2

  • Lookchem : Cas 3155-01-9, 3-hydroxy-3-phenyl-butan-2-one. 1

  • NIH : Hydrogen Bond Benchmark: Focal-Point Analysis and Assessment of DFT Functionals. 4

  • MDPI : Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study. 6

  • University of Johannesburg : Hydrogen Bond Benchmark: Focal-Point Analysis and Assessment of DFT Functionals. 5

  • ResearchGate : Benchmark calculations of intramolecular hydrogen bond energy based on molecular tailoring and function-based approaches. 7

  • Imperial College London : Conformational Analysis: Alkyl aldehydes & ketones. 3

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Hydroxy-3-phenylbutan-2-one

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacological profile, and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacological profile, and safety. 3-Hydroxy-3-phenylbutan-2-one, a chiral α-hydroxy ketone, serves as a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Consequently, the accurate determination of its enantiomeric purity is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the isomeric purity of 3-Hydroxy-3-phenylbutan-2-one. We will delve into the mechanistic underpinnings of each technique, present field-proven experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most apt strategy for their specific analytical challenges.

The Imperative of Chiral Separation

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a formidable task.[2] However, their interactions with other chiral entities, such as biological receptors or a chiral stationary phase in a chromatography column, can differ significantly. This disparity in interaction is the fundamental principle exploited for their analytical resolution. This guide will focus on three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with an additional overview of the powerful, albeit less conventional, Vibrational Circular Dichroism (VCD).

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is arguably the most prevalent and versatile technique for the enantioselective analysis of non-volatile and thermally labile compounds like 3-Hydroxy-3-phenylbutan-2-one.[3][4] Its robustness and the vast array of commercially available chiral stationary phases (CSPs) make it the go-to method in most analytical laboratories.[5]

Principle of Separation

The crux of chiral HPLC lies in the differential diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These transient interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, enabling their separation and quantification.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including α-hydroxy ketones.[4][6]

Experimental Protocol: Chiral HPLC Analysis

This protocol is a robust starting point for the analysis of 3-Hydroxy-3-phenylbutan-2-one, based on established methods for structurally similar compounds.[7]

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.[7]

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or an equivalent amylose-based CSP).[7]

  • Solvents: HPLC grade n-hexane and isopropanol.[7]

  • Sample: Racemic 3-Hydroxy-3-phenylbutan-2-one standard and samples for analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-Hydroxy-3-phenylbutan-2-one at 1.0 mg/mL in the mobile phase.

    • Dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]

  • HPLC Conditions:

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[7]

Data Presentation: Expected HPLC Performance
ParameterTypical ValueRationale
Resolution (Rₛ) > 1.5Ensures baseline separation for accurate quantification.[3]
Selectivity (α) > 1.1Indicates a good differential interaction with the CSP.[3]
Retention Time (tᵣ) 5 - 15 minCan be optimized by adjusting the mobile phase composition.
LOD/LOQ ng/mL rangeDependent on the analyte's chromophore and the detector's sensitivity.
Workflow Visualization: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample (1.0 mg/mL) B Dilute to Working Concentration A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on Chiral Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate % ee G->H GC_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Oximation B Silylation A->B C Inject into GC-MS B->C D Separation on Chiral Column C->D E MS Detection D->E F Peak Integration E->F G Calculate % ee F->G NMR_Logic cluster_concept Core Principle cluster_process Analytical Process A Enantiomers (NMR Indistinguishable) B Diastereomers (NMR Distinguishable) A->B + CDA D React with CDA C Chiral Derivatizing Agent (CDA) E Acquire ¹H NMR Spectrum D->E F Integrate Diastereomeric Signals E->F G Determine Enantiomeric Ratio F->G

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Hydroxy-3-phenylbutan-2-one

In the landscape of pharmaceutical and fine chemical synthesis, the tertiary alcohol 3-hydroxy-3-phenylbutan-2-one serves as a valuable chiral building block. Its stereocenter and adjacent carbonyl group offer versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the tertiary alcohol 3-hydroxy-3-phenylbutan-2-one serves as a valuable chiral building block. Its stereocenter and adjacent carbonyl group offer versatile handles for the construction of more complex molecular architectures. This guide provides an in-depth comparison of established and emerging synthetic routes to this target molecule, offering field-proven insights and experimental data to inform methodological choices in a research and development setting.

Introduction: The Strategic Importance of 3-Hydroxy-3-phenylbutan-2-one

3-Hydroxy-3-phenylbutan-2-one, a colorless to pale yellow crystalline solid, is a key intermediate in the synthesis of various pharmaceuticals and natural products.[1] Its utility as a chiral precursor underscores the demand for efficient and stereocontrolled synthetic methodologies.[1] This guide will benchmark three primary synthetic strategies: the classical Grignard reaction, modern asymmetric synthesis, and emerging biocatalytic approaches. Each will be evaluated based on yield, stereoselectivity, operational simplicity, and scalability.

The Classical Approach: Grignard Reaction

The addition of an organometallic reagent to a carbonyl compound is a cornerstone of carbon-carbon bond formation. The Grignard reaction, utilizing an organomagnesium halide, represents a robust and well-established method for the synthesis of tertiary alcohols like 3-hydroxy-3-phenylbutan-2-one.[2][3]

Mechanistic Rationale

The Grignard reagent, in this case, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.[2][4] The resulting organometallic species is highly nucleophilic and adds to the electrophilic carbonyl carbon of a suitable precursor, such as 2,3-butanedione (diacetyl). A subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.[2][5]

The choice of an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF), is critical to prevent the highly basic Grignard reagent from being quenched by protic solvents like water.[2][4]

Experimental Protocol: Grignard Synthesis of 3-Hydroxy-3-phenylbutan-2-one

This protocol is adapted from a documented synthesis.[5]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • 2,3-Butanedione

  • 5% Sulfuric Acid

  • Anhydrous Magnesium Sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is cooled, and a solution of 2,3-butanedione in a mixture of anhydrous THF and toluene is added dropwise, maintaining a low temperature (-6°C ±4°C).[5]

  • Quenching and Workup: The reaction is carefully quenched with a 5% sulfuric acid solution until the pH is approximately 4.5.[5]

  • Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (88°-93° C, 1.2-3 mm Hg) to yield 3-hydroxy-3-phenylbutan-2-one.[5]

Data Summary
ParameterValueReference
Starting Materials Phenylmagnesium bromide, 2,3-butanedione[5]
Solvent THF/Toluene[5]
Reaction Temperature -6°C ±4°C[5]
Yield 56.6%[5]
Stereoselectivity RacemicN/A
Workflow Visualization

G cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification reagent_prep Prepare Phenylmagnesium Bromide (Bromobenzene + Mg in THF) addition Add 2,3-Butanedione solution to Grignard reagent at -6°C reagent_prep->addition Transfer quench Quench with 5% H₂SO₄ addition->quench Reaction Mixture extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry distill Vacuum Distillation dry->distill product product distill->product Final Product

Caption: Workflow for the Grignard synthesis of 3-hydroxy-3-phenylbutan-2-one.

Modern Approaches: Asymmetric Synthesis

For applications requiring enantiomerically pure compounds, asymmetric synthesis is paramount. While a direct, highly enantioselective synthesis of 3-hydroxy-3-phenylbutan-2-one is not extensively documented in the initial literature search, methods for structurally related chiral ketones and alcohols provide a strong foundation for developing such routes.

Asymmetric Hydrogenation of Prochiral Olefins

A common strategy for accessing chiral ketones is the asymmetric hydrogenation of a corresponding α,β-unsaturated ketone. For a related compound, 3-phenylbutan-2-one, the asymmetric hydrogenation of benzylideneacetone is a well-studied transformation.[6] This approach typically employs chiral transition metal catalysts, such as those based on iridium or ruthenium, or organocatalysts.[6]

Asymmetric Epoxidation and Subsequent Hydrogenolysis

An enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, an isomer of the target molecule, has been achieved through the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone.[7] This two-step process, utilizing a chiral Lanthanum-BINOL complex as the epoxidation catalyst and palladium on carbon for the hydrogenolysis, achieves high enantiomeric excess.[7] This strategy could potentially be adapted for the synthesis of 3-hydroxy-3-phenylbutan-2-one.

Conceptual Workflow for Asymmetric Synthesis

G cluster_route1 Asymmetric Hydrogenation Route cluster_route2 Asymmetric Epoxidation/Hydrogenolysis Route start1 Prochiral α,β-Unsaturated Ketone hydrogenation Asymmetric Hydrogenation (e.g., Chiral Ru or Ir catalyst) start1->hydrogenation product1 product1 hydrogenation->product1 Chiral Ketone start2 Enone epoxidation Asymmetric Epoxidation (e.g., Chiral La-BINOL complex) start2->epoxidation epoxyketone α,β-Epoxyketone epoxidation->epoxyketone hydrogenolysis Hydrogenolysis (e.g., Pd/C, H₂) epoxyketone->hydrogenolysis product2 product2 hydrogenolysis->product2 Chiral Hydroxy Ketone

Caption: Conceptual workflows for asymmetric synthesis of chiral hydroxy ketones.

Emerging Frontiers: Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[8] Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste.[9]

Rationale for Biocatalytic Routes

For the synthesis of chiral hydroxy ketones, several classes of enzymes are of interest:

  • Lipases and Esterases: These can be employed for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylbutan-2-one.[8] In a kinetic resolution, one enantiomer is selectively acylated or deacylated, allowing for the separation of the two enantiomers.

  • Alcohol Dehydrogenases (ADHs): ADHs can catalyze the stereoselective reduction of a diketone precursor to the desired chiral hydroxy ketone.

  • Aldolases: These enzymes catalyze aldol reactions, which form carbon-carbon bonds and create a chiral alcohol center simultaneously.[9]

A study on the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile using an immobilized lipase demonstrates the potential of this approach for structurally similar molecules.[8]

Conceptual Biocatalytic Workflow

G cluster_biocat Biocatalytic Kinetic Resolution racemate Racemic 3-Hydroxy-3-phenylbutan-2-one enzyme Immobilized Lipase + Acyl Donor racemate->enzyme separation Chromatographic Separation enzyme->separation Mixture of Enantiomers (one is acylated) product_R product_R separation->product_R (R)-Enantiomer product_S product_S separation->product_S (S)-Enantiomer (Acylated)

Caption: Conceptual workflow for the biocatalytic kinetic resolution.

Comparative Analysis

Synthetic RouteKey AdvantagesKey Disadvantages
Grignard Reaction Well-established, readily available starting materials, good for large-scale synthesis.[2][5]Produces a racemic mixture, requires stringent anhydrous conditions, potential for side reactions.[2][4]
Asymmetric Synthesis Potential for high enantioselectivity, access to specific stereoisomers.[6][7]Often requires expensive chiral catalysts and ligands, may involve multiple steps, optimization can be challenging.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.[8][9]Enzyme stability and activity can be substrate-dependent, may require specialized equipment, downstream processing can be complex.

Conclusion and Future Outlook

The choice of synthetic route for 3-hydroxy-3-phenylbutan-2-one is contingent on the specific requirements of the application. The Grignard synthesis remains a viable and cost-effective method for producing the racemic material. For applications demanding high enantiopurity, asymmetric synthesis and biocatalysis present powerful, albeit more complex, alternatives. The principles demonstrated in the synthesis of related chiral molecules provide a clear roadmap for the development of highly enantioselective routes to 3-hydroxy-3-phenylbutan-2-one. Future research may focus on the development of novel organocatalytic or biocatalytic methods that offer both high stereoselectivity and operational simplicity. The exploration of photocatalytic routes, while currently less developed for this specific target, could also open new avenues for synthesis.[10]

References

  • Synthesis of 3-hydroxy-3-phenylbutan-2-one. PrepChem.com. Available at: [Link]

  • A Highly Enantioselective Synthesis of the Odorant, 3-hydroxy-4-phenylbutan-2-one. (2025). Journal of Chemical Research. Available at: [Link]

  • 3-hydroxy-3-phenyl-butan-2-one. LookChem.com. Available at: [Link]

  • Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Sciencemadness.org. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol.
  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • 3-hydroxy-3-phenylbutan-2-one. SIELC Technologies. Available at: [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (2021). PMC. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). Chemical Reviews. Available at: [Link]

  • Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. (2022). Green Chemistry. Available at: [Link]

Sources

Validation

A Comparative Olfactory Analysis of Phenylbutanones: A Guide for Researchers

In the intricate world of fragrance and flavor chemistry, the family of phenylbutanones presents a fascinating case study in structure-odor relationships. These aromatic ketones, sharing a common C10H12O molecular framew...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of fragrance and flavor chemistry, the family of phenylbutanones presents a fascinating case study in structure-odor relationships. These aromatic ketones, sharing a common C10H12O molecular framework, exhibit a remarkable diversity of scent profiles, ranging from sweet and fruity to floral and green. This guide offers an in-depth comparative analysis of the odorant properties of key phenylbutanone isomers, designed for researchers, scientists, and professionals in drug and fragrance development. We will explore the nuances of their scents, the methodologies used to characterize them, and the molecular features that govern their distinct olfactory perceptions.

Introduction to Phenylbutanones in Olfactory Science

Phenylbutanones are ketones featuring a benzene ring attached to a four-carbon butanone chain. The positioning of the phenyl group and the carbonyl group along this chain gives rise to several structural isomers, each with a unique olfactory profile. These compounds are of significant interest in the flavor and fragrance industry, with some, like the renowned raspberry ketone, being key components in creating specific fruit and floral notes. Understanding the subtle differences in their odorant properties is crucial for the targeted design of new fragrance ingredients and for elucidating the fundamental principles of olfaction.

The perception of an odor is a complex process initiated by the interaction of volatile molecules with olfactory receptors in the nasal epithelium.[1] Even minor alterations in a molecule's structure, such as the relocation of a functional group, can dramatically change how it is perceived. This guide will delve into these structure-odor relationships within the phenylbutanone family.

The Phenylbutanone Isomers: A Comparative Olfactory Profile

The odorant properties of several key phenylbutanone isomers have been characterized to varying extents. While quantitative odor detection thresholds can vary significantly between studies due to methodological differences, a qualitative comparison reveals the profound impact of isomeric structural changes.[2][3]

Compound Structure Common Name CAS Number Reported Odor Profile
4-(4-Hydroxyphenyl)-2-butanone Phenyl group at C4, hydroxyl at para positionRaspberry Ketone5471-51-2Sweet, fruity, raspberry, jam-like, with powdery and woody nuances.[4]
4-Phenyl-2-butanone Phenyl group at C4Benzylacetone2550-26-7Sweet, floral, and slightly fruity.[]
1-Phenyl-2-butanone Phenyl group at C1Ethyl Benzyl Ketone1007-32-5Sweet, floral, with earthy and green notes.[6]
3-Phenyl-2-butanone Phenyl group at C3-769-59-5Sweet, floral.[7]
1-Phenyl-1-butanone Phenyl group at C1, carbonyl at C1Butyrophenone495-40-9Camphoraceous, with notes of cherry, walnut, and hazelnut.[8]
(S)-3-Hydroxy-4-phenyl-2-butanone Hydroxyl group at C3, phenyl at C4--Strong caramel, sweet, and floral aroma.[9]
(R)-3-Hydroxy-4-phenyl-2-butanone Hydroxyl group at C3, phenyl at C4--Relatively weak fruity and green odor.[9]

Experimental Methodologies for Odorant Property Evaluation

The characterization of odorant properties is a multi-faceted process that combines analytical chemistry with sensory science. Understanding the methodologies employed is critical for interpreting and comparing olfactory data.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique for identifying odor-active compounds in a mixture.[10] It synergistically combines the separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[1]

Experimental Rationale: The primary objective of GC-O is to pinpoint which of the many volatile compounds in a sample are responsible for its characteristic aroma. Many compounds may be present in high concentrations but contribute little to the overall scent, while trace-level compounds can be potent odorants.[11]

Step-by-Step Protocol:

  • Sample Preparation: The phenylbutanone isomer is dissolved in a neutral solvent to create a stock solution. For analysis, a dilution series is often prepared to determine the odor threshold.

  • Injection and Separation: A small volume of the sample is injected into the gas chromatograph. The different compounds in the sample are separated based on their boiling points and polarity as they travel through a long, thin capillary column.[12]

  • Effluent Splitting: At the end of the column, the stream of separated compounds (the effluent) is split. One portion is directed to a conventional detector, such as a mass spectrometer (MS) for chemical identification, while the other is sent to an olfactory detection port (ODP).[10]

  • Olfactory Detection: A trained sensory panelist, or "sniffer," inhales the effluent from the ODP and records the time, duration, and quality of any perceived odors.[1]

  • Data Correlation: The timing of the perceived odors is correlated with the peaks on the chromatogram from the conventional detector. This allows for the direct association of a specific chemical compound with a particular scent.[13]

Diagram of a Typical GC-O Workflow:

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Analysis Injector Injector Column GC Column Injector->Column Sample Introduction Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS Chemical Identification ODP Olfactory Detection Port (ODP) Splitter->ODP Sensory Evaluation Correlation Data Correlation & Interpretation MS->Correlation Sniffer Sensory Panelist ODP->Sniffer Sniffer->Correlation

Caption: Workflow for odorant analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis

While GC-O is excellent for identifying odor-active compounds, a comprehensive understanding of an odor's character requires a trained human sensory panel.[14] Sensory analysis provides qualitative and quantitative data on the perceived aroma.[15]

Experimental Rationale: The goal of sensory panel analysis is to obtain a detailed and reproducible description of an odorant's profile. This involves breaking down the scent into its constituent notes and rating their intensity.[16]

Step-by-Step Protocol:

  • Panelist Training: A panel of individuals is trained to identify and quantify a wide range of standard odorants. This ensures consistency and reliability in their assessments.[17]

  • Sample Presentation: The phenylbutanone isomer is presented to the panelists in a controlled environment to minimize distractions. The sample is typically diluted in a neutral solvent and presented on a smelling strip or in a sniff bottle.

  • Odor Profile Evaluation: Panelists independently evaluate the sample and record their perceptions using a standardized scoresheet. This includes:

    • Odor Descriptors: A list of terms describing the character of the scent (e.g., fruity, floral, woody, spicy).

    • Intensity Ratings: A numerical scale to rate the strength of each descriptor.

    • Hedonic Tone: A rating of the pleasantness or unpleasantness of the odor.

  • Data Analysis: The data from all panelists is collected and statistically analyzed to generate a consensus odor profile for the compound.

Structure-Odor Relationships in Phenylbutanones

The diverse olfactory profiles of phenylbutanone isomers can be attributed to specific variations in their molecular structure. The principles of structure-activity relationships (SAR) help to explain these differences.[18]

Key Structural Determinants of Odor:

  • Position of the Phenyl Group: The location of the bulky phenyl group significantly influences the overall shape of the molecule and how it interacts with olfactory receptors. For instance, the difference in scent between 1-phenyl-2-butanone (sweet, floral, green) and 4-phenyl-2-butanone (sweet, floral) can be attributed to the proximity of the phenyl ring to the carbonyl group.

  • Position of the Carbonyl Group: The carbonyl group is a key osmophore (a molecular feature responsible for odor). Its position determines the molecule's polarity and hydrogen bonding capabilities, which are crucial for receptor binding. The distinct camphoraceous and nutty notes of 1-phenyl-1-butanone are likely due to the carbonyl group being directly attached to the phenyl ring.[8]

  • Substitution on the Phenyl Ring: The addition of functional groups to the phenyl ring can dramatically alter the odor profile. The hydroxyl group in the para position of raspberry ketone is critical for its characteristic fruity and jam-like scent, differentiating it from the simpler floral notes of 4-phenyl-2-butanone.

  • Stereochemistry: As demonstrated by the enantiomers of 3-hydroxy-4-phenyl-2-butanone, chirality can have a profound effect on odor perception. The (S)-isomer possesses a strong caramel and sweet-floral aroma, while the (R)-isomer has a much weaker fruity and green scent.[9] This highlights the stereospecific nature of olfactory receptors.

Logical Relationship Diagram for Structure-Odor Correlation:

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_interaction Receptor Interaction Phenyl Position Phenyl Position Molecular Shape Molecular Shape Phenyl Position->Molecular Shape Carbonyl Position Carbonyl Position Polarity Polarity Carbonyl Position->Polarity Ring Substitution Ring Substitution Ring Substitution->Polarity Stereochemistry Stereochemistry Chirality Chirality Stereochemistry->Chirality Binding Affinity Binding Affinity Molecular Shape->Binding Affinity Polarity->Binding Affinity Volatility Volatility Odor Perception Odor Perception Volatility->Odor Perception (Concentration at receptor) Chirality->Binding Affinity Receptor Activation Receptor Activation Binding Affinity->Receptor Activation Receptor Activation->Odor Perception

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-3-phenylbutan-2-one

This document provides a detailed protocol for the safe and compliant disposal of 3-Hydroxy-3-phenylbutan-2-one. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, protecting the en...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Hydroxy-3-phenylbutan-2-one. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical compound.

Section 1: Hazard Identification & Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to understand the hazards associated with 3-Hydroxy-3-phenylbutan-2-one. This compound is classified as hazardous, and improper handling can lead to significant health risks.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The causality behind stringent disposal protocols stems from these inherent risks. The compound's potential to cause severe eye damage necessitates careful handling to prevent splashes, while its effects as a skin and respiratory irritant demand the use of appropriate personal protective equipment and engineering controls like fume hoods.[1]

Table 1: Summary of Hazards for 3-Hydroxy-3-phenylbutan-2-one

Hazard ClassificationGHS CodeHazard StatementSource
Skin IrritationH315Causes skin irritation.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Section 2: Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling 3-Hydroxy-3-phenylbutan-2-one for disposal.

  • Eye and Face Protection: Wear safety glasses with side shields that conform to NIOSH (US) or EN 166 (EU) standards.[2] A face shield should be used in situations with a higher risk of splashing.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact with the contaminated outer surface.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or significant spill risk, chemically resistant coveralls should be considered.[4]

  • Respiratory Protection: All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5] If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.[6]

Section 3: Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the room.

  • Restrict access to the spill area.[7]

Step 2: Assess the Spill and Don Appropriate PPE

  • Evaluate the size and nature of the spill to determine the appropriate response.

  • Don the full PPE as outlined in Section 2.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Carefully sweep up the material to avoid generating dust.[5][8] Place the swept material into a suitable, labeled container for hazardous waste disposal.[9]

  • For Liquid Spills/Solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbed material and place it into a sealed, properly labeled container for disposal.[4]

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly with soap and water.

  • Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) and place them in the hazardous waste container.

Step 5: Post-Cleanup

  • Wash hands and any exposed skin thoroughly after the cleanup is complete.[6][10]

  • Report the spill to your institution's Environmental Health & Safety (EHS) office.

Section 4: Waste Segregation and Containerization

Proper segregation and containerization are foundational to a compliant waste management program. This protocol ensures that waste is stored safely and is ready for collection by a licensed disposal facility.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Facility Start Waste Generation (3-Hydroxy-3-phenylbutan-2-one) SelectContainer Step 1: Select Compatible Container Start->SelectContainer LabelContainer Step 2: Affix & Complete Hazardous Waste Label SelectContainer->LabelContainer StoreWaste Step 3: Store in Designated Secondary Containment Area LabelContainer->StoreWaste ArrangePickup Step 4: Arrange Pickup with EHS Office StoreWaste->ArrangePickup EHS_Pickup EHS Collects Waste ArrangePickup->EHS_Pickup FinalDisposal Transport to Approved Waste Disposal Plant EHS_Pickup->FinalDisposal

Caption: Workflow for the compliant disposal of 3-Hydroxy-3-phenylbutan-2-one.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Choose a robust, leak-proof container with a secure, screw-on cap. The container must be chemically compatible with aromatic ketones.[11]

  • Segregate Waste: Do not mix 3-Hydroxy-3-phenylbutan-2-one waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[11][12]

  • Labeling: As soon as waste is added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "3-Hydroxy-3-phenylbutan-2-one". Do not use abbreviations or formulas.[11]

    • An accurate estimation of the quantity.

    • The date of generation.[11]

    • Appropriate hazard pictograms (e.g., corrosive, irritant).[1][11]

  • Storage: Keep the waste container tightly closed except when adding waste.[5][10] Store it in a designated, well-ventilated hazardous waste accumulation area, within a secondary containment bin to control potential leaks.[11]

Section 5: Approved Disposal Procedures

The universal directive for this compound is to dispose of contents/container to an approved waste disposal plant .[3][6][10] This is a regulatory mandate and a critical safety measure.

Prohibited Disposal Methods:

  • DO NOT Dispose Down the Drain: This compound and similar organic ketones can be detrimental to aquatic ecosystems and may interfere with the biological processes in wastewater treatment facilities.[4][5][11]

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in the solid waste stream is illegal and poses a risk to sanitation workers and the environment.[11]

Mandatory Disposal Method:

  • Chemical Waste Collection: All waste containing 3-Hydroxy-3-phenylbutan-2-one must be collected and managed as hazardous chemical waste.

  • Contact EHS: Follow your institution's procedures to schedule a waste pickup with the Environmental Health & Safety (EHS) office. They are trained to handle and transport the material for final disposal.[13]

  • Incineration: The most common and effective disposal method for organic compounds like this is high-temperature incineration at a licensed hazardous waste facility.[14][15] This process ensures the complete destruction of the chemical, converting it into less harmful substances like carbon dioxide and water.

The rationale for using a licensed facility is their capability to handle the material under controlled conditions, ensuring complete destruction and scrubbing of any hazardous byproducts, thereby preventing environmental release.

Section 6: Decontamination of Empty Containers

An "empty" container that held 3-Hydroxy-3-phenylbutan-2-one is not considered regular trash until it has been properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.

  • Final Disposal of Container: Once triple-rinsed, the container can often be discarded as non-hazardous solid waste. Deface or remove the original label and mark the container as "Empty" before disposal.[13] Always confirm this procedure with your local EHS office, as regulations may vary.[13]

References

  • TCI Chemicals. (2024, November 28). Safety Data Sheet: 3-Amino-1-phenylbutane.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet: 2-Butanone, 4-(4-hydroxyphenyl)-.
  • MilliporeSigma. (2025, September 22). Safety Data Sheet: 4-(4-Hydroxyphenyl)butan-2-one.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: N-Boc-3-(trifluoromethyl)-L-phenylalanine.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of 3-hydroxy-2H-pyran-2-one: A Procedural Guide.
  • Guidechem. (n.d.). 3-hydroxy-3-phenyl-butan-2-one (CAS No. 3155-01-9) SDS.
  • Sigma-Aldrich Inc. (n.d.). Safety Data Sheet.
  • Acros Organics N.V. (2008, November 20). Material Safety Data Sheet: 4-(4-Hydroxyphenyl)-2-Butanone, 99+%.
  • 3M. (2024, June 10). Safety Data Sheet: 3M™ Screen Print UV Matte Clear 9730i.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • MetaSci. (n.d.). Safety Data Sheet: 3-Hydroxy-2-butanone.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Sigma-Aldrich. (2022, October 2). Safety Data Sheet: 2-Phenylbutan-2-ol.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH.
  • U.S. Environmental Protection Agency. (n.d.). Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources.
  • U.S. Environmental Protection Agency. (2025, December 16). Typical Wastes Generated by Industry Sectors.
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